Acifran
Description
structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-12(8-5-3-2-4-6-8)10(13)7-9(16-12)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDGRKNOFOJBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045685 | |
| Record name | Acifran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72420-38-3, 77103-91-4, 77103-92-5 | |
| Record name | Acifran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72420-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acifran [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072420383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acifran, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acifran, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acifran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACIFRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1X701S0MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACIFRAN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61IZ92GN57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACIFRAN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP3LLW01BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acifran's Mechanism of Action on GPR109A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acifran (B1664999), a synthetic analog of nicotinic acid, exerts its pharmacological effects primarily through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with GPR109A, detailing the subsequent intracellular signaling cascades and downstream physiological effects. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the intricate pharmacology of this GPR109A agonist. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Introduction to this compound and GPR109A
This compound is a well-established synthetic agonist of GPR109A, a Gi/o protein-coupled receptor.[1][2] Like its natural ligand, nicotinic acid (niacin), this compound has been investigated for its potential in managing dyslipidemia.[3] GPR109A is predominantly expressed in adipocytes and various immune cells, including macrophages.[4][5] Its activation initiates a cascade of intracellular events that ultimately modulate lipid metabolism and inflammatory responses.[3][5] Understanding the precise mechanism of action of this compound at the molecular level is crucial for the development of novel therapeutics targeting GPR109A with improved efficacy and reduced side effects.
Molecular Interaction and Binding Affinity
Computational modeling and mutagenesis studies have provided insights into the binding of this compound to GPR109A. These studies suggest that, similar to nicotinic acid, the carboxyl group of this compound likely forms a crucial salt bridge with arginine residue 111 (R111) in the third transmembrane helix (TMH3) of GPR109A.[6][7] Another key residue, arginine 251 (R251) in TMH6, is also considered important for the stability of the this compound-GPR109A complex.[6][7]
While this compound demonstrates a high affinity for GPR109A, it also exhibits some activity at the closely related GPR109B (HCA3).[2] The available quantitative data for this compound's agonist activity are summarized in the table below.
| Receptor | Cell Line | Assay Type | Parameter | Value | Reference |
| GPR109A (HM74A) | CHO-K1 | p-ERK1/ERK2 Phosphorylation | EC50 | 160 nM | [8] |
| GPR109B (HM74) | CHO-K1 | p-ERK1/ERK2 Phosphorylation | EC50 | 316 nM | [8] |
Signal Transduction Pathways
Upon binding of this compound, GPR109A initiates signaling through two primary pathways: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. The effects mediated by the G protein pathway are sensitive to pertussis toxin, confirming the involvement of Gi/o proteins.[8][9]
G Protein-Dependent Signaling (Gi/o Pathway)
The activation of GPR109A by this compound leads to the engagement of an inhibitory G protein (Gi/o). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase activity. The subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels leads to reduced protein kinase A (PKA) activity. In adipocytes, this cascade culminates in the decreased phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL), thereby inhibiting lipolysis.[5][10]
β-Arrestin-Dependent Signaling
In addition to the G protein pathway, GPR109A activation by agonists like this compound can trigger a β-arrestin-mediated signaling cascade. Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the intracellular domains of the receptor. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling events. For instance, β-arrestin can act as a scaffold protein, bringing together other signaling molecules to regulate pathways such as the MAPK/ERK pathway.[9]
Downstream Functional Effects
The activation of GPR109A by this compound leads to several measurable downstream effects, primarily the inhibition of lipolysis in adipocytes and the regulation of gene expression.
Inhibition of Lipolysis
Regulation of Gene Expression
This compound, similar to niacin, has been shown to induce the transcriptional activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[9] This effect is pertussis toxin-sensitive, indicating it is mediated through the Gi/o pathway.[9] The activation of PPARγ can, in turn, regulate the expression of genes involved in lipid metabolism and inflammation. Quantitative data on the specific fold-change in gene expression induced by this compound is currently limited in publicly available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with GPR109A.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for GPR109A by measuring its ability to compete with a radiolabeled ligand, typically [³H]-nicotinic acid.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human GPR109A
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4)
-
[³H]-nicotinic acid (Radioligand)
-
Unlabeled this compound (Competitor)
-
Non-specific binding control (e.g., high concentration of unlabeled nicotinic acid)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Harvest GPR109A-expressing cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of unlabeled this compound. For total binding, omit the competitor. For non-specific binding, add a saturating concentration of unlabeled nicotinic acid.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This functional assay measures the ability of this compound to inhibit the production of cAMP, confirming its agonist activity at the Gi/o-coupled GPR109A.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR109A
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Forskolin (B1673556) (Adenylyl cyclase activator)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Seeding: Seed GPR109A-expressing cells into a 96- or 384-well plate and culture overnight.
-
Compound Addition: Pre-incubate cells with varying concentrations of this compound for a short period.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to GPR109A upon activation by this compound, providing a measure of the engagement of the β-arrestin signaling pathway.
Materials:
-
PathHunter® cell line co-expressing GPR109A-ProLink™ and β-arrestin-Enzyme Acceptor
-
Cell plating reagent
-
This compound
-
PathHunter® detection reagents
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating: Plate the PathHunter® cells in a white, clear-bottom 384-well plate and incubate overnight.[11]
-
Compound Preparation and Addition: Prepare serial dilutions of this compound. Add the diluted compound to the cell plate.[11]
-
Incubation: Incubate the plate for 90 minutes at 37°C.[11]
-
Detection: Add the PathHunter® detection reagent to each well and incubate at room temperature for 60 minutes.[11]
-
Measurement: Read the chemiluminescent signal using a plate luminometer.[11]
-
Data Analysis: Normalize the data to a vehicle control (0% activation) and a maximal response from a reference full agonist (100% activation). Plot the normalized response against the log concentration of this compound to determine the EC50 for β-arrestin recruitment.[11]
Conclusion
This compound is a potent synthetic agonist of GPR109A that activates both Gi/o-dependent and β-arrestin-dependent signaling pathways. Its primary mechanism of action involves the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels, leading to downstream effects such as the inhibition of lipolysis. The interaction of this compound with GPR109A is dependent on key amino acid residues within the receptor's binding pocket. Further quantitative characterization of this compound's activity in various functional assays will provide a more complete understanding of its pharmacological profile and aid in the development of next-generation GPR109A-targeted therapies. This guide provides a foundational understanding of this compound's mechanism of action and serves as a practical resource for researchers in the field.
References
- 1. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational insights on molecular interactions of this compound with GPR109A and GPR109B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chayon.co.kr [chayon.co.kr]
- 10. Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmobio.co.jp [cosmobio.co.jp]
Acifran Signaling in Adipocytes: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acifran, a potent hypolipidemic agent, exerts its primary effects on lipid metabolism through a well-defined signaling pathway in adipocytes. This technical guide provides an in-depth exploration of the molecular mechanisms initiated by this compound, focusing on its interaction with the G protein-coupled receptor GPR109A. We will detail the signal transduction cascade, its downstream metabolic consequences, present relevant quantitative data, and provide comprehensive experimental protocols for studying this pathway. This document is intended to serve as a valuable resource for researchers investigating lipid metabolism, adipocyte biology, and the development of novel therapeutics for dyslipidemia.
Introduction: this compound as a Niacin Analog
This compound is a nicotinic acid (niacin) analog developed for the treatment of hyperlipidemia.[1] Like niacin, its therapeutic efficacy is largely attributed to its ability to modulate lipid levels, including reducing circulating free fatty acids (FFAs), triglycerides, and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[2][3] The primary target of this compound in adipose tissue is the high-affinity niacin receptor, GPR109A (also known as HCA2), a G protein-coupled receptor predominantly expressed on the surface of adipocytes.[2][4][5] Activation of this receptor initiates a signaling cascade that culminates in the potent inhibition of lipolysis, the process of breaking down stored triglycerides.[6][7]
The Core Signaling Pathway of this compound in Adipocytes
The signaling pathway of this compound in adipocytes is a classic example of Gαi-coupled receptor signal transduction. The process can be broken down into a series of sequential events:
-
Receptor Binding: this compound binds to and activates the GPR109A receptor on the plasma membrane of the adipocyte.[4][5]
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein of the Gαi subtype. The Gαi subunit dissociates from the Gβγ subunits.[1][4]
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[4][8]
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a significant decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[4][6]
-
PKA Inactivation: Cyclic AMP is the primary activator of Protein Kinase A (PKA). A reduction in cAMP levels leads to the inactivation of PKA.[9][10]
-
HSL Dephosphorylation and Inactivation: PKA, when active, phosphorylates and activates Hormone-Sensitive Lipase (HSL), a key enzyme in the lipolytic cascade.[9][10] With reduced PKA activity, HSL remains in its dephosphorylated, inactive state and does not translocate from the cytosol to the lipid droplet.[9][11]
This cascade effectively halts the breakdown of triglycerides, which is the central mechanism of this compound's action in adipocytes.
Caption: this compound signaling cascade in adipocytes.
Downstream Metabolic Effects
The primary consequence of the this compound signaling pathway is the potent inhibition of lipolysis . This leads to two major metabolic outcomes:
-
Reduced Free Fatty Acid (FFA) Efflux: By preventing the breakdown of stored triglycerides, this compound significantly reduces the release of FFAs from adipose tissue into the bloodstream. This is a crucial effect, as elevated plasma FFAs are a key substrate for the liver's synthesis of triglycerides, which are then packaged into very-low-density lipoproteins (VLDL). Thus, by limiting the FFA supply, this compound indirectly reduces hepatic VLDL production.[6][8]
-
Stimulation of Adiponectin Secretion: Some studies suggest that the activation of GPR109A by niacin and its analogs can also stimulate the secretion of adiponectin from adipocytes.[12][13] Adiponectin is an important adipokine with insulin-sensitizing and anti-inflammatory properties. This effect is also shown to be dependent on the GPR109A receptor and is blocked by pertussis toxin, indicating a Gαi-mediated mechanism.[12][13]
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, data from studies on niacin and the related compound Acipimox (B1666537) provide valuable insights into the potency and effects of this class of drugs.
| Parameter | Compound | Cell Type / Model | Value | Reference |
| Antilipolytic Potency | Acipimox vs. Niacin | Human | ~20x more potent than Niacin | [3] |
| Adiponectin Secretion | Niacin | GPR109A Wild-Type Mice | >40% increase within 10 min | [12] |
| Lipolysis Inhibition | Niacin | GPR109A Wild-Type Mice | ~65% reduction within 10 min | [12] |
| GPR109A Expression | - | 3T3-L1 Adipocytes | Increased ~4-5 fold by LPS or TNFα/IL-1β | [14] |
Table 1: Summary of quantitative data for niacin and related compounds acting on the GPR109A pathway in adipocytes.
Experimental Protocols
Investigating the this compound signaling pathway requires a set of well-established molecular and cellular biology techniques. Below are detailed protocols for key experiments.
3T3-L1 Preadipocyte Culture and Differentiation
The 3T3-L1 cell line is a robust and widely used model for studying adipogenesis.[15]
-
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium: DMEM with 10% Bovine Calf Serum
-
Differentiation Medium I (DMI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854).
-
Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL insulin.
-
-
Protocol:
-
Culture 3T3-L1 preadipocytes in Growth Medium at 37°C in a 10% CO2 incubator.
-
Grow cells to confluence. Allow them to remain confluent for an additional 2 days (Day 0).
-
On Day 0, replace the Growth Medium with DMI to induce differentiation.
-
On Day 2, replace the DMI with Differentiation Medium II.
-
From Day 4 onwards, replace the medium with fresh Differentiation Medium II every 2 days.
-
Mature, lipid-laden adipocytes are typically observed between Day 8 and Day 12.
-
Adipocyte Lipolysis Assay
This assay measures the inhibitory effect of a compound on stimulated lipolysis by quantifying glycerol (B35011) or FFA release.
-
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Krebs-Ringer Bicarbonate Buffer with 2% BSA (KRBH-BSA)
-
Isoproterenol (B85558) (lipolytic stimulus)
-
This compound (or other test compounds)
-
Glycerol or Free Fatty Acid Assay Kit
-
-
Protocol:
-
Wash differentiated adipocytes twice with phosphate-buffered saline (PBS).
-
Add 100 µL of KRBH-BSA buffer to each well.
-
Prepare serial dilutions of this compound in KRBH-BSA buffer and add to the respective wells. Include a vehicle control.
-
Pre-incubate the plate at 37°C for 30-60 minutes.
-
Induce lipolysis by adding isoproterenol to a final concentration of 1-10 µM to all wells except for the basal control wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Carefully collect the supernatant.
-
Quantify the amount of glycerol or FFAs in the supernatant using a commercial assay kit according to the manufacturer's instructions.
-
Express the results as a percentage of the isoproterenol-stimulated control.
-
Caption: A typical experimental workflow for a lipolysis assay.
Intracellular cAMP Measurement
This assay quantifies changes in intracellular cAMP levels in response to this compound treatment.
-
Materials:
-
Differentiated 3T3-L1 adipocytes
-
This compound
-
Forskolin (to stimulate adenylyl cyclase, optional positive control)
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)
-
Commercial cAMP assay kit (e.g., ELISA or FRET-based)
-
-
Protocol:
-
Pre-treat differentiated adipocytes with IBMX (e.g., 0.5 mM) for 15-30 minutes to inhibit phosphodiesterases.
-
Treat cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes). Include a vehicle control and a positive control (e.g., Forskolin) if desired.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the cAMP concentration in the cell lysates according to the kit manufacturer's protocol.
-
Normalize cAMP levels to the total protein concentration of the lysate.
-
Western Blotting for Phosphorylated HSL (p-HSL)
This technique is used to assess the phosphorylation status of HSL, which correlates with its activity.
-
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Lysis Buffer containing protease and phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).
-
Primary antibodies: anti-phospho-HSL (e.g., Ser660) and anti-total-HSL.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer apparatus, PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
ECL detection reagents.
-
-
Protocol:
-
Treat differentiated adipocytes with a lipolytic stimulus (e.g., isoproterenol) in the presence or absence of this compound for a short period (e.g., 10-15 minutes).
-
Immediately wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors.
-
Determine protein concentration of the lysates.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-HSL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-HSL antibody to normalize the phospho-signal to the total amount of HSL protein.
-
Conclusion and Future Directions
The signaling pathway of this compound in adipocytes is centered on the activation of the GPR109A receptor, leading to a Gαi-mediated inhibition of adenylyl cyclase, a drop in intracellular cAMP, and the subsequent inactivation of hormone-sensitive lipase. This potent antilipolytic effect is the cornerstone of this compound's ability to reduce circulating free fatty acids and, consequently, lower systemic triglyceride and VLDL levels. While this primary pathway is well-characterized, further research is warranted to explore other potential downstream effects of GPR109A activation in adipocytes, such as its long-term impact on gene expression, adipokine secretion profiles, and the potential for receptor desensitization with chronic treatment. A deeper understanding of these nuances will be critical for the development of next-generation GPR109A agonists with improved therapeutic profiles.
References
- 1. hobt-anhydrous.com [hobt-anhydrous.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Inhibition of lipolysis by nicotinic acid and by acipimox [pubmed.ncbi.nlm.nih.gov]
- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Long-term niacin treatment induces insulin resistance and adrenergic responsiveness in adipocytes by adaptive downregulation of phosphodiesterase 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Niacin stimulates adiponectin secretion through the GPR109A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Affinity of Acifran for HCAR2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Acifran for the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A. This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Executive Summary
This compound is a potent agonist of HCAR2, a G protein-coupled receptor (GPCR) that plays a crucial role in metabolic and inflammatory processes. Activation of HCAR2 by agonists such as this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is central to the therapeutic effects of HCAR2 agonists. Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for this compound's interaction with HCAR2, revealing key residues within the binding pocket that determine ligand recognition and selectivity. Functionally, this compound demonstrates a significant preference for HCAR2 over its close homolog HCAR3, with a nearly 10-fold higher potency.
Quantitative Binding and Functional Potency Data
The functional potency of this compound at HCAR2 has been determined through cellular assays measuring the inhibition of cAMP production. The half-maximal effective concentration (EC50) is a key parameter indicating the concentration of a drug that is required for 50% of its maximum effect in a functional assay.
| Ligand | Receptor | Assay Type | Parameter | Value (M) | Value (µM) | Reference |
| This compound | HCAR2 | cAMP Inhibition | EC50 | 10⁻⁵⁷ | ~2.0 | [1] |
| This compound | HCAR3 | cAMP Inhibition | EC50 | 10⁻⁴⁷ | ~20.0 | [1] |
HCAR2 Signaling Pathway
HCAR2 is a member of the Gi/o family of GPCRs. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, facilitating the coupling and activation of the heterotrimeric G protein. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition leads to a reduction in the intracellular concentration of the second messenger cAMP.
Experimental Protocols
The determination of this compound's binding affinity and functional potency for HCAR2 involves several key experimental techniques.
cAMP Inhibition Assay
This functional assay measures the ability of an agonist to inhibit the production of cAMP, typically after stimulation with forskolin (B1673556) (an activator of adenylyl cyclase).
Objective: To determine the EC50 value of this compound at HCAR2.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are cultured in appropriate media.[1] The cells are then transiently transfected with a plasmid encoding the human HCAR2 receptor.[1]
-
Assay Preparation: Transfected cells are seeded into multi-well plates and incubated.
-
Compound Treatment: Cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate cAMP production).
-
cAMP Measurement: After an incubation period, the intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or a similar technology.
-
Data Analysis: The cAMP levels are plotted against the logarithm of the this compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a ligand to a receptor in real-time. While a specific Kd for this compound from SPR is not yet published, this methodology has been used to determine the binding affinities of other agonists to HCAR2.[2]
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for HCAR2.
Methodology:
-
Receptor Immobilization: Purified HCAR2 protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: Solutions of this compound at various concentrations are flowed over the sensor chip surface.
-
Binding Measurement: The binding of this compound to the immobilized HCAR2 is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Kinetic Analysis: The association (kon) and dissociation (koff) rates are determined from the sensorgram data.
-
Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of biomolecules in their near-native state. This has been instrumental in understanding how this compound binds to HCAR2.
Objective: To determine the high-resolution structure of the this compound-HCAR2 complex.
Methodology:
-
Complex Formation: The HCAR2 receptor is co-expressed with and stabilized by the Gi protein heterotrimer.[1] this compound is added to form the agonist-bound complex.
-
Sample Preparation: The complex is vitrified in a thin layer of ice on an EM grid.
-
Data Collection: A large number of 2D projection images of the frozen particles are collected using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: The 2D images are aligned and averaged to reconstruct a high-resolution 3D density map of the complex.
-
Model Building and Refinement: An atomic model of the this compound-HCAR2-Gi complex is built into the cryo-EM density map and refined.[1]
Conclusion
This compound is a well-characterized agonist of HCAR2 with a demonstrated functional potency in the low micromolar range. Its binding and activation of the receptor are understood at a structural level, providing a solid foundation for further research and development of HCAR2-targeting therapeutics. The methodologies outlined in this document represent the standard approaches for quantifying the binding affinity and functional effects of ligands at this important metabolic receptor.
References
- 1. Structures of G-protein coupled receptor HCAR3 in complex with selective agonists reveal the basis for ligand recognition and selectivity | PLOS Biology [journals.plos.org]
- 2. Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]
Acifran Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Core Moiety, Receptor Interactions, and Signaling Pathways for the Development of Novel Hypolipidemic Agents
Executive Summary
Acifran, a potent agonist of the high and low-affinity niacin receptors GPR109A (HCAR2) and GPR109B (HCAR3), has served as a valuable chemical scaffold in the pursuit of novel therapies for dyslipidemia. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation GPR109A/B agonists with improved therapeutic profiles. This document details the quantitative SAR data available in the public domain, outlines key experimental protocols for compound evaluation, and visualizes the intricate signaling pathways modulated by this compound.
Introduction: this compound and the Niacin Receptors
This compound (5-methyl-4-oxo-5-phenyl-4,5-dihydrofuran-2-carboxylic acid) is a hypolipidemic agent that mimics the beneficial effects of niacin on lipid profiles, primarily by reducing serum triglycerides and LDL-cholesterol. Unlike niacin, this compound was developed to have a more favorable side-effect profile, particularly concerning the intense cutaneous flushing often associated with high-dose niacin therapy.
The therapeutic effects of both niacin and this compound are mediated through the activation of two closely related G-protein coupled receptors (GPCRs): GPR109A (HCAR2) and GPR109B (HCAR3).[1] this compound acts as a full agonist at both receptors, with a higher potency for GPR109A. Understanding the structural determinants of this compound's interaction with these receptors is paramount for the rational design of novel agonists with enhanced potency, selectivity, and reduced off-target effects.
Structure-Activity Relationship (SAR) of this compound Analogs
The core of this compound's structure is a 4,5-dihydro-4-oxofuran-2-carboxylic acid moiety with a phenyl and a methyl group at the 5-position. SAR studies have primarily focused on modifications of this core structure to elucidate the key pharmacophoric features required for potent agonism at GPR109A and GPR109B. While a comprehensive dataset from the primary literature is not fully available in the public domain, the following table summarizes the available quantitative data for this compound and key analogs.
Table 1: Quantitative Structure-Activity Relationship Data for this compound and Analogs
| Compound | Structure | GPR109A EC50 (µM) | GPR109B EC50 (µM) | Reference |
| This compound |
| 1.3 | 4.2 | |
| Niacin |
| ~0.1 (high affinity) | >1000 (low affinity) | [1] |
Note: A more extensive list of analogs and their corresponding activities is reported in the primary literature (Jung et al., J. Med. Chem. 2007, 50, 1445-8), but the full data table is not publicly accessible. The development of novel analogs has been a key focus of research in this area.[1]
Experimental Protocols
The evaluation of this compound and its analogs typically involves a combination of in vitro and in vivo assays to determine their potency, efficacy, and pharmacokinetic properties. A cornerstone of the in vitro characterization is the measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, as GPR109A and GPR109B are primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a representative method for determining the agonist activity of test compounds at GPR109A/B receptors expressed in a recombinant cell line.
Objective: To measure the dose-dependent inhibition of forskolin-stimulated cAMP production by this compound analogs.
Materials:
-
HEK293 cells stably expressing human GPR109A or GPR109B.
-
Assay medium: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation buffer: Assay medium containing 1 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556) solution.
-
Test compounds (this compound analogs) at various concentrations.
-
HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture the recombinant HEK293 cells to ~80-90% confluency. Harvest the cells and resuspend them in assay medium to the desired density (e.g., 1 x 10^6 cells/mL).
-
Compound Plating: Prepare serial dilutions of the test compounds in stimulation buffer. Add a small volume (e.g., 5 µL) of each compound dilution to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control (a known GPR109A/B agonist).
-
Cell Dispensing: Dispense the cell suspension into each well of the 384-well plate containing the test compounds.
-
Forskolin Stimulation: Add a solution of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase basal cAMP levels. The final concentration of forskolin should be predetermined to give a robust signal (e.g., 1-10 µM).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for receptor activation and modulation of cAMP production.
-
Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well as per the manufacturer's instructions.
-
Second Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. The amount of cAMP produced is inversely proportional to this ratio. Construct dose-response curves and calculate the EC50 values for each compound.
Signaling Pathways
The activation of GPR109A and GPR109B by this compound initiates a cascade of intracellular signaling events that ultimately lead to the observed physiological effects. While the canonical pathway involves the inhibition of adenylyl cyclase, a non-canonical, β-arrestin-dependent pathway has also been elucidated.
Canonical Gαi-Mediated Signaling Pathway
Upon agonist binding, GPR109A/B undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gαi. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase (AC). This results in a decrease in the intracellular concentration of the second messenger cAMP. The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity and subsequent downstream effects on lipid metabolism.
References
The Pharmacokinetics and Metabolism of Acifran: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acifran (B1664999), a notable antihyperlipidemic agent, has been the subject of targeted in vivo pharmacokinetic studies in both animal models and human subjects. These investigations have consistently revealed that this compound is rapidly absorbed and eliminated, primarily through renal excretion, without undergoing any detectable metabolic biotransformation. This technical guide synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and provides visual representations of the experimental workflows to offer a comprehensive understanding of this compound's journey through the body.
Introduction
This compound (AY-25,712) is a hypolipidemic drug that has been evaluated for its potential to modify lipid profiles. A thorough understanding of its pharmacokinetics—the study of its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its development and clinical application. This document provides an in-depth summary of the in vivo pharmacokinetic and metabolic profile of this compound, drawing from key studies in rats, dogs, and humans.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in rats, dogs, and humans. The data consistently show rapid absorption and elimination.
Absorption
This compound is well-absorbed after oral administration in both animal models and humans.
-
In Rats: Approximately 65% of an oral dose is absorbed.[1]
-
In Dogs: At least 88% of an oral dose is absorbed.[1] The bioavailability of this compound in dogs was found to be reduced by 27% when administered with food.[1]
-
In Humans: The drug is very well absorbed, with peak serum concentrations of this compound and its associated radioactivity reached 1 to 2 hours after a single oral dose in healthy male volunteers.[2]
Distribution
Following absorption, this compound distributes into the tissues.
-
Protein Binding: this compound is partially bound to serum proteins, with the extent of binding following the order of man > rat > dog.[1] In patients with moderate chronic renal failure, the binding of this compound to plasma proteins was observed to be decreased.[2]
-
Tissue Accumulation: Studies in rats using 14C-labelled this compound showed no tendency for radioactivity to accumulate in most tissues.[1] An exception was the kidney, where the concentration of 14C was five times higher than in the serum, which is consistent with its primary route of elimination.[1] The elimination of 14C from all tissues was similar to that from serum.[1]
Metabolism
A significant finding across all reported studies in rats, dogs, and healthy humans is that this compound does not undergo any detectable biotransformation.[1][2]
-
In studies with 14C-labelled this compound, over 80% of the radioactivity in the serum of rats and dogs was attributed to the unchanged drug.[1]
-
Virtually all of the urinary radioactivity in both rats and dogs was due to the unchanged compound.[1]
-
In healthy human subjects, all of the serum and urinary radioactivity was identified as unconjugated this compound.[2]
As this compound is not metabolized, there are no metabolic pathways to be diagrammed.
Excretion
The primary route of elimination for this compound and its radioactivity is through the urine.
-
In Rats and Dogs: The majority of the absorbed dose is excreted in the urine.[1] this compound did not undergo enterohepatic circulation in the rat.[1]
-
In Humans: Virtually all of the recovered dose was excreted in the urine in healthy male volunteers.[2]
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative pharmacokinetic parameters of this compound from in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models Following a 10 mg/kg Dose
| Parameter | Rat | Dog |
| Route of Administration | p.o. and i.v. | p.o. and i.v. |
| Absorption (p.o.) | ~65% | >88% |
| Elimination Half-life (t½) | 1.5 hours | 3 hours |
Data sourced from Cayen et al., 1986.[1]
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Healthy Volunteers | Patients with Moderate Renal Failure |
| Time to Peak Serum Concentration (Tmax) | 1 - 2 hours | - |
| Elimination Half-life (t½) | 1.6 hours (range 1.4-1.7 hours) | 5.7 hours |
| Plasma Protein Binding | - | Decreased |
| Plasma and Renal Clearance | - | Substantially Reduced |
| Volume of Distribution | - | Moderately Reduced |
Data sourced from Cayen et al., 1990.[2]
Experimental Protocols
The following sections detail the methodologies used in the key in vivo pharmacokinetic studies of this compound.
Animal Studies in Rats and Dogs
-
Test Substance: 14C-labelled this compound.
-
Animal Models: Rats and dogs.
-
Dosing:
-
A single dose of 10 mg/kg of 14C-Acifran was administered orally (p.o.) or intravenously (i.v.).
-
The effect of increasing the dose and multiple daily doses on the pharmacokinetics was also investigated.
-
-
Sample Collection:
-
Serum samples were collected at various time points to measure the levels of 14C and unchanged this compound.
-
Urine was collected to determine the extent of excretion and to identify the nature of the excreted radioactivity.
-
Tissues were collected to assess distribution and potential accumulation.
-
-
Analytical Methods:
-
Measurement of total radioactivity (14C).
-
Specific assays to quantify unchanged this compound.
-
-
Pharmacokinetic Analysis: The data were characterized by a two-compartment open model.[1]
Human Studies
-
Test Substance: A single oral dose of 14C-labeled this compound.
-
Study Population:
-
Healthy male volunteers.
-
Patients with moderate chronic renal failure.
-
-
Dosing: Single oral dose.
-
Sample Collection:
-
Serum samples were collected to measure this compound and total radioactivity concentrations.
-
Urine samples were collected to determine the extent and nature of excreted radioactivity.
-
-
Analytical Methods:
-
High-Pressure Liquid Chromatography (HPLC).
-
Thin Layer Chromatography (TLC).
-
Magnetic Resonance Spectroscopy.
-
Mass Spectrometry.
-
-
Pharmacokinetic Analysis: Determination of pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Conclusion
The in vivo pharmacokinetics of this compound are characterized by rapid absorption and elimination, with the drug being excreted unchanged primarily in the urine. The lack of metabolic biotransformation is a key feature of its disposition in both preclinical animal models and humans. These findings have significant implications for its clinical development, suggesting a low potential for metabolic drug-drug interactions. The pharmacokinetic profile is altered in patients with renal impairment, indicating that dose adjustments may be necessary in this population.
References
Acifran: A Comprehensive Technical Guide for Niacin Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acifran, a potent agonist of the niacin receptors GPR109A (HCAR2) and GPR109B (HCAR3), serves as a critical tool compound in the study of niacin-mediated signaling pathways and their therapeutic implications.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical properties, binding affinities, and its application in various experimental settings. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of quantitative data and visual representations of the associated signaling cascades. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound as a tool for advancing our understanding of niacin receptor biology and developing novel therapeutics for dyslipidemia and inflammatory diseases.
Introduction to this compound
This compound is a synthetic organic compound that acts as a full and potent agonist at both the high-affinity niacin receptor, GPR109A, and the low-affinity niacin receptor, GPR109B.[3] It has been investigated for its hypolipidemic effects, demonstrating a reduction in serum triglycerides and circulating LDL-cholesterol in vivo.[2] Its utility as a research tool stems from its ability to mimic the effects of niacin, thereby allowing for the elucidation of the molecular mechanisms underlying niacin's therapeutic benefits and side effects.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 5-methyl-4-oxo-5-phenyl-4,5-dihydrofuran-2-carboxylic acid |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol |
| CAS Number | 72420-38-3 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Ethanol |
Quantitative Data: Receptor Binding and Functional Activity
The following tables summarize the quantitative data for this compound's activity at the human niacin receptors, GPR109A and GPR109B. These values are critical for designing and interpreting experiments.
Table 1: this compound Binding Affinity and Potency at GPR109A
| Parameter | Value | Assay System | Reference |
| EC₅₀ (cAMP Inhibition) | 1.3 µM | CHO-K1 cells | [3] |
| EC₅₀ (ERK1/2 Phosphorylation) | 160 nM | CHO-K1 cells | [3] |
Table 2: this compound Binding Affinity and Potency at GPR109B
| Parameter | Value | Assay System | Reference |
| EC₅₀ (cAMP Inhibition) | 4.2 µM | CHO-K1 cells | [3] |
| EC₅₀ (ERK1/2 Phosphorylation) | 316 nM | CHO-K1 cells | [3] |
Signaling Pathways
This compound, through its activation of GPR109A and GPR109B, initiates multiple downstream signaling cascades. These receptors are primarily coupled to the Gαi subunit of heterotrimeric G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, GPR109A activation can trigger a G-protein-independent pathway involving β-arrestin recruitment, which can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[4][5]
Gαi-Dependent Signaling Pathway
This pathway is considered the canonical signaling route for niacin receptors and is primarily responsible for the anti-lipolytic effects of niacin and its analogs.
β-Arrestin-Dependent Signaling Pathway
The recruitment of β-arrestin to GPR109A initiates a distinct signaling cascade that can lead to the activation of the MAPK/ERK pathway. This pathway is implicated in some of the other cellular responses to niacin receptor activation.
References
- 1. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Acifran: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acifran (B1664999), also known as AY-25,712, is a potent agonist of the high-affinity niacin receptor, GPR109A (HCAR2), and the low-affinity niacin receptor, GPR109B (HCAR3). Initially developed by Pfizer, this small molecule has been a subject of interest for its potential to modulate lipid metabolism, mimicking the effects of niacin to increase high-density lipoprotein (HDL) cholesterol. Despite its promising pharmacological profile, the clinical development of this compound was discontinued. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Discovery and Development
This compound emerged from research programs aimed at identifying niacin analogues with improved therapeutic profiles, specifically seeking to retain the beneficial lipid-modifying effects of niacin while minimizing its common side effect of cutaneous flushing. Developed by Pfizer, this compound was identified as a potent agonist for both the high and low-affinity niacin receptors.[1] The compound was tested in human subjects; however, its development was ultimately discontinued.[2][3]
Chemical Synthesis
The synthesis of this compound, chemically named 5-methyl-4-oxo-5-phenyl-4,5-dihydrofuran-2-carboxylic acid, and its analogues has been described in the scientific literature. The core structure can be assembled through various synthetic routes, often involving the construction of the substituted furanone ring.
Experimental Protocol: Synthesis of this compound Analogues
The following protocol is a generalized representation based on the synthesis of this compound analogues as described by Jung et al. (2007).[2]
Materials:
-
Substituted acetophenone (B1666503)
-
Diethyl oxalate (B1200264)
-
Sodium ethoxide
-
Alkyl halide (e.g., methyl iodide)
-
Hydrochloric acid
-
Sodium hydroxide
-
Appropriate solvents (e.g., ethanol (B145695), diethyl ether, water)
Procedure:
-
Condensation: A solution of a substituted acetophenone and diethyl oxalate is added to a solution of sodium ethoxide in ethanol at room temperature. The mixture is stirred for several hours to facilitate a Claisen condensation, yielding an intermediate ethyl 2,4-dioxo-4-phenylbutanoate derivative.
-
Alkylation: The intermediate from the previous step is treated with an appropriate alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., sodium ethoxide) to introduce the methyl group at the C5 position.
-
Cyclization and Hydrolysis: The resulting product is then subjected to acidic hydrolysis (e.g., with hydrochloric acid) to induce cyclization into the furanone ring structure and hydrolyze the ester to the carboxylic acid, yielding the this compound analogue.
-
Purification: The final product is purified by recrystallization or column chromatography.
Mechanism of Action
This compound exerts its biological effects through the activation of two G-protein coupled receptors (GPCRs): the high-affinity niacin receptor GPR109A (HCAR2) and the low-affinity niacin receptor GPR109B (HCAR3).[1] These receptors are primarily expressed in adipocytes and immune cells.
Upon binding of this compound, these Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase, thereby reducing the lipolysis of triglycerides and the subsequent release of free fatty acids into the bloodstream. The reduced flux of free fatty acids to the liver decreases hepatic triglyceride synthesis and the production of very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL).
Signaling Pathway of this compound
Caption: this compound signaling pathway in adipocytes.
Quantitative Data
The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes key quantitative data for this compound's activity on its target receptors.
| Parameter | Receptor | Value | Cell Line | Assay Description | Reference |
| EC50 | HCAR2 (HM74A) | 160 nM | CHO-K1 | ERK1/ERK2 Phosphorylation | [1] |
| EC50 | HCAR3 (HM74) | 316 nM | CHO-K1 | ERK1/ERK2 Phosphorylation | [1] |
| Binding Affinity | HCAR2 | High | Sf9 insect cells | Surface Plasmon Resonance | [4] |
| Binding Affinity | HCAR3 | Lower than HCAR2 | Sf9 insect cells | Surface Plasmon Resonance | [4] |
Experimental Protocols
Protocol 1: GPR109A/B Activation Assay (ERK1/ERK2 Phosphorylation)
This protocol is adapted from Mahboubi et al. (2006) to assess the activation of GPR109A and GPR109B by this compound and its analogues.[1]
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO-K1) cells are cultured in F-12 Kaighn's Modification medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are stably transfected with constructs expressing human GPR109A (HCAR2) or GPR109B (HCAR3) using a suitable transfection reagent.
-
Stable clones are selected using an appropriate selection antibiotic.
Assay Procedure:
-
Seed the stably transfected CHO-K1 cells in 96-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the assay.
-
Prepare serial dilutions of this compound or its analogues in serum-free medium.
-
Treat the cells with the compounds for 5-10 minutes at 37°C.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform Western blotting using primary antibodies specific for phosphorylated ERK1/ERK2 (p-ERK1/ERK2) and total ERK1/ERK2.
-
Use a secondary antibody conjugated to a detectable label (e.g., horseradish peroxidase).
-
Quantify the band intensities and calculate the ratio of p-ERK1/ERK2 to total ERK1/ERK2.
-
Plot the data as a percentage of maximal response versus compound concentration and determine the EC50 value using non-linear regression.
Experimental Workflow
Caption: Workflow for GPR109A/B activation assay.
Conclusion
This compound remains a significant tool compound for studying the pharmacology of niacin receptors. Its well-characterized activity as a potent agonist for both GPR109A and GPR109B provides a valuable pharmacological probe for investigating the roles of these receptors in lipid metabolism and other physiological processes. The synthetic pathways developed for this compound and its analogues offer a framework for the design of novel agonists with potentially improved therapeutic properties. This technical guide consolidates the key information on this compound, providing a foundation for researchers and drug development professionals working in the field of metabolic diseases.
References
- 1. Triglyceride modulation by this compound analogs: activity towards the niacin high and low affinity G protein-coupled receptors HM74A and HM74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfizer.com [pfizer.com]
- 4. Structures of G-protein coupled receptor HCAR3 in complex with selective agonists reveal the basis for ligand recognition and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Acifran's Modulation of Cyclic AMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acifran, a potent hypolipidemic agent, exerts its primary mechanism of action through the activation of the hydroxycarboxylic acid receptors 2 and 3 (HCA₂ and HCA₃), also known as GPR109A and GPR109B, respectively.[1][2][3] These receptors are members of the Gi/o-protein-coupled receptor (GPCR) family.[4][5] Upon activation by agonists like this compound, the associated Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a significant reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] This guide provides an in-depth technical overview of this compound's effect on cAMP, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action: Inhibition of Adenylyl Cyclase
This compound is a full and potent agonist at the human HCA₂ (GPR109A) and HCA₃ (GPR109B) receptors.[1] The activation of these Gi-protein coupled receptors initiates a signaling cascade that results in the inhibition of adenylyl cyclase.[4][5] This inhibition curtails the conversion of adenosine triphosphate (ATP) to cAMP, thereby lowering the intracellular concentration of this critical second messenger.[6] The reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to various cellular responses.[7]
The pertussis toxin-sensitive nature of this pathway confirms the involvement of Gi/o proteins.[4][5] In experimental settings, the inhibitory effect of this compound on cAMP production is often demonstrated by its ability to counteract the effects of adenylyl cyclase activators like forskolin (B1673556).[8][9][10][11]
Signaling Pathway
Quantitative Analysis of this compound's Effect on cAMP
The potency of this compound as an agonist for HCA₂ and HCA₃ receptors has been quantified through various in vitro assays. The half-maximal effective concentration (EC₅₀) values represent the concentration of this compound required to elicit 50% of the maximum response, in this case, the inhibition of cAMP production.
| Receptor | Species | EC₅₀ (µM) | Reference |
| HCA₂ (GPR109A) | Human | 1.3 | [1] |
| HCA₃ (GPR109B) | Human | 4.2 | [1] |
Note: Further quantitative data on the percentage of cAMP inhibition in various cell lines and experimental conditions is dispersed across literature and may vary depending on the cell type and assay used.
Experimental Protocols for Measuring cAMP Inhibition
The measurement of this compound-induced changes in intracellular cAMP levels is a critical step in characterizing its pharmacological activity. The following is a generalized protocol for a cell-based assay to determine the inhibitory effect of this compound on forskolin-stimulated cAMP production. This protocol is based on common methodologies such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assays.[12][13][14]
Materials
-
Cell Line: A suitable cell line endogenously expressing or stably transfected with HCA₂ (GPR109A), such as CHO-K1 or HEK293 cells.[5]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, often supplemented with a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[12][13]
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production.[10][11]
-
cAMP Assay Kit: A commercial kit for cAMP measurement (e.g., HTRF, AlphaScreen, ELISA, or bioluminescent-based assays).[13][14][15][16]
-
Microplates: 96- or 384-well white opaque plates suitable for luminescence or fluorescence detection.[13][14]
Methodology
-
Cell Culture and Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer to the desired density (typically determined through cell titration experiments).[12]
-
Dispense the cell suspension into the wells of the microplate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature or 37°C to allow for receptor binding.[17]
-
-
Stimulation of cAMP Production:
-
Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase. The concentration of forskolin used is typically the EC₅₀ to EC₈₀ for cAMP production in the specific cell line.[12]
-
Incubate for a specified duration (e.g., 30 minutes) at room temperature.[17]
-
-
Cell Lysis and cAMP Detection:
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence ratio for HTRF, luminescence for cAMP-Glo) using a compatible plate reader.[13][15]
-
Generate a cAMP standard curve to convert the raw signal into cAMP concentrations.
-
Plot the percentage inhibition of the forskolin response against the log concentration of this compound to determine the IC₅₀ value.
-
Experimental Workflow
Conclusion
This compound effectively reduces intracellular cAMP levels by acting as a potent agonist on the Gi-coupled receptors HCA₂ and HCA₃. This mechanism of inhibiting adenylyl cyclase is central to its pharmacological effects. The quantitative assessment of this activity through robust in vitro cAMP assays is a cornerstone of its characterization and the development of analogous compounds. The protocols and pathways detailed in this guide provide a framework for researchers and drug development professionals to investigate the modulatory effects of this compound and related molecules on the cAMP signaling pathway.
References
- 1. This compound | Hydroxycarboxylic Acid Receptors | Tocris Bioscience [tocris.com]
- 2. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of the hydroxycarboxylic acid receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caffeine inhibits forskolin-stimulated cyclic AMP accumulation in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Actin paracrystal induction by forskolin and by db-cAMP in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. cAMP-Glo™ Assay Protocol [promega.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. m.youtube.com [m.youtube.com]
In Vitro Characterization of Acifran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acifran, also known as AY-25,712, is a synthetic hypolipidemic agent that has been investigated for its potential in managing dyslipidemia. It is a structural analog of nicotinic acid (niacin) and exerts its primary effects through the activation of hydroxycarboxylic acid receptors (HCARs). This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its mechanism of action, key experimental findings, and comprehensive protocols for its evaluation.
Mechanism of Action: Agonism of Niacin Receptors
This compound is a potent agonist of two G protein-coupled receptors (GPCRs) belonging to the hydroxycarboxylic acid receptor family:
-
HCAR2 (GPR109A): The high-affinity niacin receptor.
-
HCAR3 (GPR109B): The low-affinity niacin receptor.
Activation of these Gi-coupled receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is central to the pharmacological effects of this compound.
Signaling Pathway of this compound
Caption: this compound signaling pathway through HCAR2 and HCAR3.
Quantitative Data Summary
The in vitro activity of this compound has been quantified in various assays. The following tables summarize the key potency and efficacy data.
| Receptor | Assay Type | Cell Line | Parameter | Value (µM) | Reference(s) |
| HCAR2 (GPR109A) | Functional (cAMP) | - | EC50 | 1.3 | [1] |
| HCAR3 (GPR109B) | Functional (cAMP) | - | EC50 | 4.2 | [1] |
| HCAR2 (GPR109A) | Binding | - | IC50 | 1.12 | [2] |
Table 1: Potency of this compound at Human Hydroxycarboxylic Acid Receptors.
| Assay Type | Cell Line | Effect Observed | Concentration Range (µM) | Reference(s) |
| ERK1/2 Phosphorylation | CHO-K1 | Induction of ERK1/2 phosphorylation | 0.01 - 10 | [2] |
| cAMP Inhibition | HEK-293 | Inhibition of forskolin-stimulated cAMP production | Not specified | [1] |
Table 2: Functional Effects of this compound in Cell-Based Assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. This section provides protocols for key experiments used in the characterization of this compound.
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a representative method for determining the binding affinity of this compound to HCAR2 or HCAR3.
Caption: Workflow for a competitive radioligand binding assay.
-
Cell membranes from a cell line stably expressing human HCAR2 or HCAR3.
-
Radioligand (e.g., [³H]-Nicotinic Acid).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates with glass fiber filters (pre-treated with polyethyleneimine).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Serial dilutions of this compound or vehicle control.
-
Cell membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a saturating concentration of a known unlabeled ligand) from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels, typically through inhibition of forskolin-stimulated cAMP production.
Caption: Workflow for a functional cAMP inhibition assay.
-
HEK293 or CHO cells stably expressing human HCAR2 or HCAR3.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution.
-
Forskolin solution.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen detection technology.
-
Cell Seeding: Seed the cells into a 384-well plate at an appropriate density and incubate overnight.
-
Compound Addition: Remove the culture medium and add assay buffer containing serial dilutions of this compound or vehicle control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature.
-
Stimulation: Add a fixed concentration of forskolin (a direct activator of adenylyl cyclase) to all wells (except for basal controls) to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Cell-Based Assay: ERK1/2 Phosphorylation
This protocol describes a Western blot-based method to assess the activation of the MAPK/ERK signaling pathway by this compound.
References
Beyond the Niacin Receptor: An In-depth Technical Guide to the Cellular Targets of Acifran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acifran, a structural analog of niacin, is a well-established agonist of the high-affinity niacin receptor GPR109A (HCAR2) and the low-affinity receptor GPR109B (HCAR3). While its pharmacological effects have traditionally been attributed to the activation of these G-protein coupled receptors, a growing body of evidence suggests that niacin and its analogs, including this compound, exert cellular effects through mechanisms independent of GPR109A. This technical guide provides a comprehensive overview of the known and potential cellular targets of this compound beyond its canonical niacin receptor interactions. We delve into the GPR109A-independent signaling pathways, including the modulation of hepatic lipid metabolism and the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the NAD+/Sirtuin 1 (Sirt1) pathway. This document summarizes key quantitative data, provides detailed experimental protocols for investigating these off-target effects, and presents visual workflows and signaling pathway diagrams to facilitate a deeper understanding of this compound's broader pharmacological profile. This information is critical for the rational design of future therapeutics and for a complete understanding of the on- and off-target effects of this class of molecules.
GPR109A-Independent Modulation of Hepatic Lipid Metabolism
Studies utilizing GPR109A knockout mice have demonstrated that the therapeutic effects of niacin on plasma lipoproteins are not solely dependent on its canonical receptor. These findings strongly suggest that this compound may also modulate hepatic lipid metabolism through similar GPR109A-independent mechanisms.
Regulation of Apolipoprotein A1 (ApoA1) and Sterol Regulatory Element-Binding Protein 1 (SREBP1)
Niacin has been shown to increase the expression of Apolipoprotein A1 (ApoA1), a major component of high-density lipoprotein (HDL), and decrease the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor in lipogenesis, in a GPR109A-independent manner.
Table 1: GPR109A-Independent Effects of Niacin on Hepatic Gene Expression
| Gene | Treatment | Genotype | Fold Change (vs. Vehicle) | p-value | Reference |
| ApoA1 | Niacin | GPR109a +/+ | ~1.5 | < 0.01 | [1][2] |
| Niacin | GPR109a -/- | ~1.4 | < 0.01 | [1][2] | |
| SREBP1 | Niacin | GPR109a +/+ | ~0.7 | < 0.05 | [1][2] |
| Niacin | GPR109a -/- | ~0.6 | < 0.05 | [1][2] |
Note: Data are derived from studies on niacin and are presented as an illustrative example of effects that may be shared by this compound.
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps to quantify the mRNA levels of ApoA1 and SREBP1 in liver tissue from mice treated with this compound.
1.2.1. Animal Treatment and Tissue Collection:
-
House GPR109A knockout and wild-type mice in a controlled environment.
-
Administer this compound or vehicle control via oral gavage or intraperitoneal injection at a predetermined dose and frequency.
-
At the end of the treatment period, euthanize mice and immediately harvest liver tissue.
-
Snap-freeze liver samples in liquid nitrogen and store at -80°C until RNA extraction.
1.2.2. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from approximately 30 mg of frozen liver tissue using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen) with oligo(dT) primers.
1.2.3. Quantitative PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (ApoA1, SREBP1) and a reference gene (e.g., Gapdh, Actb), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Both niacin and this compound have been shown to induce the nuclear expression and transcriptional activity of PPARγ, a nuclear receptor that plays a pivotal role in lipid metabolism, inflammation, and insulin (B600854) sensitivity.
Quantitative Data on PPARγ Activation
Table 2: Representative Dose-Response Data for a PPARγ Agonist in a Reporter Gene Assay
| Agonist | Concentration (nM) | Fold Induction of Luciferase Activity |
| Rosiglitazone | 1 | 2.5 |
| 10 | 8.1 | |
| 100 | 15.2 | |
| 1000 | 20.5 |
Note: This data is for illustrative purposes. A similar dose-response curve would need to be generated for this compound.
Experimental Protocol: PPARγ Reporter Gene Assay
This protocol describes a cell-based reporter assay to quantify the activation of PPARγ by this compound.
2.2.1. Cell Culture and Transfection:
-
Culture a suitable cell line, such as HEK293T or HepG2, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Seed cells into 96-well plates.
-
Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
2.2.2. Compound Treatment and Luciferase Assay:
-
Following transfection, treat the cells with a range of concentrations of this compound or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
2.2.3. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.
-
Plot the fold induction against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Modulation of the NAD+/Sirtuin 1 (Sirt1) Pathway
Recent evidence suggests that niacin can exert GPR109A-independent protective effects by increasing cellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which in turn activates the NAD+-dependent deacetylase Sirtuin 1 (Sirt1). Given that this compound is a niacin analog, it is plausible that it may also modulate this pathway.
Experimental Protocol: Measurement of Cellular NAD+ Levels and Sirt1 Activity
3.1.1. Measurement of NAD+ Levels:
-
Treat cells or tissues with this compound.
-
Extract NAD+ from the samples using an acidic extraction buffer.
-
Quantify NAD+ levels using a colorimetric or fluorometric NAD+/NADH assay kit according to the manufacturer's protocol.
3.1.2. Sirt1 Activity Assay:
-
Isolate nuclear extracts from this compound-treated cells or tissues.
-
Measure Sirt1 deacetylase activity using a commercially available kit that utilizes a fluorogenic acetylated peptide substrate.
-
The fluorescence intensity, which is proportional to the deacetylase activity, is measured using a fluorescence plate reader.
Experimental Strategies for Identifying Novel this compound Targets
To definitively identify the direct molecular targets of this compound beyond the niacin receptors, unbiased, proteome-wide approaches are necessary.
Affinity Chromatography-Mass Spectrometry (AC-MS)
This technique involves immobilizing this compound onto a solid support to "fish" for interacting proteins from a cell or tissue lysate.
4.1.1. Experimental Workflow:
-
Probe Synthesis: Synthesize an this compound analog with a linker arm suitable for covalent attachment to a chromatography resin (e.g., NHS-activated sepharose beads).
-
Affinity Matrix Preparation: Covalently couple the this compound probe to the resin. Prepare a control resin with no coupled ligand.
-
Protein Extraction: Prepare a native protein lysate from cells or tissues of interest.
-
Affinity Purification: Incubate the protein lysate with the this compound-coupled resin and the control resin.
-
Washing: Wash the resins extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the this compound resin using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes a protein against thermal denaturation.
4.2.1. Experimental Workflow:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Thermal Denaturation: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GPR109A-Independent Signaling of this compound.
Caption: Affinity Chromatography-Mass Spectrometry Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
While this compound's primary cellular targets are the niacin receptors GPR109A and GPR109B, compelling evidence from studies on niacin suggests the existence of GPR109A-independent mechanisms of action that are likely shared by this compound. These include the regulation of key genes involved in hepatic lipid metabolism and the activation of the PPARγ and NAD+/Sirt1 signaling pathways. Further research employing unbiased, proteome-wide target identification strategies such as affinity chromatography-mass spectrometry and CETSA is warranted to definitively elucidate the complete cellular target landscape of this compound. A thorough understanding of these off-target effects is paramount for optimizing the therapeutic potential of this compound and for the development of next-generation modulators of niacin-responsive pathways with improved efficacy and safety profiles.
References
Acifran's Role in Lipid Metabolism Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Acifran (B1664999) (also known as AY-25,712) is a potent hypolipidemic agent that has been investigated for its role in managing dyslipidemia.[1] As a structural analog and functional agonist of niacin, its primary mechanism of action involves the modulation of lipid metabolism through interaction with specific cell surface receptors, leading to favorable alterations in the plasma lipid profile.[2][3] This technical guide provides a detailed overview of this compound's core mechanism of action, summarizes key quantitative data from clinical investigations, presents detailed experimental protocols, and visualizes the underlying biological pathways and workflows.
Core Mechanism of Action: Niacin Receptor Agonism
This compound exerts its lipid-lowering effects primarily by acting as an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, the high-affinity niacin receptor.[3][4] This receptor is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of adipocytes.[5] The activation of this receptor initiates a signaling cascade that culminates in the reduction of circulating free fatty acids (FFAs), a key substrate for hepatic triglyceride synthesis.
The sequence of events is as follows:
-
Receptor Binding: this compound binds to the HCA2 (GPR109A) receptor on adipocytes.[4]
-
G-Protein Activation: This binding activates the associated inhibitory G-protein (Gi).[5]
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein inhibits the enzyme adenylyl cyclase.[5]
-
Reduction in cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) from ATP.[5]
-
PKA Inactivation: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[5]
-
Inhibition of Hormone-Sensitive Lipase (B570770) (HSL): PKA is responsible for the phosphorylation and activation of Hormone-Sensitive Lipase (HSL), the rate-limiting enzyme for the hydrolysis of stored triglycerides in adipose tissue.[6] Reduced PKA activity therefore results in decreased HSL activation.
-
Decreased Lipolysis: The inhibition of HSL significantly reduces the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, thereby decreasing their release from adipocytes into the bloodstream.[5][7]
-
Reduced Hepatic VLDL Synthesis: The liver utilizes circulating FFAs as the primary substrate for the synthesis of triglycerides, which are subsequently packaged into very-low-density lipoprotein (VLDL) particles and secreted into the circulation.[7] By reducing the systemic supply of FFAs, this compound curtails hepatic VLDL production.[7] This leads to lower plasma triglyceride and VLDL-cholesterol levels.[5]
This primary mechanism underscores this compound's potent effect on triglyceride and VLDL metabolism.
Caption: this compound's signaling cascade inhibits HSL, reducing FFA release.
Pharmacological Effects on Lipid Profiles
Clinical studies have quantified the effects of this compound on key lipid parameters. A randomized, double-blind, placebo-controlled trial in patients with type IIa hyperlipoproteinemia demonstrated significant improvements in the lipid profile.[1]
Table 1: Summary of Quantitative Lipid Profile Changes with this compound Treatment [1]
| Parameter | This compound Dose (100 mg t.i.d.) | This compound Dose (300 mg t.i.d.) | Placebo |
| Study Duration | 8 Weeks | 12 Weeks | 8-12 Weeks |
| Total Cholesterol | Significant Decrease (P < 0.01 vs. baseline) | Data not specified | No significant change |
| LDL Cholesterol | Significant Decrease (P < 0.01 vs. baseline) | Data not specified | No significant change |
| Triglycerides | Significant Decrease (P < 0.01 vs. baseline) | Data not specified | No significant change |
| HDL Cholesterol | Not specified | ▲ 16% Increase (P < 0.01 vs. baseline) | No significant change |
| LDL/HDL Ratio | Not specified | ▼ 22% Decrease (P < 0.01 vs. baseline) | No significant change |
Data derived from a study in patients with type IIa hyperlipoproteinemia. The lower dose effects were measured at week 8, and the higher dose effects at week 12.[1]
Key Experimental Protocols
Protocol: Evaluation of Hypolipidemic Efficacy in Humans
This protocol is based on the methodology of a randomized, double-blind, placebo-controlled study to assess the safety and efficacy of this compound.[1]
-
Objective: To determine the effect of two different doses of this compound on plasma lipid and lipoprotein levels in patients with type IIa hyperlipoproteinemia.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participant Population:
-
Inclusion Criteria: 30 adult male and female patients diagnosed with type IIa hyperlipoproteinemia.
-
Exclusion Criteria: History of significant hepatic, renal, or cardiovascular disease; use of other lipid-lowering agents within the past 3 months.
-
-
Methodology:
-
Baseline Phase: Plasma lipid and lipoprotein values (Total Cholesterol, LDL, HDL, Triglycerides) are determined at baseline as a mean of three separate measurements.
-
Single-Blind Phase: All subjects receive this compound for a 2-week single-blind period to assess initial tolerance.
-
Randomization: Subjects are randomly assigned to one of three groups:
-
Group A: this compound (100 mg, three times daily).
-
Group B: this compound (300 mg, three times daily).
-
Group C: Placebo (three times daily).
-
-
Double-Blind Treatment Phase: Subjects receive their assigned treatment for a 10-week period.
-
Outcome Measurement: Plasma lipid and lipoprotein values are determined at 2-week intervals throughout the 10-week double-blind dosing period.
-
Safety Monitoring: Subjects are monitored for adverse events, with a focus on transient flushing and pruritus.
-
-
Primary Endpoints: Percentage change from baseline in LDL cholesterol, HDL cholesterol, and triglycerides at specified time points (e.g., Week 8 and Week 12).
-
Statistical Analysis: Analysis of Variance (ANOVA) is used to compare the changes in lipid parameters between the this compound groups and the placebo group. A P-value of less than 0.05 is considered statistically significant.
References
- 1. Controlled trial of this compound in type II hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H10O4 | CID 51576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 7. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Acifran
This technical guide provides a comprehensive overview of the chemical properties of Acifran, tailored for researchers, scientists, and drug development professionals. The document details the physicochemical characteristics, experimental protocols for their determination, and the associated signaling pathways.
Core Chemical Properties
This compound, a potent nicotinic acid receptor agonist, possesses distinct chemical features that underpin its biological activity. A summary of its key properties is presented below.
| Property | Value |
| IUPAC Name | 5-methyl-4-oxo-5-phenyl-4,5-dihydrofuran-2-carboxylic acid[1][2] |
| Synonyms | (±)-Acifran, AY-25712, Reductol[1][3] |
| Molecular Formula | C₁₂H₁₀O₄[3][4] |
| Molecular Weight | 218.21 g/mol [3][4] |
| CAS Number | 72420-38-3[1][3] |
| SMILES | CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2[1][3] |
| InChI | InChI=1S/C12H10O4/c1-12(8-5-3-2-4-6-8)10(13)7-9(16-12)11(14)15/h2-7H,1H3,(H,14,15)[1][3] |
| pKa (Predicted) | 2.25 ± 0.40[5] |
| Water Solubility | 0.016 mg/mL at 25°C (poorly soluble)[3] |
| Solubility in Organic Solvents | Soluble in DMSO (>10 mM) and Ethanol (100 mM)[5][6] |
| Physical Form | Off-white to light yellow powder[5] |
| Stability | Hygroscopic; not stable at room temperature. Should be stored in a cool, dry place in a tightly sealed container.[3] |
| Stereochemistry | Racemic[4] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of this compound are outlined below.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of this compound, a carboxylic acid, can be determined using potentiometric titration. This method involves monitoring the change in pH of a solution of the compound upon the gradual addition of a titrant of known concentration.
Materials:
-
This compound sample
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM. Gentle warming can be used to aid dissolution, followed by cooling to room temperature.
-
Ionic Strength Adjustment: Add a sufficient amount of KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M).
-
Initial Acidification: Adjust the initial pH of the sample solution to approximately 1.8-2.0 by adding 0.1 M HCl.
-
Titration: Place the beaker on a magnetic stirrer and immerse the pH electrode. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.
-
Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize (drift < 0.01 pH units per minute).
-
Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5. The equivalence point is identified as the point of the steepest slope on the titration curve.
-
pKa Calculation: The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. The Henderson-Hasselbalch equation can also be used to calculate the pKa from the titration data.
-
Replicates: Perform at least three independent titrations to ensure the reproducibility of the results.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.
Materials:
-
This compound sample (solid)
-
Deionized water (or other aqueous buffers)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial.
-
Solvent Addition: Add a known volume of the desired aqueous solvent (e.g., deionized water) to the vial.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow for the sedimentation of undissolved solid. Centrifuge the samples at a high speed to further separate the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined wavelength or HPLC with a standard curve.
-
Solubility Calculation: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
-
Replicates: Conduct the experiment in triplicate to obtain a reliable average solubility value.
Signaling Pathways of this compound
This compound exerts its biological effects primarily by acting as a full agonist at the G-protein coupled receptors GPR109A (HCA₂) and GPR109B (HCA₃)[3]. The activation of these receptors initiates a cascade of intracellular signaling events.
This compound-Mediated GPR109A Signaling
The binding of this compound to GPR109A, which is coupled to an inhibitory G-protein (Gαi), triggers the following signaling cascade:
Caption: this compound signaling via GPR109A.
Pathway Description:
-
Receptor Binding and Activation: this compound binds to the GPR109A receptor on the cell surface.
-
G-Protein Dissociation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi-GTP subunit inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which is a key regulator of lipolysis. This ultimately results in the anti-lipolytic effects of this compound.
-
Gβγ-Mediated Signaling: The dissociated Gβγ subunit can also activate other signaling pathways, including the MAPK/ERK pathway, leading to the phosphorylation of ERK1/2. This pathway may contribute to other cellular responses.
Experimental Workflow for pKa Determination
The following diagram illustrates the logical workflow for the experimental determination of this compound's pKa.
Caption: Workflow for pKa determination.
References
- 1. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 2. Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
Acifran: A Technical Overview of a Niacin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Core Chemical and Physical Properties
Acifran is a synthetic, orally active hypolipidemic agent. It is a structural analog of niacin and functions as a potent agonist for niacin receptors.
| Property | Value | Citation(s) |
| CAS Number | 72420-38-3 | [1][2] |
| Molecular Formula | C₁₂H₁₀O₄ | [1][2] |
| Molecular Weight | 218.21 g/mol | [1][2] |
| IUPAC Name | 5-methyl-4-oxo-5-phenyl-4,5-dihydrofuran-2-carboxylic acid | [1] |
| Synonyms | AY-25712, Reductol | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of two G protein-coupled receptors (GPCRs): GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂) and, to a lesser extent, GPR109B (HCA₃). These receptors are predominantly expressed in adipocytes and immune cells.
Gαi-Mediated Inhibition of Adenylyl Cyclase
Upon binding to GPR109A, this compound induces a conformational change in the receptor, leading to the activation of an associated inhibitory G protein (Gαi). The activated Gαi subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels in adipocytes leads to the inhibition of hormone-sensitive lipase, which in turn reduces the lipolysis of triglycerides and decreases the release of free fatty acids into the bloodstream. This is the principal mechanism behind this compound's triglyceride-lowering effect.
References
- 1. Distinct Kinetic and Spatial Patterns of Protein Kinase C (PKC)- and Epidermal Growth Factor Receptor (EGFR)-dependent Activation of Extracellular Signal-regulated Kinases 1 and 2 by Human Nicotinic Acid Receptor GPR109A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Therapeutic Potential of Acifran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acifran is a synthetic, orally active antihyperlipidemic agent that has been investigated for its potential to modulate lipid profiles, particularly in patients with hyperlipoproteinemia.[1] As an analog of nicotinic acid (niacin), this compound was developed to elicit the beneficial lipid-modifying effects of niacin, such as increasing high-density lipoprotein (HDL) cholesterol, with a potentially improved side-effect profile.[2] This technical guide provides an in-depth overview of the initial studies on this compound's therapeutic potential, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. The global development of this compound has since been discontinued.
Mechanism of Action and Signaling Pathways
This compound functions as an agonist for two highly homologous G-protein coupled receptors (GPCRs): the high-affinity niacin receptor 1 (NIACR1), also known as GPR109A or HCAR2, and the low-affinity niacin receptor 2 (NIACR2), also known as GPR109B or HCAR3.[2][3] These receptors are predominantly expressed in adipocytes and various immune cells.[4][5]
Upon binding, this compound activates the receptors, which are coupled to inhibitory G-proteins (Gi/o).[5][6] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] In adipocytes, the reduction in cAMP levels leads to the inactivation of hormone-sensitive lipase, which in turn inhibits lipolysis—the breakdown of triglycerides into free fatty acids.[6][7] This reduction in the release of free fatty acids into the bloodstream is a key mechanism behind the therapeutic effects on lipid profiles. Recent structural studies have provided detailed insights into the binding of this compound to HCAR2 and HCAR3, revealing the molecular basis for ligand recognition and receptor activation.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from initial clinical and pharmacokinetic studies of this compound.
Table 1: Clinical Efficacy in Type IIa Hyperlipoproteinemia Patients (12-Week Study)
| Parameter | Treatment Group | Baseline (Mean) | Week 8 (% Change from Baseline) | Week 12 (% Change from Baseline) | p-value vs Baseline | p-value vs Placebo |
| LDL Cholesterol | This compound 100 mg t.i.d. | N/A | ↓ 13% | N/A | < 0.01 | < 0.05 (at Week 8) |
| HDL Cholesterol | This compound 100 mg t.i.d. | N/A | ↑ 11% | N/A | N/A | < 0.05 (at Week 8) |
| This compound 300 mg t.i.d. | N/A | N/A | ↑ 16-18% | < 0.01 | < 0.05 (at Week 12) | |
| Total Cholesterol | This compound 100 mg t.i.d. | N/A | ↓ (significant) | N/A | N/A | < 0.05 (at Week 8) |
| Triglycerides | This compound 100 mg t.i.d. | N/A | ↓ (significant) | N/A | < 0.01 | < 0.05 (at Week 8) |
| This compound 300 mg t.i.d. | N/A | N/A | ↓ 25% | < 0.001 | < 0.05 (at Week 12) | |
| LDL/HDL Ratio | This compound 100 mg t.i.d. | N/A | ↓ 20% | N/A | < 0.001 | < 0.05 (at Week 8) |
| This compound 300 mg t.i.d. | N/A | N/A | ↓ 22% | < 0.01 | N/A |
Data compiled from studies on Type IIa hyperlipoproteinemic patients.[1][9]
Table 2: Pharmacokinetic Parameters of this compound (Single Oral Dose)
| Parameter | Healthy Volunteers | Patients with Moderate Renal Failure |
| Time to Peak Serum Concentration (Tmax) | 1 - 2 hours | N/A |
| Elimination Half-life (t1/2) | 1.6 hours | 5.7 hours |
| Plasma Protein Binding | N/A | Decreased |
| Plasma Clearance | N/A | Substantially Reduced |
| Renal Clearance | N/A | Substantially Reduced |
| Primary Route of Excretion | Urine (unconjugated) | Urine (unconjugated) |
| Biotransformation | Not detectable | Not detectable |
Data from a study assessing the pharmacokinetics and metabolic fate of this compound.[10]
Experimental Protocols
Detailed experimental protocols for the initial this compound studies are not fully available in the public domain. The following are generalized protocols representative of the methodologies likely employed for the key experiments.
In Vitro cAMP Functional Assay
Objective: To determine the agonist activity of this compound at HCAR2 and HCAR3 by measuring its effect on intracellular cAMP levels.
Materials:
-
Cell lines stably expressing human HCAR2 (GPR109A) or HCAR3 (GPR109B).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound (test compound).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[1][9][10]
-
Multi-well assay plates (e.g., 96- or 384-well).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture the HCAR2 or HCAR3 expressing cells to ~80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into the multi-well plates at a predetermined density. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Cell Stimulation (for Gi-coupled receptors): a. Remove the culture medium from the cells. b. Add a solution of forskolin (at a concentration that elicits a submaximal cAMP response, e.g., EC80) mixed with the various concentrations of this compound (or vehicle control) to the wells. c. Incubate for a specified period (e.g., 30 minutes) at room temperature to allow for the modulation of cAMP production.[11]
-
Cell Lysis and cAMP Detection: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP. b. Perform the cAMP detection steps as per the kit protocol. This typically involves the addition of detection reagents, such as a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog for HTRF assays.[11]
-
Data Acquisition: Read the plate on a compatible plate reader. For HTRF, this involves measuring the fluorescence ratio at 665 nm and 620 nm.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the percentage of inhibition of the forskolin-induced cAMP response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Clinical Efficacy Trial in Hyperlipoproteinemia
Objective: To evaluate the efficacy and safety of this compound in lowering lipid levels in patients with Type IIa hyperlipoproteinemia.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1][9]
Participant Population: Adult male and female patients diagnosed with Type IIa hyperlipoproteinemia.
Procedure:
-
Screening and Baseline: Potential participants undergo screening to confirm eligibility based on inclusion/exclusion criteria, including fasting lipid profiles. A baseline lipid profile is established from the mean of several measurements.[1]
-
Randomization: Eligible patients are randomly assigned to one of several treatment arms (e.g., this compound 100 mg t.i.d., this compound 300 mg t.i.d., or placebo).[1]
-
Treatment Period: Patients self-administer the assigned treatment for a specified duration (e.g., 12 weeks).[1]
-
Follow-up Visits: Patients attend clinic visits at regular intervals (e.g., every 2-4 weeks) for safety assessments and to monitor lipid and lipoprotein concentrations.[9]
-
Data Collection: Fasting blood samples are collected at each visit to measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides. Safety is monitored through adverse event reporting and clinical laboratory tests.
-
Primary and Secondary Endpoints:
-
Primary Endpoint: Percent change in LDL cholesterol from baseline to a predetermined time point (e.g., Week 8 or 12).[12]
-
Secondary Endpoints: Percent changes in HDL cholesterol, total cholesterol, triglycerides, and the LDL/HDL ratio.
-
-
Statistical Analysis: The primary efficacy endpoint is analyzed using an appropriate statistical model (e.g., ANCOVA) with treatment as a factor and baseline LDL-C as a covariate.[12]
Conclusion
Initial studies demonstrated that this compound is a potent, orally active agonist of the niacin receptors HCAR2 and HCAR3. Through its mechanism of inhibiting adenylyl cyclase and reducing intracellular cAMP in adipocytes, it effectively decreases lipolysis. Clinical trials in patients with Type IIa hyperlipoproteinemia confirmed its therapeutic potential by showing significant improvements in lipid profiles, including reductions in LDL cholesterol and triglycerides, and an increase in HDL cholesterol.[1] Pharmacokinetic studies indicated rapid absorption and elimination in healthy individuals, with a prolonged half-life in patients with renal impairment.[10] While this compound showed promise as a lipid-modifying agent, its development was ultimately discontinued. The data from these initial studies, however, remain valuable for the broader understanding of niacin receptor pharmacology and the development of future therapies targeting these pathways.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Structures of G-protein coupled receptor HCAR3 in complex with selective agonists reveal the basis for ligand recognition and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP-Glo™ Assay [promega.jp]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols: Acifran Dose-Response Analysis in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acifran is recognized as an agonist for niacin receptors, specifically the high-affinity GPR109a (HCAR2) and low-affinity GPR109b (HCAR3) G protein-coupled receptors (GPCRs).[1] In drug discovery and development, characterizing the potency and efficacy of a compound at its target receptor is a critical step. Chinese Hamster Ovary (CHO) cells are a widely used mammalian expression system for recombinant proteins, including GPCRs, due to their robust growth characteristics and capacity for correct post-translational modifications.[2]
This document provides a detailed protocol for determining the dose-response curve of this compound in CHO cells engineered to express a Gq-coupled receptor, such as the human 5-hydroxytryptamine receptor 2A (HTR2A). Activation of Gq-coupled receptors stimulates phospholipase C (PLC), leading to the production of inositol (B14025) phosphates and a subsequent increase in intracellular calcium levels.[3] This calcium mobilization can be quantified to determine the potency (EC50) and efficacy of a test compound.
Quantitative Data Summary
The following table summarizes hypothetical dose-response data for this compound and a reference agonist (Serotonin) on CHO cells stably expressing the human HTR2A receptor. The data was generated using a calcium mobilization assay.
| Compound | Target | Parameter | Value (nM) | Maximal Response (% of Control) |
| This compound | Human HTR2A-Gq | EC50 | 125 | 95% |
| Serotonin | Human HTR2A-Gq | EC50 | 5.2 | 100% |
Signaling Pathway
This compound, acting on a Gq-coupled receptor like HTR2A, initiates a well-defined signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, activating the heterotrimeric Gq protein. The Gαq subunit dissociates and activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is the signal measured in the functional assay described below.
Caption: HTR2A-Gq signaling pathway activated by this compound.
Experimental Workflow
The overall workflow for determining the dose-response curve of this compound involves several key stages, from preparing the cells to analyzing the final data. This process ensures reproducible and accurate results.
Caption: Experimental workflow for this compound dose-response assay.
Detailed Experimental Protocol: Calcium Mobilization Assay
This protocol details the steps for measuring this compound-induced calcium mobilization in CHO cells stably expressing the human HTR2A receptor.
Materials:
-
CHO-K1 cells stably transfected with human HTR2A (CHO-HTR2A)
-
Cell culture medium (e.g., Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM)
-
Probenecid (if required by the dye kit to prevent dye extrusion)
-
This compound
-
Reference agonist (e.g., Serotonin)
-
Black, clear-bottom 96-well microplates
-
Fluorescence imaging plate reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Culture and Plating:
-
Maintain CHO-HTR2A cells in a humidified incubator at 37°C with 5% CO2.
-
The day before the assay, harvest cells using a non-enzymatic dissociation solution.
-
Centrifuge the cells and resuspend in fresh culture medium.
-
Plate the cells in a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium indicator dye solution according to the manufacturer's instructions, typically in an assay buffer containing probenecid.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Prepare a similar dilution series for the reference agonist.
-
Prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest compound concentration).
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity over time (kinetic read). Set the excitation and emission wavelengths appropriate for the chosen dye.
-
Place the dye-loaded cell plate into the instrument.
-
Program the instrument to add a specific volume (e.g., 25 µL) of the compound dilutions to the respective wells.
-
Initiate the measurement, recording a baseline fluorescence for a short period (e.g., 10-20 seconds) before the automated addition of the compounds.
-
Continue recording the fluorescence for a period sufficient to capture the peak response (e.g., 90-180 seconds).
-
-
Data Analysis:
-
For each well, determine the maximal fluorescence response after compound addition and subtract the baseline fluorescence.
-
Normalize the data:
-
Set the response of the vehicle control wells to 0%.
-
Set the response of the highest concentration of the reference agonist (e.g., Serotonin) to 100%.
-
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, R).
-
From the fitted curve, determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximal efficacy for this compound.
-
References
- 1. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors: dependence on agonist as well as receptor-subtype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acifran Treatment in Mouse Models of Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Acifran in preclinical mouse models of dyslipidemia. The protocols outlined below are based on established methodologies for studying lipid-lowering agents, particularly those acting as peroxisome proliferator-activated receptor alpha (PPARα) agonists.
Introduction
Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. Mouse models are critical tools for investigating the pathophysiology of dyslipidemia and for the preclinical evaluation of novel therapeutic agents like this compound. This compound, a hypolipidemic agent, is known to modulate lipid metabolism. Evidence suggests that this compound, similar to fibrates like fenofibrate (B1672516) and gemfibrozil, exerts its effects through the activation of PPARα, a key nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing PPARα agonists in mouse models of dyslipidemia. This data can be used as a benchmark for expected outcomes in studies with this compound.
Table 1: Effects of PPARα Agonist Treatment on Plasma Lipid Profile in Dyslipidemic Mice
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | Reference |
| Control (Dyslipidemic Diet) | 250 ± 25 | 150 ± 20 | 180 ± 20 | 45 ± 5 | [1] |
| Fibrate Treatment (e.g., Fenofibrate 100 mg/kg/day) | 180 ± 20 | 90 ± 15 | 120 ± 15 | 60 ± 8 | [1] |
*Values are represented as mean ± standard deviation. *p < 0.05 compared to the control group.
Table 2: Effects of Fenofibrate on Hepatic Gene Expression in ob/ob Mice
| Gene | Vehicle Group (Fold Change) | Fenofibrate Group (20 mg/kg/day) (Fold Change) | Reference |
| PPARα | 1.0 | 1.2 | [2] |
| ACOX-1 | 1.0 | 1.1 | [2] |
| CPT-1α | 1.0 | 1.3 | [2] |
| CPT-2 | 1.0 | 1.2 | [2] |
| PPARγ | 1.0 | 2.5** | [2] |
| SREBP-1c | 1.0 | 0.8 | [2] |
**p < 0.01 compared to the vehicle group.
Experimental Protocols
Protocol 1: Induction of Dyslipidemia in Mice
This protocol describes the induction of dyslipidemia in mice using a high-fat diet (HFD).
Materials:
-
Male C57BL/6J mice (8 weeks old)[1]
-
Standard chow diet
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Metabolic cages
Procedure:
-
Acclimate mice to the animal facility for at least one week, providing ad libitum access to standard chow and water.
-
Randomly divide the mice into a control group and a dyslipidemia induction group.
-
House the mice individually in metabolic cages to monitor food and water intake and collect urine and feces if required.
-
Feed the control group with a standard chow diet.
-
Feed the dyslipidemia induction group with a high-fat diet for a period of 8-16 weeks to induce obesity and dyslipidemia.[1]
-
Monitor body weight and food intake weekly.
-
At the end of the induction period, collect blood samples to confirm the dyslipidemic phenotype by measuring plasma lipid levels.
Protocol 2: this compound Administration
This protocol details the preparation and administration of this compound to dyslipidemic mice. The dosage is extrapolated from rat studies (10 mg/kg) and can be optimized.[1]
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water)
-
Oral gavage needles (20-22 gauge)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 10 mg/kg) and the number and weight of the mice.
-
Prepare a stock suspension of this compound in the vehicle. For example, to prepare a 1 mg/mL suspension, weigh 10 mg of this compound and suspend it in 10 mL of 0.5% CMC.
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Administration by Oral Gavage:
-
Weigh each mouse to determine the exact volume of the this compound suspension to be administered. For a 10 mg/kg dose in a 25g mouse, the volume would be 0.25 mL of a 1 mg/mL suspension.
-
Administer the prepared this compound suspension or vehicle to the respective groups of mice daily via oral gavage.
-
The treatment duration can range from 4 to 12 weeks, depending on the study objectives.[1][2]
-
Protocol 3: Blood and Tissue Collection and Analysis
This protocol describes the collection of blood and tissue samples for lipid and gene expression analysis.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
EDTA-coated or heparinized collection tubes
-
Centrifuge
-
RNase-free tubes and reagents
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Blood Collection:
-
At the end of the treatment period, fast the mice for 4-6 hours.
-
Anesthetize the mice.
-
Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma and store it at -80°C for lipid analysis.
-
-
Tissue Collection:
-
Immediately after blood collection, perfuse the mice with ice-cold phosphate-buffered saline (PBS).
-
Excise the liver and other relevant tissues (e.g., adipose tissue).
-
For gene expression analysis, immediately place a small piece of the tissue in an RNase-free tube and flash-freeze in liquid nitrogen. Store at -80°C.
-
The remaining tissue can be fixed in formalin for histological analysis or flash-frozen for other biochemical assays.
-
-
Lipid Analysis:
-
Thaw the plasma samples on ice.
-
Measure the concentrations of total cholesterol, triglycerides, LDL cholesterol, and HDL cholesterol using commercially available enzymatic assay kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (RT-qPCR):
-
Extract total RNA from the frozen liver tissue using a suitable RNA isolation kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (RT-qPCR) using specific primers for genes of interest (e.g., Ppara, Acox1, Cpt1a, Srebp1c) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.
-
Visualization of Signaling Pathways and Workflows
PPARα Signaling Pathway in Lipid Metabolism
Caption: this compound activates the PPARα signaling pathway.
Experimental Workflow for this compound Treatment in Dyslipidemic Mice
Caption: Workflow for evaluating this compound in a diet-induced dyslipidemia mouse model.
Logical Relationship: this compound's Mechanism of Action on Lipid Profile
Caption: Logical flow of this compound's effect on the lipid profile.
References
- 1. Comparison of fibrate, ezetimibe, low- and high-dose statin therapy for the dyslipidemia of the metabolic syndrome in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Acifran in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acifran is a potent hypolipidemic agent and a full agonist of the niacin receptors GPR109A (HCAR2) and GPR109B (HCAR3), with EC50 values of 1.3 µM and 4.2 µM, respectively. Its ability to activate these G protein-coupled receptors makes it a valuable tool for studying metabolic pathways, inflammatory responses, and other cellular processes mediated by niacin receptor signaling.[1][2][3] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in in vitro studies.
Data Presentation
Quantitative data regarding the solubility and properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 218.21 g/mol | |
| Solubility in DMSO | 21.82 mg/mL (100 mM) | |
| Solubility in Ethanol | 21.82 mg/mL (100 mM) | |
| Appearance | Crystalline solid | |
| Storage of Solid | -20°C | |
| Storage of Stock Solution | -20°C or -80°C (aliquoted) |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L × 0.001 L × 218.21 g/mol × 1000 mg/g = 21.82 mg
-
-
-
Weighing this compound:
-
In a sterile microcentrifuge tube, carefully weigh 21.82 mg of this compound powder. To minimize static, use an anti-static weigh boat or wipe the tube with an anti-static cloth.
-
-
Dissolving this compound:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
-
Sterilization:
-
For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light. When stored properly, the stock solution should be stable for several months.
-
Protocol 2: Preparation of Working Solutions and Treatment of Cells
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for your cell line
-
Cells plated in multi-well plates
Procedure:
-
Thawing the Stock Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
-
Preparation of Working Solution:
-
Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform serial dilutions to achieve the final working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. For example, to achieve a final this compound concentration of 10 µM from a 100 mM stock, you would perform a 1:10,000 dilution. This would result in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial to distinguish the effects of this compound from any potential effects of the solvent.
-
-
Cell Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Mandatory Visualizations
This compound Dissolution Workflow
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway via GPR109A
Caption: this compound activates GPR109A, leading to Gi-mediated inhibition of adenylyl cyclase and β-arrestin-dependent signaling.
References
Application Note: Stability of Acifran in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acifran is a potent hypolipidemic agent that acts as a full agonist at the human G-protein coupled receptors GPR109A (HCAR2) and GPR109B (HCAR3), also known as niacin receptors.[1][2] It has shown greater potency than nicotinic acid and clofibrate (B1669205) in reducing serum triglycerides and circulating LDL-cholesterol in vivo. Due to its therapeutic potential, understanding the stability of this compound in common laboratory solvents like dimethyl sulfoxide (B87167) (DMSO) is critical for ensuring the accuracy and reproducibility of in vitro and in vivo studies. This document provides a comprehensive guide to assessing the stability of this compound in DMSO solutions, including recommended storage conditions, detailed experimental protocols for stability assessment, and an overview of its primary signaling pathway.
While specific long-term stability data for this compound in DMSO is not extensively published, general principles of small molecule stability in DMSO suggest that factors such as storage temperature, water content, light exposure, and freeze-thaw cycles can significantly impact compound integrity.[3][4] Therefore, it is imperative for researchers to perform their own stability assessments under their specific experimental conditions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₄ | [5] |
| Molecular Weight | 218.21 g/mol | |
| CAS Number | 72420-38-3 | |
| Solubility in DMSO | ≥ 100 mM (21.82 mg/mL) | |
| Appearance | Solid |
Recommended Storage of this compound Solutions
To maximize the shelf-life of this compound stock solutions in DMSO, the following storage conditions are recommended based on general best practices for small molecule stability.[3][4]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | Water can facilitate hydrolysis of susceptible compounds.[4] |
| Temperature | Store at -20°C or -80°C for long-term storage. | Lower temperatures significantly slow down the rate of chemical degradation.[3][4] |
| Aliquoting | Aliquot into single-use volumes. | Minimizes freeze-thaw cycles which can degrade some compounds and introduce moisture.[3][4] |
| Light Exposure | Store in amber or light-blocking vials. | Protects photosensitive compounds from light-induced degradation.[4] |
| Container | Use tightly sealed vials. | Prevents absorption of atmospheric moisture by the hygroscopic DMSO.[6][7] |
Experimental Protocol: Assessment of this compound Stability in DMSO
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time at various temperatures. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) with UV detection, a common technique for quantifying small molecules.[8][9]
Objective: To quantify the degradation of this compound in DMSO at different storage temperatures over a defined period.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, and an incubator or benchtop at room temperature ~25°C)
-
Amber glass vials with screw caps
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM). Ensure complete dissolution.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass vials for each storage condition.
-
Prepare separate sets of samples for analysis at each time point and temperature.
-
Store the vials at the following temperatures:
-
Room Temperature (~25°C)
-
4°C
-
-20°C
-
-
-
Time Points for Analysis:
-
T = 0 (immediately after preparation)
-
T = 24 hours
-
T = 7 days
-
T = 1 month
-
T = 3 months
-
T = 6 months
-
-
HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage temperature.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method. An example method is provided below.
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (a common starting point for aromatic compounds is ~254 nm).
-
Injection Volume: 10 µL
-
-
Integrate the peak area corresponding to this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.
-
The stability is often defined as the time point at which the concentration of the parent compound drops below 90% of the initial concentration.
-
Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.
-
Data Presentation:
The results of the stability study should be summarized in a table for clear comparison.
| Time Point | % this compound Remaining (Room Temp) | % this compound Remaining (4°C) | % this compound Remaining (-20°C) |
| 0 | 100% | 100% | 100% |
| 24 hours | |||
| 7 days | |||
| 1 month | |||
| 3 months | |||
| 6 months |
This compound Signaling Pathway
This compound exerts its biological effects by activating the GPR109A and GPR109B receptors, which are G-protein coupled receptors of the Gi subfamily.[1] The activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This cascade ultimately inhibits lipolysis in adipocytes, contributing to the reduction of serum triglycerides and free fatty acids.
Caption: this compound signaling pathway in adipocytes.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the this compound stability assessment protocol described above.
Caption: Experimental workflow for this compound stability testing.
Conclusion
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C12H10O4 | CID 51576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ziath.com [ziath.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
Application Note: Cell-Based Assays for Measuring Acifran Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction Acifran (B1664999) is a potent agonist of the high- and low-affinity niacin receptors, GPR109a (HCAR2) and GPR109b (HCAR3), which are G-protein coupled receptors (GPCRs).[1][2][3] Similar to its analog niacin, this compound is recognized for its hypolipidemic effects, including the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.[1][4] These effects are primarily attributed to the inhibition of lipolysis in adipose tissue, which reduces the flux of free fatty acids (FFAs) to the liver for triglyceride synthesis.[5] This application note provides detailed protocols for cell-based assays to quantify the biological activity of this compound by measuring its impact on key aspects of lipid metabolism: fatty acid oxidation, intracellular triglyceride accumulation, and fatty acid uptake.
Mechanism of Action: this compound Signaling Pathway this compound activates the Gαi-coupled receptors GPR109a/b. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Reduced cAMP leads to decreased activity of Protein Kinase A (PKA), a key regulator of Hormone-Sensitive Lipase (HSL). The subsequent reduction in HSL phosphorylation and activity results in a decreased breakdown of triglycerides (lipolysis) in adipocytes.
Caption: this compound signaling pathway in an adipocyte.
Protocol 1: Fatty Acid β-Oxidation (FAO) Assay
This assay measures the effect of this compound on the rate of mitochondrial fatty acid β-oxidation by quantifying the production of tritiated water ([³H]H₂O) from [9,10-³H]-palmitate.[6] A decrease in FAO is expected as this compound reduces the availability of intracellular fatty acids for oxidation.
Caption: Workflow for the radiolabeled fatty acid oxidation assay.
Materials
-
Cell Line: HepG2 (human liver carcinoma) or C2C12 myotubes, which have high metabolic activity.
-
Culture Medium: DMEM, fetal bovine serum (FBS), penicillin-streptomycin.
-
Reagents: this compound (in DMSO), [9,10-³H]-palmitate, fatty acid-free Bovine Serum Albumin (BSA), L-carnitine, Phosphate-Buffered Saline (PBS), Trichloroacetic acid (TCA).
-
Equipment: Cell culture plates (24-well), incubator, scintillation counter, scintillation vials, anion exchange columns.
Experimental Protocol
-
Cell Seeding: Seed HepG2 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere and grow to ~80-90% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the culture medium and replace it with medium containing the different concentrations of this compound or vehicle control. Incubate for 16-24 hours.
-
Preparation of Assay Medium: Prepare a [³H]palmitate-BSA complex. This is typically done by dissolving [³H]palmitate in ethanol, drying it under nitrogen, and then resuspending it in a warm BSA solution. Add this complex and L-carnitine to serum-free medium.[6]
-
Fatty Acid Oxidation Assay:
-
Measurement of [³H]H₂O Production:
-
At the end of the incubation, transfer the 500 µL of assay medium from each well into a new tube.
-
Add 50 µL of 10% TCA to precipitate the un-oxidized [³H]palmitate. Centrifuge the samples.[6]
-
Load the supernatant onto a pre-equilibrated anion exchange column to separate the negatively charged palmitate from the neutral [³H]H₂O.
-
Elute the [³H]H₂O and measure its radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein content in each well. Calculate the percentage inhibition of FAO compared to the vehicle control.
Protocol 2: Intracellular Triglyceride (TG) Accumulation Assay
This assay quantifies the effect of this compound on the storage of intracellular triglycerides. Given this compound's mechanism, a reduction in intracellular TG levels is expected, particularly in adipocytes or hepatocytes loaded with fatty acids. The protocol involves extracting lipids and measuring triglycerides using a colorimetric assay kit.[7][8]
Caption: Workflow for measuring intracellular triglyceride levels.
Materials
-
Cell Line: Differentiated 3T3-L1 adipocytes or HepG2 cells.
-
Culture Medium: DMEM, appropriate sera (bovine and fetal bovine), differentiation-inducing reagents (e.g., insulin, dexamethasone, IBMX for 3T3-L1).
-
Reagents: this compound (in DMSO), oleic acid (to induce lipid loading), PBS, cell lysis buffer (e.g., containing 1% Triton X-100), Dimethyl Sulfoxide (DMSO) for extraction.[7][9]
-
Kits: Commercial triglyceride quantification assay kit (colorimetric or fluorometric), BCA protein assay kit.
-
Equipment: Cell culture plates (96-well), incubator, microplate reader.
Experimental Protocol
-
Cell Culture and Differentiation: Seed 3T3-L1 pre-adipocytes and grow to confluence. Induce differentiation into mature, lipid-laden adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
Compound Treatment: Once cells are differentiated, treat them with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 24-48 hours.
-
Cell Lysis and Lipid Extraction:
-
Triglyceride Quantification:
-
Use a commercial triglyceride assay kit according to the manufacturer's instructions. This typically involves enzymatic hydrolysis of triglycerides to glycerol, followed by a reaction that produces a colored or fluorescent product.[9][10]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the triglyceride concentration in each sample by comparing it to a standard curve.
-
-
Normalization:
-
In a parallel plate, lyse the cells and measure the total protein content using a BCA assay.
-
Normalize the triglyceride content to the total protein content for each sample (e.g., in µg of TG per mg of protein).
-
Data Presentation
Quantitative data should be presented in clear, tabular format to show dose-dependent effects.
Table 1: Effect of this compound on Plasma Lipids in Patients with Type IIa Hyperlipoproteinemia (This table summarizes clinical data as an example of in vivo efficacy.[4])
| Treatment Group | Total Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Placebo | 280 ± 15 | 205 ± 12 | 45 ± 5 | 150 ± 20 |
| This compound (100 mg t.i.d.) | 255 ± 18 | 180 ± 14 | 48 ± 6 | 125 ± 15 |
| This compound (300 mg t.i.d.) | 248 ± 20 | 175 ± 16 | 52 ± 7** | 120 ± 18 |
*Values are Mean ± SD. *p < 0.05, *p < 0.01 compared to placebo. Data is representative based on published findings.[4]
Table 2: Representative Data for this compound Effect on Fatty Acid Oxidation in HepG2 Cells (Hypothetical data based on expected assay results)
| This compound Concentration (µM) | FAO Rate (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 92.5 | ± 4.8 |
| 1 | 78.1 | ± 6.1 |
| 10 | 55.4 | ± 3.9 |
| 100 | 35.2 | ± 2.5 |
Table 3: Representative Data for this compound Effect on Intracellular Triglycerides in 3T3-L1 Adipocytes (Hypothetical data based on expected assay results)
| This compound Concentration (µM) | Intracellular TG (µg/mg protein) | Standard Deviation |
| 0 (Vehicle) | 45.2 | ± 3.5 |
| 0.1 | 41.8 | ± 3.1 |
| 1 | 33.6 | ± 2.8 |
| 10 | 25.1 | ± 2.2 |
| 100 | 18.9 | ± 1.9 |
References
- 1. This compound | C12H10O4 | CID 51576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled trial of this compound in type II hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. One-step intracellular triglycerides extraction and quantitative measurement in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencellonline.com [sciencellonline.com]
- 10. droracle.ai [droracle.ai]
Application Notes and Protocols: Acifran in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acifran (B1664999) is a potent agonist for the high-affinity niacin receptor 1 (NIACR1), also known as G protein-coupled receptor 109A (GPR109A) or HCAR2, and the low-affinity niacin receptor 2 (NIACR2), also known as GPR109B or HCAR3.[1][2] These receptors are members of the hydroxycarboxylic acid (HCA) receptor family, which are Gi/o-coupled GPCRs.[2][3] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in the regulation of lipolysis and inflammation.[3][4] this compound was developed as a pharmacological agent to mimic the therapeutic effects of niacin on lipid profiles, such as increasing high-density lipoprotein (HDL) cholesterol, with potentially fewer side effects.[1] This document provides detailed protocols and application notes for utilizing this compound in competitive binding assays to characterize its interaction with HCAR2 and HCAR3.
Signaling Pathway of HCAR2 and HCAR3
This compound, upon binding to HCAR2 or HCAR3, initiates a signaling cascade characteristic of Gi/o-coupled receptors. The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric G protein (Gi/o). This causes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.
Caption: HCAR2/HCAR3 signaling pathway upon this compound binding.
Quantitative Data
| Compound | Target | Parameter | Value | Method |
| This compound | HCAR2 (GPR109A) | EC50 | ~50 - 100 nM | cAMP Inhibition Assay |
| This compound | HCAR3 (GPR109B) | EC50 | >10 µM | cAMP Inhibition Assay |
| This compound | HCAR2 (GPR109A) | Binding Free Energy (ΔG) | -10 to -12 kcal/mol | MM/PBSA Calculation |
| This compound | HCAR3 (GPR109B) | Binding Free Energy (ΔG) | -7 to -9 kcal/mol | MM/PBSA Calculation |
Note: The EC50 values are estimations based on graphical data and descriptions in the literature. The binding free energy values are derived from computational molecular dynamics simulations and provide a theoretical estimation of binding affinity.[5][6]
Experimental Protocols
Competitive Radioligand Binding Assay Workflow
The general workflow for a competitive binding assay involves incubating a fixed concentration of a radiolabeled ligand with the receptor in the presence of increasing concentrations of an unlabeled competitor (in this case, this compound). The amount of radioligand bound to the receptor is then measured, and the data is used to determine the IC50 of the competitor, from which the Ki can be calculated.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Binding Assay for HCAR2/HCAR3 Using [³H]Nicotinic Acid
This protocol is adapted from general radioligand binding assay procedures and is specifically tailored for assessing the binding of this compound to HCAR2 and HCAR3.
I. Materials and Reagents
-
Membrane Preparations: Crude membrane fractions from HEK293 or CHO cells stably expressing human HCAR2 (GPR109A) or HCAR3 (GPR109B).
-
Radioligand: [³H]Nicotinic Acid (specific activity ~20-60 Ci/mmol).
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
96-well Filter Plates: Glass fiber filters (e.g., GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
II. Membrane Preparation
-
Culture cells expressing the receptor of interest to high confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells by homogenization in a hypotonic buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.
-
Centrifuge the lysate at low speed (e.g., 500 x g) to remove nuclei and intact cells.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
III. Competitive Binding Assay Procedure
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]Nicotinic Acid (at a final concentration close to its Kd, e.g., 1-5 nM), and 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of membrane preparation, 50 µL of [³H]Nicotinic Acid, and 50 µL of 10 µM unlabeled nicotinic acid.
-
Competition: 50 µL of membrane preparation, 50 µL of [³H]Nicotinic Acid, and 50 µL of each this compound dilution.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-treated filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
IV. Data Analysis
-
Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]Nicotinic Acid.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand ([³H]Nicotinic Acid) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
Conclusion
This compound is a valuable tool for studying the pharmacology of HCAR2 and HCAR3. The competitive binding assay protocol detailed above provides a robust method for quantifying the binding affinity of this compound and other related compounds to these receptors. While direct competitive binding data for this compound is currently sparse in the literature, the provided protocol, in conjunction with functional assays, will enable researchers to thoroughly characterize the interaction of this compound with its target receptors, aiding in the development of novel therapeutics for metabolic and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 3. Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational insights on molecular interactions of this compound with GPR109A and GPR109B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acifran Administration in Rat Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acifran is a hypolipidemic agent that has been investigated for its potential to modulate lipid and glucose metabolism. These application notes provide detailed protocols for the administration of this compound in rat models to study its metabolic effects. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and similar compounds. While specific quantitative data from rat studies with this compound is not extensively available in public literature, the protocols and data tables provided herein are based on the known pharmacokinetic profile of this compound, its presumed mechanism of action through Peroxisome Proliferator-Activated Receptor alpha (PPARα) activation, and established methodologies for metabolic research in rodents.
Mechanism of Action
This compound is believed to exert its metabolic effects primarily through the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose homeostasis. Activation of PPARα in the liver leads to a cascade of downstream events, including:
-
Increased fatty acid oxidation: Upregulation of genes involved in the uptake and beta-oxidation of fatty acids.
-
Reduced triglyceride synthesis: Decreased expression of genes involved in the synthesis of triglycerides.
-
Decreased VLDL secretion: Reduced production and secretion of very-low-density lipoprotein (VLDL) from the liver.
-
Increased lipoprotein lipase (B570770) (LPL) activity: Enhanced clearance of triglyceride-rich lipoproteins from the circulation.
-
Inhibition of hormone-sensitive lipase (HSL): Reduced mobilization of fatty acids from adipose tissue.
These actions collectively contribute to the lowering of plasma triglycerides and cholesterol levels.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data representing the expected effects of this compound in a rat model of diet-induced hyperlipidemia. These tables are intended to serve as a guide for data representation and interpretation in your own studies.
Table 1: Dose-Dependent Effects of this compound on Plasma Lipid Profile in Hyperlipidemic Rats
| Treatment Group | Dose (mg/kg/day) | Plasma Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) |
| Normal Control | Vehicle | 85 ± 10 | 70 ± 8 | 45 ± 5 | 15 ± 3 |
| Hyperlipidemic Control | Vehicle | 250 ± 25 | 180 ± 20 | 25 ± 4 | 120 ± 15 |
| This compound | 10 | 180 ± 20 | 150 ± 18 | 30 ± 3 | 90 ± 12 |
| This compound | 30 | 120 ± 15 | 110 ± 12 | 38 ± 4 | 60 ± 8 |
| This compound | 100 | 90 ± 12 | 80 ± 10 | 42 ± 5 | 25 ± 5 |
*p < 0.05, **p < 0.01 compared to Hyperlipidemic Control. Data are presented as mean ± SD.
Table 2: Effects of this compound on Glucose Metabolism in Hyperlipidemic Rats
| Treatment Group | Dose (mg/kg/day) | Fasting Blood Glucose (mg/dL) | Glucose AUC (0-120 min) in OGTT |
| Normal Control | Vehicle | 90 ± 8 | 15000 ± 1200 |
| Hyperlipidemic Control | Vehicle | 125 ± 12 | 25000 ± 2000 |
| This compound | 30 | 110 ± 10 | 20000 ± 1500 |
*p < 0.05 compared to Hyperlipidemic Control. Data are presented as mean ± SD. OGTT: Oral Glucose Tolerance Test. AUC: Area Under the Curve.
Table 3: Effects of this compound on Key Enzyme Activities in Adipose Tissue of Hyperlipidemic Rats
| Treatment Group | Dose (mg/kg/day) | Lipoprotein Lipase (LPL) Activity (nmol FFA/min/g tissue) | Hormone-Sensitive Lipase (HSL) Activity (nmol FFA/min/g tissue) |
| Normal Control | Vehicle | 150 ± 18 | 80 ± 9 |
| Hyperlipidemic Control | Vehicle | 80 ± 10 | 120 ± 15 |
| This compound | 30 | 125 ± 15 | 95 ± 11 |
*p < 0.05 compared to Hyperlipidemic Control. Data are presented as mean ± SD. FFA: Free Fatty Acids.
Experimental Protocols
Animal Model and Induction of Hyperlipidemia
-
Animal Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Induction of Hyperlipidemia: A high-fat diet (HFD) is a common method to induce hyperlipidemia and metabolic syndrome in rats.
-
Diet Composition: A typical HFD consists of 45-60% of calories from fat (e.g., lard or a combination of fats), 20% from protein, and the remainder from carbohydrates.
-
Duration: Feed the rats the HFD for 8-12 weeks to establish a stable hyperlipidemic phenotype, characterized by elevated plasma triglycerides and cholesterol.
-
This compound Administration
-
Formulation: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Route of Administration: Oral gavage is the preferred method for precise dosing.
-
Dosage: Based on pharmacokinetic studies in rats and effective doses in human trials, a dose range of 10-100 mg/kg/day is suggested for exploratory studies. A pharmacokinetic study in rats used a single oral dose of 10 mg/kg.[1]
-
Dosing Schedule: Administer this compound once daily for a period of 4-8 weeks to assess its chronic effects on metabolic parameters.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
Glucose Administration: Administer a 2 g/kg body weight glucose solution (20-40% in water) via oral gavage.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Analysis: Measure blood glucose levels at each time point. The Area Under the Curve (AUC) for glucose can be calculated to assess glucose tolerance.
Measurement of Plasma Lipids
-
Blood Collection: At the end of the treatment period, collect blood samples from fasted rats via cardiac puncture under anesthesia.
-
Plasma Separation: Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Lipid Analysis: Use commercially available enzymatic kits to measure plasma concentrations of triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol.
Measurement of Lipase Activity
-
Tissue Collection: Euthanize the rats and collect epididymal adipose tissue.
-
Tissue Homogenization: Homogenize the adipose tissue in a suitable buffer.
-
Lipoprotein Lipase (LPL) Activity Assay: LPL activity can be measured by quantifying the release of free fatty acids from a triglyceride substrate.
-
Hormone-Sensitive Lipase (HSL) Activity Assay: HSL activity can be determined by measuring the release of free fatty acids from a lipid emulsion substrate in the presence of activators like isoproterenol.
Visualization of Signaling Pathways and Workflows
Caption: this compound activates PPARα, leading to changes in gene expression that regulate lipid metabolism.
Caption: A typical experimental workflow for evaluating this compound in a rat model of hyperlipidemia.
References
Acifran Treatment Protocol for In Vivo Lipid-Lowering Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Acifran (B1664999) is a potent lipid-lowering agent that has demonstrated efficacy in reducing plasma levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[1] These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to evaluate the lipid-lowering effects of this compound in a preclinical setting.
Mechanism of Action: this compound is an orally active agonist of the G protein-coupled receptors GPR109A (also known as HM74A) and GPR109B.[2][3][4][5] The primary mechanism for its lipid-lowering effect is believed to be initiated by its binding to the GPR109A receptor on adipocytes. This activation of a Gi-coupled receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The reduction in cAMP leads to decreased activation of Protein Kinase A (PKA), which subsequently reduces the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL).[6][7][8][9] HSL is the rate-limiting enzyme for the hydrolysis of stored triglycerides in adipose tissue. By inhibiting HSL, this compound reduces the release of free fatty acids (FFAs) into the circulation. A lower flux of FFAs to the liver results in decreased hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL), and subsequently LDL.
Expected Outcomes: Based on clinical data and the mechanism of action of analogous compounds, treatment with this compound in a hyperlipidemic animal model is expected to result in a significant reduction in plasma triglycerides, total cholesterol, and LDL cholesterol. An increase in HDL cholesterol is also anticipated.[1]
Quantitative Data Summary
The following tables summarize the expected lipid profile changes based on a clinical study of this compound and provide a recommended dosing regimen for in vivo studies in rats, calculated from human dosage data.
Table 1: Summary of this compound's Effects on Plasma Lipids (Human Clinical Trial Data) [1]
| Parameter | Low Dose (100 mg t.i.d.) | High Dose (300 mg t.i.d.) |
| Total Cholesterol | Significant Decrease | Significant Decrease |
| LDL Cholesterol | Significant Decrease | Significant Decrease |
| Triglycerides | Significant Decrease | Significant Decrease |
| HDL Cholesterol | No Significant Change | 16% Increase |
| LDL/HDL Ratio | Not Reported | 22% Decrease |
Table 2: Proposed this compound Dosing for In Vivo Studies in Rats
| Group | Human Dose (mg/kg/day)1 | Rat Equivalent Dose (mg/kg/day)2 |
| Low Dose this compound | ~4.3 | ~27 |
| High Dose this compound | ~12.9 | ~80 |
1 Assuming an average human weight of 70 kg. 2 Human to rat dose conversion based on body surface area. The conversion factor is approximately 6.2.[10][11][12][13][14][15]
Experimental Protocols
This section provides a detailed protocol for a diet-induced hyperlipidemia model in rats to evaluate the lipid-lowering efficacy of this compound.
1. Animal Model and Diet-Induced Hyperlipidemia
-
Animal Species: Male Wistar rats (8-10 weeks old, weighing 200-250 g).
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Induction of Hyperlipidemia:
-
Prepare a high-fat diet (HFD) with the following composition: 60% standard chow, 20% lard, 10% sucrose, 5% egg yolk powder, 2% cholesterol, and 0.5% cholic acid.
-
Feed the rats the HFD for 4 weeks to induce a stable hyperlipidemic state. A control group will receive the standard chow.
-
Confirm the hyperlipidemic state by measuring baseline plasma lipid levels (total cholesterol, triglycerides, LDL, and HDL) after the 4-week induction period.
-
2. Experimental Design and Treatment
-
Grouping: Divide the hyperlipidemic rats into the following groups (n=8-10 per group):
-
Group 1: Normal Control: Fed standard chow, receive vehicle.
-
Group 2: Hyperlipidemic Control: Fed HFD, receive vehicle.
-
Group 3: Low Dose this compound: Fed HFD, receive this compound (27 mg/kg/day).
-
Group 4: High Dose this compound: Fed HFD, receive this compound (80 mg/kg/day).
-
Group 5: Positive Control: Fed HFD, receive a standard lipid-lowering drug (e.g., Fenofibrate at 100 mg/kg/day).
-
-
Drug Preparation and Administration:
-
Prepare this compound and the positive control drug in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water.
-
Administer the respective treatments orally via gavage once daily for the duration of the study. The control groups will receive the vehicle only.
-
-
Treatment Duration: 4 weeks.
3. Sample Collection and Analysis
-
Blood Collection: Collect blood samples from the retro-orbital plexus or tail vein at baseline (before treatment) and at the end of the 4-week treatment period. Animals should be fasted overnight before blood collection.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Biochemical Analysis: Analyze the plasma samples for the following parameters using commercially available kits:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein (HDL) Cholesterol
-
Low-Density Lipoprotein (LDL) Cholesterol (can be calculated using the Friedewald formula if TG levels are below 400 mg/dL)
-
-
Optional Analyses:
-
Liver and adipose tissue can be collected at the end of the study for histological analysis and to measure tissue lipid content.
-
Gene expression analysis of key lipid metabolism enzymes in the liver can be performed.
-
4. Statistical Analysis
-
Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare the different treatment groups.
-
A p-value of less than 0.05 will be considered statistically significant.
Visualizations
Caption: Proposed signaling pathway for this compound's lipid-lowering effect.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. Controlled trial of this compound in type II hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific inhibition of hormone-sensitive lipase improves lipid profile while reducing plasma glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of hormone-sensitive lipase gene expression by cAMP and phorbol esters in 3T3-F442A and BFC-1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of hormone-sensitive lipase by intermediary lipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of hormone-sensitive lipase gene expression by cAMP and phorbol esters in 3T3-F442A and BFC-1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jbclinpharm.org [jbclinpharm.org]
- 12. archives.ijper.org [archives.ijper.org]
- 13. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conversion between animals and human [targetmol.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Molecular Docking of Acifran to the GPR109A Protein Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction: G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), is a promising therapeutic target for treating dyslipidemia and atherosclerosis.[1][2] Acifran (B1664999) is a potent agonist of GPR109A, demonstrating hypolipidemic effects with a higher potency than nicotinic acid.[3][] Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to its protein target.[5] This document provides a detailed protocol for performing a molecular docking study of this compound with the human GPR109A receptor, analyzing the interaction, and visualizing the results.
GPR109A Signaling Pathway
Activation of GPR109A by an agonist like this compound initiates a Gαi-mediated signaling cascade. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP has various downstream effects, including the inhibition of lipolysis in adipocytes.[6][7] Recent studies also suggest GPR109A signaling can influence inflammatory pathways and hepatic metabolism.[6][8]
Caption: GPR109A activation by this compound inhibits adenylyl cyclase via Gαi.
Materials and Key Data
Successful molecular docking requires specific software and structural data for both the ligand and the receptor.
| Resource Type | Description |
| Molecular Docking Software | AutoDock Vina: An open-source program for molecular docking and virtual screening.[9][10] It is known for its speed and accuracy.[5] Other commercial options include Glide (Schrödinger) and MOE.[10][11] |
| Visualization Software | PyMOL or UCSF ChimeraX: Used for preparing molecular structures and visualizing docking results, including protein-ligand interactions.[12][13] |
| File Conversion Tool | Open Babel: A chemical toolbox designed to interconvert between different chemical data formats.[14] |
| Ligand Information Source | PubChem: A public repository for information on chemical substances and their biological activities. This compound's 3D structure can be obtained from this database.[15] |
| Receptor Structure Source | RCSB Protein Data Bank (PDB): An archive for 3D structural data of large biological molecules. The cryo-EM structure of the human GPR109A in complex with an agonist provides an excellent starting point.[2] Homology models have also been used in previous computational studies.[7][16] |
| This compound Properties [][15] | |
| IUPAC Name | 5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid |
| Molecular Formula | C₁₂H₁₀O₄ |
| Molecular Weight | 218.21 g/mol |
| PubChem CID | 51576 |
| GPR109A Protein Structure [2] | |
| PDB ID | 8IY9 (Niacin-GPR109A-G protein complex) |
| Organism | Homo sapiens |
| Method | Cryo-Electron Microscopy |
| Resolution | 2.90 Å |
Experimental Workflow for Molecular Docking
The process of molecular docking can be broken down into three main stages: pre-processing (preparation of ligand and receptor), processing (running the docking simulation), and post-processing (analysis of results).
Caption: Standard computational workflow for protein-ligand docking.
Detailed Protocols
Protocol 1: Ligand Preparation (this compound)
-
Obtain Ligand Structure: Download the 3D conformer of this compound (CID 51576) from PubChem in SDF format.[15]
-
Format Conversion: Use Open Babel to convert the SDF file to PDB format.
-
Add Hydrogens and Assign Charges: Load the PDB file into a molecular visualization tool like UCSF ChimeraX or AutoDock Tools (ADT).[17][18] Add hydrogens appropriate for a physiological pH of 7.4.[19] Compute Gasteiger charges for the ligand atoms.[20]
-
Define Rotatable Bonds: Identify and set the rotatable bonds within the this compound molecule. This allows for ligand flexibility during docking.[20]
-
Save in PDBQT Format: Save the prepared ligand structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom-type definitions.[21]
Protocol 2: Receptor Preparation (GPR109A)
-
Obtain Receptor Structure: Download the PDB file for GPR109A (e.g., PDB ID: 8IY9) from the RCSB PDB.[2]
-
Clean the Structure: Open the PDB file in PyMOL or ChimeraX. Remove all non-essential components such as water molecules, co-crystallized ligands (e.g., niacin in 8IY9), ions, and any additional protein chains (e.g., the G-protein subunits) that are not part of the receptor itself.[12][22]
-
Repair Structure (if necessary): Check for and repair any missing loops or side chains in the protein structure using tools available in ChimeraX or SWISS-MODEL.[23]
-
Add Hydrogens and Assign Charges: Add polar hydrogens to the receptor.[14] Assign Kollman charges, which are suitable for proteins.[21]
-
Save in PDBQT Format: Save the prepared, clean receptor structure in the PDBQT format.
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Binding Pocket (Grid Box): The binding site for this compound on GPR109A has been computationally identified. Crucial residues for stability include Arginine 111 (R111) in transmembrane helix 3 (TMH3) and Arginine 251 (R251) in TMH6.[1][24]
-
Using PyMOL or ADT, identify the coordinates of the center of this binding pocket.
-
Create a grid box that encompasses this active site. A typical size is 25 x 25 x 25 Å, centered on the binding pocket, to allow sufficient space for the ligand to move.
-
-
Create Configuration File: Prepare a text file (e.g., conf.txt) specifying the input files and search parameters for Vina.
-
Run Docking Simulation: Execute AutoDock Vina from the command line: vina --config conf.txt
Protocol 4: Analysis of Docking Results
-
Evaluate Binding Affinity: The primary quantitative output from Vina is the binding affinity, reported in kcal/mol in the log file.[25] A more negative value indicates a stronger, more favorable binding interaction.[25]
-
Visualize Binding Poses: Load the receptor PDBQT and the docking output file (docking_results.pdbqt) into PyMOL or ChimeraX. This will display the top-ranked binding poses of this compound within the GPR109A binding site.[13][26]
-
Analyze Interactions: For the best-scoring pose (Mode 1), analyze the specific molecular interactions.
-
Hydrogen Bonds: Identify hydrogen bonds between this compound and receptor residues. The carboxyl group of this compound is a key hydrogen bond donor/acceptor.[24]
-
Hydrophobic and van der Waals Interactions: Observe contacts with nonpolar residues that contribute to binding stability.
-
π-π Stacking: Look for interactions between the phenyl ring of this compound and aromatic residues like Phenylalanine (F) or Tyrosine (Y) in the binding pocket.[24]
-
-
Compare with Known Data: Compare the identified interacting residues with published computational studies. For the GPR109A-Acifran complex, key interacting residues include R111 and R251.[1][3]
Summary of Expected Results
The docking results should be summarized to facilitate comparison and interpretation.
| Analysis Metric | Description |
| Binding Affinity (ΔG) | The Gibbs free energy of binding, calculated by the Vina scoring function in kcal/mol. Lower (more negative) values suggest higher binding affinity.[25] |
| Root Mean Square Deviation (RMSD) | Calculated between the predicted pose and a known experimental pose (if available). An RMSD value < 2.0 Å is generally considered a successful docking prediction.[25] |
| Key Interacting Residues | A list of amino acid residues in GPR109A that form significant interactions with this compound. Based on existing studies, this should include R111 and R251 , which are crucial for stability. Other contributing residues may include V250, I254, F276, and Y284.[1][24] |
| Interaction Types | The types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The carboxyl group of this compound is expected to form hydrogen bonds with R111.[24] |
digraph "Docking Analysis Logic" { graph [size="10,4!", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];Score [label="Docking Score\n(e.g., from Vina)", fillcolor="#FBBC05", fontcolor="#202124"]; Affinity [label="Predicted Binding Affinity\n(ΔG in kcal/mol)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stability [label="Complex Stability", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Efficacy [label="Potential Ligand Efficacy", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Score -> Affinity [label="Correlates to"]; Affinity -> Stability [label="Indicates"]; Stability -> Efficacy [label="Suggests"]; }
Caption: Relationship between docking score, binding affinity, and efficacy.
Conclusion: This protocol outlines a comprehensive workflow for the molecular docking of this compound to the GPR109A receptor. By following these steps, researchers can gain valuable insights into the structural basis of their interaction, which can inform further experimental studies and the design of novel GPR109A agonists with improved therapeutic profiles.
References
- 1. Computational insights on molecular interactions of this compound with GPR109A and GPR109B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 11. schrodinger.com [schrodinger.com]
- 12. quora.com [quora.com]
- 13. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking - An easy protocol [protocols.io]
- 15. This compound | C12H10O4 | CID 51576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 19. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. scotchem.ac.uk [scotchem.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
Application Notes and Protocols for Studying G-Protein Coupled Receptor Signaling with Acifran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acifran (B1664999) is a synthetic compound that has been identified as a potent agonist for multiple G-protein coupled receptors (GPCRs), making it a valuable tool for studying GPCR signaling pathways. It is recognized as an agonist for the high-affinity niacin receptor GPR109a (also known as HCA2) and the low-affinity niacin receptor GPR109b (HCA3), as well as the serotonin (B10506) receptor 5-HT1A.[1][2] This multifaceted activity allows researchers to investigate and compare signaling cascades across different receptor systems using a single compound.
These application notes provide a comprehensive guide to using this compound for studying GPCR signaling, including its pharmacological properties, detailed experimental protocols for key assays, and visualization of the relevant signaling pathways.
Pharmacological Profile of this compound
This compound's utility as a research tool stems from its agonist activity at distinct GPCRs, primarily coupling to the Gi/o family of G-proteins. This interaction initiates a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Quantitative Data
The following table summarizes the available quantitative data for this compound's activity at its target receptors. It is important to note that potency values can vary depending on the specific assay conditions and cell systems used.
| Receptor | Parameter | Value (Human) | Reference |
| GPR109a (HCA2) | EC50 | 1.3 µM | [3] |
| EC50 | 160 nM | [4] | |
| GPR109b (HCA3) | EC50 | 4.2 µM | [3] |
| EC50 | 316 nM | [4] | |
| 5-HT1A | Ki | Data not available | |
| EC50 | Data not available |
Note: Discrepancies in EC50 values can arise from different experimental setups, such as the use of different cell lines, assay formats (e.g., cAMP inhibition vs. ERK phosphorylation), and specific reagents.
Signaling Pathways
This compound, by activating GPR109a, GPR109b, and 5-HT1A receptors, primarily initiates signaling through the Gi/o pathway. However, downstream effects can diverge, leading to the modulation of various cellular processes.
GPR109a/b Signaling
Activation of GPR109a and GPR109b by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels.[1] Additionally, GPR109a activation has been shown to recruit β-arrestins, which can mediate G-protein-independent signaling pathways and contribute to receptor desensitization and internalization.[5][6]
This compound-induced GPR109a/b signaling pathway.
5-HT1A Signaling
Similar to GPR109a/b, the 5-HT1A receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[7] Beyond cAMP regulation, 5-HT1A receptor activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways, which are involved in cell growth, differentiation, and survival.[1][7]
This compound-induced 5-HT1A receptor signaling pathways.
Experimental Protocols
To characterize the interaction of this compound with its target receptors, several key in vitro assays can be employed. The following protocols provide a general framework that can be adapted to specific cell lines and experimental conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[3]
Objective: To determine the binding affinity (Ki) of this compound for GPR109a, GPR109b, or 5-HT1A receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-Niacin for GPR109a, [³H]-8-OH-DPAT for 5-HT1A).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[8]
-
Wash buffer (ice-cold).
-
Glass fiber filters (pre-soaked in polyethyleneimine, if necessary).
-
Scintillation cocktail.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Workflow:
Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human GPR109a, GPR109b, or 5-HT1A receptor.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle for total binding.
-
For non-specific binding, add a high concentration of a known unlabeled ligand.
-
50 µL of cell membrane suspension (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation by an agonist like this compound.[10][11]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to GPR109a, GPR109b, or 5-HT1A receptors.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
-
Other materials are similar to the radioligand binding assay.
Workflow:
Workflow for a GTPγS binding assay.
Protocol:
-
Membrane Preparation: Use membranes prepared as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine:
-
Assay buffer.
-
GDP to a final concentration of 10-100 µM.
-
This compound at various concentrations.
-
Cell membranes.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-protein activation by quantifying the inhibition of cAMP production.[12][13]
Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity and determine its potency (EC50).
Materials:
-
Whole cells expressing the receptor of interest.
-
This compound stock solution.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and plates.
Workflow:
Workflow for a cAMP accumulation assay.
Protocol:
-
Cell Seeding: Seed cells expressing the target receptor into a 96-well plate and culture overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes. The concentration of forskolin should be optimized to produce a submaximal cAMP response.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to an inhibitory dose-response curve to determine the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.
Conclusion
This compound is a versatile pharmacological tool for the investigation of GPCR signaling, particularly for receptors coupled to Gi/o proteins. Its agonist activity at both niacin and serotonin receptors provides a unique opportunity for comparative studies of signal transduction. The protocols outlined in these application notes provide a solid foundation for researchers to characterize the pharmacological properties of this compound and to further elucidate the intricate signaling pathways regulated by GPR109a, GPR109b, and 5-HT1A receptors. Careful optimization of these assays for specific experimental systems will ensure the generation of robust and reproducible data.
References
- 1. 5-HT1A receptors couple to activation of Akt, but not extracellular-regulated kinase (ERK), in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triglyceride modulation by this compound analogs: activity towards the niacin high and low affinity G protein-coupled receptors HM74A and HM74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for In Vitro Lipolysis Assay with Acifran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipolysis, the metabolic process of breaking down triglycerides into free fatty acids (FFAs) and glycerol (B35011), is a critical pathway for energy homeostasis. Dysregulation of lipolysis is implicated in various metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease. The in vitro lipolysis assay serves as a fundamental tool for screening and characterizing compounds that modulate this pathway. Acifran, a structural analog of niacin, is known for its anti-lipolytic properties. It acts as an agonist for the G protein-coupled receptors GPR109A (HCAR2) and GPR109B (HCAR3), which are highly expressed in adipocytes. Activation of these receptors inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent attenuation of hormone-sensitive lipase (B570770) (HSL) activity, a key enzyme in the lipolytic cascade.[1] This application note provides a detailed protocol for utilizing this compound in an in vitro lipolysis assay with 3T3-L1 adipocytes, a widely used cell line for studying adipogenesis and lipid metabolism.
Data Presentation
The anti-lipolytic activity of this compound is dose-dependent. The following table summarizes the inhibitory effect of this compound on stimulated lipolysis in isolated rat adipocytes. Lipolysis was stimulated with a combination of adenosine (B11128) deaminase and the β-adrenergic agonist isoproterenol (B85558). The data demonstrates that this compound significantly reduces the rate of lipolysis, with near-complete inhibition at higher concentrations.[1]
| This compound Concentration (µM) | Inhibition of Stimulated Lipolysis | Observations |
| 0 | Baseline (Stimulated) | High rate of lipolysis upon stimulation. |
| 0.5 | Significant Reduction | Statistically significant decrease in the lipolytic rate observed.[1] |
| 10 | Near-Basal Levels | The rate of lipolysis is reduced to nearly unstimulated levels.[1] |
| 100 | Significant Decrease | Lipolysis activated by sub-maximal isoproterenol is significantly decreased.[1] |
Signaling Pathway of this compound-Mediated Lipolysis Inhibition
This compound exerts its anti-lipolytic effect by modulating the canonical β-adrenergic signaling pathway in adipocytes. The following diagram illustrates the molecular mechanism.
Caption: this compound signaling pathway for the inhibition of lipolysis.
Experimental Protocols
Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes
This protocol describes the chemical induction of 3T3-L1 preadipocytes to differentiate into mature, lipid-laden adipocytes suitable for lipolysis assays.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Calf Serum (CS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1x Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere of 5% CO2.
-
Reaching Confluence: Grow the cells until they are 100% confluent. It is crucial to allow the cells to undergo contact inhibition for 2 days post-confluence before initiating differentiation.
-
Initiation of Differentiation (Day 0): Replace the growth medium with Differentiation Medium I, which consists of DMEM with 10% FBS, 1x Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.
-
Maturation (Day 2): After 48 hours, replace the Differentiation Medium I with Differentiation Medium II, containing DMEM with 10% FBS, 1x Penicillin-Streptomycin, and 10 µg/mL Insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to Adipocyte Maintenance Medium (DMEM with 10% FBS and 1x Penicillin-Streptomycin). Replace the medium every 2-3 days.
-
Mature Adipocytes: The cells should be fully differentiated and ready for the lipolysis assay between days 8 and 12 post-induction, characterized by the accumulation of large lipid droplets within the cells.
In Vitro Lipolysis Assay with this compound
This protocol details the steps to measure the inhibitory effect of this compound on stimulated lipolysis in differentiated 3T3-L1 adipocytes by quantifying glycerol release.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% Bovine Serum Albumin (BSA) and 25 mM HEPES, pH 7.4
-
Isoproterenol (lipolysis stimulator)
-
This compound
-
Glycerol Reagent (for colorimetric quantification)
-
Glycerol Standard solution
-
Microplate reader
Procedure:
-
Cell Preparation: Gently wash the differentiated 3T3-L1 adipocytes twice with warm PBS.
-
Pre-incubation with this compound: Add KRBH buffer containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration). Incubate for 1 hour at 37°C.
-
Stimulation of Lipolysis: To induce lipolysis, add isoproterenol to a final concentration of 10 µM to all wells except for the basal (unstimulated) control wells. The basal control wells should only receive the vehicle for the stimulator.
-
Incubation: Incubate the plate for 2-3 hours at 37°C.
-
Sample Collection: After incubation, carefully collect the supernatant (assay medium) from each well. This supernatant contains the released glycerol.
-
Quantification of Glycerol Release:
-
Prepare a standard curve using the Glycerol Standard solution.
-
Add a portion of the collected supernatant and the standards to a new 96-well plate.
-
Add the Glycerol Reagent to all wells containing samples and standards.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
-
Data Analysis: Calculate the concentration of glycerol in each sample using the standard curve. The inhibition of lipolysis by this compound can be expressed as a percentage of the stimulated control.
Experimental Workflow
The following diagram outlines the general workflow for conducting an in vitro lipolysis assay with this compound.
Caption: Experimental workflow for the in vitro lipolysis assay.
References
Acifran: Application Notes and Protocols for Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acifran is an orally active agonist of the G-protein coupled receptors GPR109a (niacin receptor 1) and GPR109b.[1][2][3][4][5][6] Its activity as a niacin receptor agonist suggests potential therapeutic applications in conditions characterized by dyslipidemia, such as atherosclerosis. These application notes provide an overview of the proposed mechanisms of action of this compound and detailed protocols for its investigation in in vitro and in vivo models of atherosclerosis.
Disclaimer: The experimental protocols and signaling pathways described herein are based on the known mechanisms of GPR109a agonists and general methodologies in atherosclerosis research. To date, specific preclinical studies detailing the effects of this compound on atherosclerosis in vitro and in vivo are limited. The provided information is intended to serve as a guide for researchers to design and conduct their own investigations.
Mechanism of Action
This compound's primary mechanism of action is the activation of GPR109a and GPR109b.[1][2][3][4][5][6] In the context of atherosclerosis, the activation of GPR109a in adipocytes and immune cells is of particular interest.
In Adipocytes: Inhibition of Lipolysis
In adipocytes, GPR109a is coupled to a Gαi subunit.[7] Activation of GPR109a by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[7][8] Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA).[9][10] PKA is responsible for the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL), a key enzyme in the breakdown of triglycerides into free fatty acids (FFAs).[11][12] By inhibiting this cascade, this compound is hypothesized to reduce the release of FFAs from adipose tissue, thereby decreasing the substrate available for triglyceride synthesis in the liver and subsequent secretion of very-low-density lipoprotein (VLDL).
In Macrophages: Potential Anti-Inflammatory and Cholesterol Efflux Effects
GPR109a is also expressed on macrophages.[7] Its activation in these cells has been linked to anti-inflammatory effects and the promotion of cholesterol efflux.[13] The binding of a GPR109a agonist can lead to the induction of cholesterol transporters such as ATP-binding cassette transporter G1 (ABCG1), which facilitates the removal of cholesterol from macrophages, a key process in preventing the formation of foam cells.[13] Furthermore, GPR109a activation may suppress the expression of pro-inflammatory cytokines.
Data Presentation
Clinical Trial Data: Effects of this compound on Plasma Lipids
The following table summarizes the quantitative data from a randomized, double-blind, placebo-controlled study of this compound in patients with type IIa hyperlipoproteinemia.
| Dose | Parameter | Baseline (Mean) | Change from Baseline | P-value (vs. Baseline) | P-value (vs. Placebo) |
| 100 mg t.i.d. (Week 8) | Total Cholesterol | - | Significantly Lower | < 0.01 | < 0.05 |
| LDL Cholesterol | - | Significantly Lower | < 0.01 | < 0.05 | |
| Triglycerides | - | Significantly Lower | < 0.01 | < 0.05 | |
| 300 mg t.i.d. (Week 12) | HDL Cholesterol | - | +16% | < 0.01 | - |
| LDL/HDL Ratio | - | -22% | < 0.01 | - |
Data extracted from a controlled clinical trial. Specific baseline values were not provided in the source.
Experimental Protocols
In Vitro Protocol: Macrophage Foam Cell Formation Assay
This protocol details a method to assess the effect of this compound on macrophage foam cell formation, a critical early event in atherogenesis.
1. Cell Culture:
-
Culture RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For THP-1 cells, induce differentiation into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
2. Foam Cell Induction:
-
Seed macrophages in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Replace the medium with serum-free medium containing oxidized low-density lipoprotein (oxLDL) at a concentration of 50 µg/mL to induce foam cell formation.
-
Concurrently, treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (e.g., DMSO).
3. Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
4. Staining and Quantification of Lipid Accumulation:
-
Oil Red O Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with a freshly prepared Oil Red O working solution for 15-30 minutes.[14]
-
Wash with 60% isopropanol and then with water.
-
Visualize lipid droplets under a microscope.
-
For quantification, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 510 nm.
-
5. Analysis of Inflammatory Markers (Optional):
-
Collect the cell culture supernatant before fixation.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
In Vivo Protocol: Atherosclerosis Assessment in ApoE-/- Mice
This protocol describes an in vivo experiment to evaluate the effect of this compound on the development of atherosclerotic plaques in a well-established mouse model.
1. Animal Model:
-
Use male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background, as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[15][16]
2. Diet and Treatment:
-
At 8 weeks of age, switch the mice to a high-fat, high-cholesterol "Western" diet (e.g., 21% fat, 0.15% cholesterol) to accelerate atherosclerosis development.[11]
-
Divide the mice into treatment and control groups (n=10-15 per group).
-
Administer this compound to the treatment group daily via oral gavage at one or more dose levels (e.g., 10, 30 mg/kg/day). The control group should receive the vehicle.
3. Duration of Study:
-
Continue the diet and treatment for 12-16 weeks.
4. Euthanasia and Tissue Collection:
-
At the end of the study, euthanize the mice by an approved method.
-
Perfuse the vascular system with PBS followed by 4% paraformaldehyde.
-
Carefully dissect the aorta from the heart to the iliac bifurcation.
5. Quantification of Atherosclerotic Lesions:
-
En face analysis:
-
Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques.
-
Capture images and quantify the total plaque area as a percentage of the total aortic surface area using image analysis software.
-
-
Aortic root analysis:
-
Embed the heart and aortic root in OCT compound and prepare serial cryosections.
-
Stain sections with Oil Red O and hematoxylin (B73222) and eosin (B541160) (H&E).
-
Quantify the lesion area in multiple sections from each mouse.
-
6. Analysis of Plasma Lipids and Inflammatory Markers:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Measure plasma levels of total cholesterol, LDL, HDL, and triglycerides using commercial kits.
-
Measure plasma levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.
Visualizations
Signaling Pathways
Caption: Putative signaling pathways of this compound in adipocytes and macrophages.
Experimental Workflows
Caption: Workflow for in vitro assessment of this compound's effect on foam cell formation.
Caption: Workflow for in vivo evaluation of this compound in a mouse model of atherosclerosis.
Logical Relationships
Caption: Hypothesized logical relationships of this compound's effects in atherosclerosis.
References
- 1. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR109a Regulates Phenotypic and Functional Alterations in Macrophages and the Progression of Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fraxin Alleviates Atherosclerosis by Inhibiting Oxidative Stress and Inflammatory Responses via the TLR4/PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of anti-lipolytic action of acipimox in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Cyclic AMP, PKA, and the physiological regulation of adiposity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms regulating hormone-sensitive lipase and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]
- 13. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Translating atherosclerosis research from bench to bedside: navigating the barriers for effective preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hormonal regulation of hormone-sensitive lipase activity and mRNA levels in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Progress in in vitro Models for Atherosclerosis Studies - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Storing and Handling Acifran Powder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the safe storage, handling, and preparation of Acifran powder. Adherence to these best practices is crucial to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.
Introduction to this compound
This compound is a potent agonist of the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor 1. Its activation of this receptor leads to various physiological effects, making it a compound of interest in metabolic and inflammatory research. Proper handling and storage are paramount to maintaining its chemical stability and biological activity.
Storage and Stability
This compound powder is known to be hygroscopic and is not stable at room temperature. Therefore, stringent storage conditions are necessary to prevent degradation and loss of potency.
Key Storage Recommendations:
-
Temperature: Store this compound powder at +4°C .
-
Atmosphere: Keep in a dry environment . Due to its hygroscopic nature, exposure to moisture must be minimized.
-
Container: Store in a tightly sealed container to prevent the absorption of atmospheric water.
-
Light: Protect from light.
Stability Data Summary:
Quantitative stability data for this compound powder under various conditions is limited. However, the following table summarizes the available information and general guidelines for solutions.
| Condition | Matrix | Concentration | Storage Temperature | Stability | Reference |
| Powder | Solid | - | Room Temperature | Unstable, Hygroscopic | [1] |
| Powder | Solid | - | +4°C (Dry, Dark) | Stable (Recommended) | General Guideline |
| Solution | DMSO | Stock Solution | -20°C | Up to 1 month | General Guideline |
| Solution | Ethanol (B145695) | Stock Solution | -20°C | Up to 1 month | General Guideline |
Solubility
This compound exhibits poor solubility in water but is more soluble in organic solvents. This property is a critical consideration when preparing stock solutions for in vitro and in vivo studies.
Solubility Profile:
| Solvent | Solubility | Temperature | Reference |
| Water | 0.016 mg/mL | 25°C | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | - |
| Ethanol | Soluble | Not Specified | [1] |
| Methanol | Soluble | Not Specified | [1] |
Note: For cell culture experiments, it is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells.
Safety and Handling
Personal Protective Equipment (PPE):
A risk assessment should be conducted before handling this compound powder. The following PPE is recommended as a minimum:
-
Respiratory Protection: A NIOSH-approved respirator is essential to prevent the inhalation of fine powder particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Eye Protection: Safety glasses or goggles are required to protect against splashes and dust.
-
Body Protection: A laboratory coat should be worn.
Handling Workflow:
The following diagram outlines the recommended workflow for safely handling and weighing this compound powder.
First Aid Measures (General Guidance):
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
Protocol for Reconstitution of this compound Powder
This protocol provides a general method for preparing a stock solution of this compound for use in cell culture or other in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Perform all steps in a chemical fume hood or a biological safety cabinet. Ensure all materials are sterile if the solution is intended for cell culture.
-
Weighing: Tare a sterile vial on an analytical balance. Carefully add the desired amount of this compound powder to the vial and record the exact weight.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but prolonged heating should be avoided.
-
Sterilization (for cell culture): If required for your application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.
Reconstitution Workflow Diagram:
This compound Signaling Pathway
This compound exerts its effects primarily through the activation of the GPR109A receptor, which is coupled to an inhibitory G protein (Gi). This interaction initiates a signaling cascade that has implications for lipid metabolism and inflammation.
GPR109A Signaling Diagram:
Pathway Description:
-
Binding: this compound binds to and activates the GPR109A receptor on the cell surface.
-
G Protein Activation: This activation leads to the dissociation of the heterotrimeric Gi protein into its Gαi and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent downstream effects, which can include anti-lipolytic actions in adipocytes and anti-inflammatory responses in various cell types.
Disclaimer
This document is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all applicable institutional and governmental regulations regarding the handling and disposal of chemical substances.
References
Determining the Optimal In Vitro Concentration of Acifran for Cellular Response
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acifran is a hypolipidemic agent that has demonstrated efficacy in reducing plasma lipid and lipoprotein levels in clinical settings. To investigate its mechanism of action and cellular effects in a controlled laboratory environment, it is crucial to establish the optimal in vitro concentration. This document provides a comprehensive guide to determining the effective and non-toxic concentration range of this compound for in vitro experiments. The protocols outlined below describe a systematic approach, beginning with cytotoxicity assays to establish a safe concentration window, followed by functional assays to evaluate the dose-dependent effects of this compound on lipid metabolism in a relevant cell line.
Data Presentation
The following tables are examples of how to structure quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on HepG2 Cells after 48-hour exposure.
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 10 | 95.6 | 4.8 |
| 50 | 91.3 | 5.5 |
| 100 | 85.7 | 6.2 |
| 200 | 70.1 | 7.3 |
| 500 | 45.2 | 8.1 |
| 1000 | 20.5 | 6.9 |
Table 2: Effect of this compound on Intracellular Lipid Accumulation in HepG2 Cells.
| This compound Concentration (µM) | Relative Lipid Content (%) | Standard Deviation | p-value vs. Control |
| 0 (Vehicle Control) | 100 | 8.2 | - |
| 10 | 92.5 | 7.5 | >0.05 |
| 50 | 75.8 | 6.9 | <0.05 |
| 100 | 60.3 | 5.8 | <0.01 |
| 150 | 55.1 | 6.2 | <0.01 |
| 200 | 53.9 | 6.5 | <0.01 |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is designed to assess the effect of this compound on the viability of a selected cell line (e.g., HepG2, a human liver cancer cell line commonly used in metabolic studies) to determine the non-toxic concentration range.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical starting range, based on the lack of direct in vitro data, could be from 1 µM to 1000 µM. The final DMSO concentration in all wells should be kept constant and non-toxic (typically ≤ 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the treatment groups).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. .
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Lipid Accumulation Assay (Oil Red O Staining)
This protocol measures the effect of this compound on intracellular lipid accumulation in a suitable cell line, such as HepG2 cells, which can be induced to accumulate lipids.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
High-glucose DMEM supplemented with oleic acid (or another lipid source to induce steatosis)
-
This compound stock solution
-
24-well cell culture plates
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution
Procedure:
-
Cell Seeding and Differentiation (if necessary): Seed HepG2 cells in a 24-well plate. Once confluent, induce lipid accumulation by incubating the cells in a high-glucose medium supplemented with oleic acid for 24-48 hours.
-
This compound Treatment: Treat the lipid-loaded cells with various non-toxic concentrations of this compound (determined from the MTT assay) for a specified period (e.g., 24 hours). Include a vehicle control.
-
Cell Fixation:
-
Wash the cells twice with cold PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Oil Red O Staining:
-
Add Oil Red O working solution to each well and incubate for 1 hour at room temperature.
-
Remove the staining solution and wash the cells with distilled water until the water runs clear.
-
-
Quantification:
-
Visually inspect the cells under a microscope for lipid droplet formation.
-
For quantitative analysis, add isopropanol to each well to elute the stain from the lipid droplets.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 520 nm.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the relative lipid content at each this compound concentration.
Visualizations
Caption: Experimental workflow for determining the optimal in vitro concentration of this compound.
Caption: Hypothetical signaling pathway of this compound in hepatocytes.
Troubleshooting & Optimization
Troubleshooting low signal in Acifran cAMP assay
This guide provides troubleshooting solutions for researchers encountering low signal issues in Acifran-based cyclic AMP (cAMP) assays.
Understanding the this compound cAMP Pathway
This compound is an agonist for niacin receptors, specifically GPR109a and GPR109b.[1][2] These are Gi-coupled G-protein coupled receptors (GPCRs). Activation of a Gi-coupled receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. To measure this decrease, the baseline level of cAMP is typically first elevated using an adenylyl cyclase activator like Forskolin. The subsequent addition of a Gi-agonist like this compound is then expected to reduce this elevated signal. A "low signal" in this context can mean either a weak response to Forskolin or a failure to see a decrease after adding this compound.
References
Optimizing Acifran Concentration for Cell Viability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Acifran concentration for cell viability experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a structural analog of nicotinic acid and acts as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor.[1] Upon binding to GPR109A, this compound typically initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This modulation of cAMP can, in turn, affect various downstream cellular processes, including cell survival and apoptosis.[4][5]
Q2: How do I determine the optimal concentration range of this compound for my cell line?
Determining the optimal concentration of this compound requires a dose-response experiment to ascertain its effect on cell viability. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9]
A typical starting point for a new compound like this compound would be to test a wide range of concentrations, often in a logarithmic or semi-logarithmic series (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Based on the initial results, a narrower range can be tested to pinpoint the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[10][11]
Q3: I am not observing a significant effect of this compound on my cells. What could be the reason?
Several factors could contribute to a lack of response:
-
Low GPR109A Expression: The cell line you are using may have low or no expression of the GPR109A receptor. It is advisable to verify the expression level of GPR109A in your specific cell line using techniques like qPCR or Western blotting before initiating extensive experiments.[12]
-
Cell Type Specificity: The effects of GPR109A activation can be highly cell-context dependent. In some cell types, its activation may not lead to a significant change in viability.[4]
-
Incorrect Assay Conditions: Ensure that the experimental conditions, such as incubation time and cell density, are optimized for your specific cell line and assay.
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible MTT Assay Results
Problem: You are observing high variability in your MTT assay results between replicates or experiments.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before plating. Pipette up and down gently before dispensing into wells. Allow plates to sit at room temperature for a few minutes before placing in the incubator to ensure even cell distribution. |
| Edge Effects | The outer wells of a microplate are prone to evaporation. To mitigate this, fill the peripheral wells with sterile PBS or media and do not use them for experimental samples. |
| Inconsistent Incubation Times | Standardize all incubation times, including cell seeding, drug treatment, and MTT reagent incubation. |
| Contamination | Visually inspect plates for any signs of microbial contamination. Use sterile techniques throughout the experiment. |
| Reagent Issues | Ensure the MTT reagent is properly stored (protected from light) and not expired. Prepare fresh solutions if necessary. |
Guide 2: High Background Signal in MTT Assay
Problem: The absorbance readings in your control (no cells) or vehicle-treated wells are unexpectedly high.
| Possible Cause | Troubleshooting Steps |
| MTT Reagent Contamination | The MTT reagent may be contaminated with bacteria or other reducing agents. Use a fresh, sterile stock of the reagent. |
| Phenol (B47542) Red Interference | The phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium for the duration of the MTT assay. |
| Compound Interference | This compound itself might be reacting with the MTT reagent. To test this, run a control with this compound in cell-free media. |
Data Presentation
Due to the limited availability of specific IC50 values for this compound across a wide range of publicly accessible studies, the following table presents hypothetical data for illustrative purposes. Researchers should generate their own dose-response curves to determine the precise IC50 for their cell lines of interest.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 50 |
| MDA-MB-231 | Breast Cancer | 75 |
| HCT116 | Colon Cancer | 30 |
| A549 | Lung Cancer | 100 |
Table 2: Example of a Dose-Response Experiment for this compound on HCT116 Cells (Hypothetical Data)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 10 | 78 ± 6.1 |
| 25 | 55 ± 5.5 |
| 50 | 32 ± 4.9 |
| 100 | 15 ± 3.7 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general guideline for assessing cell viability after treatment with this compound. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium (with and without phenol red)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically not exceed 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.[10][13][14]
Signaling Pathways and Experimental Workflows
This compound/GPR109A Signaling Pathway
The primary signaling pathway initiated by this compound involves the activation of the GPR109A receptor, which is coupled to an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This decrease in cAMP can subsequently modulate the activity of Protein Kinase A (PKA) and other downstream effectors, ultimately influencing cellular processes like apoptosis.[3][5][15][16][17]
This compound-GPR109A Signaling Cascade
Potential Crosstalk with MAPK and PI3K/Akt Pathways
While the primary pathway is well-established, some evidence suggests potential crosstalk between GPCR signaling, including that of GPR109A, and other major signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[18][19][20][21][22][23] The activation of GPR109A could potentially influence these pathways, which are critical regulators of cell proliferation, survival, and apoptosis. However, the precise mechanisms and the direct effects of this compound on these pathways require further investigation.
Potential Crosstalk of GPR109A Signaling
Experimental Workflow for Optimizing this compound Concentration
The following diagram illustrates a logical workflow for determining the optimal concentration of this compound for cell viability assays.
This compound Concentration Optimization Workflow
Troubleshooting Logic for Dose-Response Curve Issues
This diagram provides a decision-making framework for troubleshooting common problems encountered when generating dose-response curves.
Dose-Response Curve Troubleshooting
References
- 1. researchgate.net [researchgate.net]
- 2. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 4. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GPCR, Calcium, cAMP Pathways | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of the Akt Pathway Reveals a Novel Link with PERK/eIF2α, which Is Relevant during Hypoxia | PLOS One [journals.plos.org]
- 20. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Acifran solubility problems in aqueous buffers
Welcome to the Acifran Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the solubility challenges associated with this compound in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a potent hypolipidemic agent that acts as a full agonist at the human G protein-coupled receptors GPR109A (HM74A) and GPR109B.[1][] It has demonstrated greater potency than nicotinic acid and clofibrate (B1669205) in reducing serum triglycerides and circulating LDL-cholesterol in vivo.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₄ | [3][4][5][6] |
| Molecular Weight | 218.21 g/mol | [6] |
| IUPAC Name | 5-Methyl-4-oxo-5-phenyl-4,5-dihydrofuran-2-carboxylic acid | [3][4] |
| Appearance | Solid | N/A |
| Water Solubility (25°C) | 0.016 mg/mL | [] |
| DMSO Solubility | 100 mM (21.82 mg/mL) | [1][5] |
| Ethanol Solubility | 100 mM (21.82 mg/mL) | [1][5] |
Q2: Why is this compound poorly soluble in aqueous buffers?
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is expected to increase significantly as the pH of the aqueous buffer rises above its pKa. Below is a table of illustrative solubility data for this compound in common buffers at different pH values to demonstrate this principle.
Table 2: Illustrative Solubility of this compound in Aqueous Buffers at 25°C
| Buffer System (50 mM) | pH | Predicted Solubility (µg/mL) |
| Citrate (B86180) Buffer | 3.0 | 25 |
| Acetate (B1210297) Buffer | 4.5 | 150 |
| Phosphate (B84403) Buffer | 6.8 | 800 |
| Phosphate Buffer | 7.4 | 1200 |
| Tris Buffer | 8.0 | 2500 |
Note: The data in this table is illustrative and intended to demonstrate the expected trend of pH-dependent solubility for an acidic compound like this compound. Actual experimental values may vary.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides systematic steps to address common problems encountered when dissolving this compound in aqueous buffers.
Issue 1: this compound fails to dissolve in my chosen aqueous buffer.
-
Initial Assessment Workflow
Caption: Troubleshooting workflow for this compound dissolution.
-
Possible Causes and Solutions:
-
Incorrect Buffer pH: this compound's solubility is low at acidic pH.
-
Solution: Use a buffer with a pH of 7.4 or higher, such as phosphate-buffered saline (PBS) or Tris buffer. This will deprotonate the carboxylic acid group, significantly increasing solubility.
-
-
Concentration Exceeds Solubility Limit: The desired concentration may be too high for the chosen buffer system.
-
Solution: Refer to solubility data (see Table 2 for illustrative values) and prepare a more dilute solution. If a high concentration is necessary, consider using a co-solvent.
-
-
Kinetics of Dissolution: this compound may dissolve slowly.
-
Solution: Gently warm the solution (e.g., to 37°C) and use sonication or vortexing to aid dissolution. Always check for compound stability at elevated temperatures.
-
-
Issue 2: this compound precipitates out of solution after initial dissolution.
-
Possible Causes and Solutions:
-
Change in pH: The addition of this compound, being an acidic compound, may have lowered the pH of a weakly buffered solution, causing it to precipitate.
-
Solution: Use a buffer with sufficient buffering capacity. Verify the final pH of the solution after this compound has been added and adjust if necessary.
-
-
Temperature Change: A solution prepared at an elevated temperature may become supersaturated upon cooling to room temperature.
-
Solution: Determine the solubility at the intended storage and use temperature. If precipitation occurs upon cooling, either store the solution at the higher temperature (if stability permits) or prepare a fresh solution before each experiment.
-
-
Use of Co-solvents: A solution prepared with a co-solvent may not be stable when further diluted with an aqueous buffer.
-
Solution: When diluting a stock solution of this compound in an organic solvent (like DMSO), add the stock solution to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation.
-
-
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Aqueous Buffers (Shake-Flask Method)
This protocol is adapted from the WHO guidelines for equilibrium solubility experiments.[7][8]
-
Materials:
-
This compound (solid)
-
Aqueous buffers of desired pH (e.g., 0.1 M citrate buffer pH 3.0, 0.1 M acetate buffer pH 4.5, 0.1 M phosphate buffer pH 6.8 and 7.4)
-
Calibrated pH meter
-
Shaking incubator or orbital shaker set at 37 ± 1 °C
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system for quantification
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of each buffer in a sealed container (e.g., glass vial). An excess is confirmed if solid this compound remains undissolved.
-
Place the containers in a shaking incubator at 37 °C for 24-48 hours to reach equilibrium.
-
After incubation, allow the suspensions to settle.
-
Carefully withdraw a sample of the supernatant. To remove any undissolved solid, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.45 µm syringe filter.
-
Immediately dilute the clear supernatant with the mobile phase used for HPLC analysis to prevent precipitation.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method (see Protocol 3).
-
Measure and record the final pH of the buffer after equilibrium has been reached.
-
Protocol 2: Improving this compound Solubility using Cyclodextrins
Cyclodextrins can encapsulate poorly soluble molecules, increasing their aqueous solubility.[9][10][11][12]
-
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer and stir bar
-
-
Procedure (Kneading Method):
-
Prepare a molar ratio of this compound to cyclodextrin (B1172386) (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Slowly add the this compound to the paste and knead for 30-60 minutes.
-
Dry the resulting solid mixture in an oven at 40-50 °C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Determine the solubility of the this compound-cyclodextrin complex using the shake-flask method (Protocol 1).
-
Table 3: Illustrative Improvement of this compound Solubility with Cyclodextrins
| Formulation | Molar Ratio (this compound:CD) | Solubility in Water (µg/mL) | Fold Increase |
| This compound alone | - | 16 | - |
| This compound:β-CD Complex | 1:1 | 240 | 15 |
| This compound:HP-β-CD Complex | 1:1 | 480 | 30 |
Note: This data is illustrative and based on typical solubility enhancements seen with cyclodextrin complexation.
Protocol 3: Quantification of this compound by Reverse-Phase HPLC (RP-HPLC)
This hypothetical method is based on established RP-HPLC methods for the analysis of small organic acids.[13][14]
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of 0.02 M phosphate buffer (pH adjusted to 4.0 with phosphoric acid) and acetonitrile (B52724) (65:35 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the samples obtained from the solubility experiments (Protocols 1 and 2) with the mobile phase to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples from this curve.
-
This compound Signaling Pathway
This compound is an agonist of the G protein-coupled receptor GPR109A.[15][16] The activation of this receptor, which is coupled to an inhibitory G protein (Gi), leads to a decrease in intracellular cyclic AMP (cAMP) levels. This is a key mechanism in its anti-lipolytic and anti-inflammatory effects.[15][17]
References
- 1. This compound | Hydroxycarboxylic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C12H10O4 | CID 51576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. who.int [who.int]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. eijppr.com [eijppr.com]
- 12. gpsrjournal.com [gpsrjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Technical Support Center: Acifran Stability and Solution Handling
Welcome to the Technical Support Center for Acifran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound (5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid) possesses a furanone ring and a carboxylic acid group, making it susceptible to several degradation pathways:
-
Hydrolysis: The furanone ring is prone to pH-dependent hydrolysis, leading to ring-opening.[1][2][3] This is often the primary degradation pathway in aqueous solutions. Furanone rings are generally more stable in acidic conditions and degrade more rapidly in neutral to alkaline environments.[1][4]
-
Oxidation: The furanone ring and the phenyl group can be susceptible to oxidation, which may be catalyzed by the presence of dissolved oxygen, trace metal ions, or exposure to light.[2][5]
-
Photodegradation: Compounds with aromatic and heterocyclic ring systems, like this compound, can be sensitive to light, particularly UV radiation, which can induce photochemical degradation.[2]
-
Decarboxylation: The presence of a keto group beta to the carboxylic acid in the opened form of the furanone ring could make this compound susceptible to decarboxylation, especially under thermal stress.[6]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor for this compound stability. Based on the chemistry of furanones, this compound is expected to be most stable in acidic conditions (pH 3.5-5).[1][4] As the pH increases towards neutral and alkaline, the rate of hydrolysis of the furanone ring is likely to increase significantly.[1] The carboxylic acid group will be protonated at low pH and ionized at higher pH, which can also influence its reactivity and solubility.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, preferably at 2-8°C for short-term storage and frozen (e.g., -20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For sensitive applications or long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.
Q4: Can I use a phosphate (B84403) buffer to prepare my this compound solution?
A4: While phosphate buffers are common, some studies on similar compounds suggest avoiding them if there are concerns about potential catalysis of hydrolysis.[1] Acetate or citrate (B86180) buffers in the acidic pH range (e.g., pH 4-5) are often a safer choice for stabilizing furanone-containing compounds.[1]
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in my working solution.
-
Possible Cause: The pH of your solution may be in the neutral to alkaline range, accelerating the hydrolysis of the furanone ring.
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of your solution. If it is above 6, this is likely a contributing factor.
-
Use a Buffer: Prepare your this compound solutions in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.5).
-
Prepare Fresh Solutions: For critical experiments, always prepare fresh working solutions from a frozen, concentrated stock solution immediately before use.[1]
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: On-bench instability of this compound, especially in biological media which are typically at a physiological pH of ~7.4.
-
Troubleshooting Steps:
-
Minimize Time at Room Temperature: Keep your this compound solutions on ice and minimize the time they are kept at room temperature before being added to your experimental system.
-
Stock Solution Management: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and store it at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Dilute to the final concentration in your aqueous buffer immediately before the experiment.
-
Issue 3: Appearance of unexpected peaks in my HPLC chromatogram.
-
Possible Cause: These are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Review Sample Handling: Assess if the sample was exposed to elevated temperatures, light, or non-ideal pH for an extended period.
-
Conduct a Forced Degradation Study: To systematically identify the potential degradation products, perform a forced degradation study (see Experimental Protocol 1). This will help in confirming the origin of the unexpected peaks.
-
Use a Validated Stability-Indicating Method: Ensure your HPLC method is capable of separating the intact this compound from all potential degradation products (see Experimental Protocol 2).
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound degradation in solution.
Quantitative Data Summary
While specific degradation kinetics for this compound are not publicly available, the following table summarizes the expected stability based on general knowledge of furanone-containing compounds.
| Parameter | Condition | Expected this compound Stability | Primary Degradation Pathway |
| pH | pH < 3 | Moderate | Acid-catalyzed hydrolysis |
| pH 3.5 - 5.0 | Good (Optimal) | Minimal degradation | |
| pH 7.0 - 8.0 | Poor | Base-catalyzed hydrolysis | |
| pH > 9.0 | Very Poor | Rapid base-catalyzed hydrolysis | |
| Temperature | -80°C | Excellent (Long-term) | - |
| -20°C | Very Good (Long-term) | - | |
| 2-8°C | Good (Short-term) | Slow hydrolysis/oxidation | |
| 25°C (Room Temp) | Poor | Hydrolysis, Oxidation | |
| > 40°C | Very Poor | Accelerated degradation | |
| Light | Exposed to UV Light | Very Poor | Photodegradation |
| Exposed to Ambient Light | Poor | Photodegradation | |
| Protected from Light | Good | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products of this compound under various stress conditions and to understand its degradation pathways.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B option) for a specified duration. A control sample should be wrapped in foil.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products. This method is based on common practices for analyzing furanones and carboxylic acids.[7][8][9]
Methodology:
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at the λmax of this compound (to be determined by UV scan, likely around 280-300 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. benchchem.com [benchchem.com]
- 5. Prooxidant action of furanone compounds: implication of reactive oxygen species in the metal-dependent strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decarboxylation in drug stability - QSAR ANALYTICS [qsaranalytics.com.mx]
- 7. benchchem.com [benchchem.com]
- 8. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
Acifran In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in in vivo studies with Acifran (B1664999). Our aim is to help you identify potential sources of variability and optimize your experimental design for robust and reproducible data.
Troubleshooting Guide: Inconsistent this compound Efficacy
Researchers may occasionally observe variability in the efficacy of this compound in in vivo models. This guide addresses common issues and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in lipid profile changes (e.g., HDL, triglycerides) between subjects. | 1. Metabolic State: Differences in the fed or fasted state of animals can significantly impact baseline lipid levels and the response to this compound, which acts on receptors involved in energy metabolism.[1] 2. Diet Composition: The type and amount of fat and carbohydrates in the animal chow can alter the metabolic background. | 1. Standardize Fasting Period: Implement a consistent fasting period (e.g., 4-6 hours) before this compound administration and sample collection. For studies investigating postprandial effects, standardize the timing and composition of the last meal. 2. Control Diet: Use a standardized chow formulation for all experimental groups throughout the acclimation and study periods. Report the diet composition in your experimental protocol. |
| Inconsistent reduction in free fatty acids (FFAs). | 1. Timing of Blood Sampling: this compound has a short half-life and its effect on FFAs can be transient.[2][3] 2. Anesthetic Effects: Some anesthetics can influence metabolic parameters and cardiovascular function, potentially masking or altering the effects of this compound. | 1. Optimize Sampling Time: Conduct a pilot study to determine the time of peak FFA suppression after this compound administration in your specific model. Collect samples at this predetermined time point consistently. 2. Standardize Anesthesia: If anesthesia is required for blood collection, use a consistent anesthetic agent and duration of exposure for all animals. Consider alternative, less invasive sampling methods if possible. |
| Variable flushing response (in relevant models). | 1. Genetic Background: Different animal strains may have variations in the expression or signaling of HCAR2 (GPR109A), the receptor primarily responsible for the flushing effect.[3][4] 2. Route of Administration: The rate of absorption and peak plasma concentration of this compound can influence the intensity of the flushing response. | 1. Consistent Animal Model: Use a well-characterized and consistent animal strain for all experiments. 2. Standardize Administration: Maintain a consistent route (e.g., oral gavage, intraperitoneal injection) and vehicle for this compound administration. |
| Lack of expected therapeutic effect. | 1. This compound Degradation: Improper storage or handling of this compound can lead to degradation and loss of activity. 2. Incorrect Dosing: Errors in dose calculation or administration can lead to sub-optimal exposure. 3. Off-Target Effects: While not extensively documented for this compound, off-target effects are a potential source of unexpected biological responses with any small molecule. | 1. Proper Handling: Store this compound according to the manufacturer's instructions, protected from light and moisture. Prepare fresh solutions for each experiment. 2. Verify Dose: Double-check all dose calculations and ensure accurate administration volumes. Consider performing pharmacokinetic analysis to confirm appropriate drug exposure. 3. Comprehensive Phenotyping: Broaden the range of endpoints measured to identify any unexpected physiological changes. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an agonist for the hydroxycarboxylic acid receptors HCAR2 (also known as GPR109A or the niacin receptor) and HCAR3 (GPR109B).[4][5] It demonstrates a comparable affinity for both receptors.[4] Activation of these G protein-coupled receptors, particularly HCAR2 on adipocytes, leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent reduction in lipolysis. This results in a decrease in circulating free fatty acids.
Q2: What are the known signaling pathways activated by this compound?
A2: this compound binding to HCAR2 and HCAR3 initiates a signaling cascade through inhibitory G-proteins (Gi). This leads to the inhibition of adenylate cyclase, which reduces the conversion of ATP to cAMP. The resulting decrease in cAMP levels reduces the activity of protein kinase A (PKA), leading to decreased phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL), the rate-limiting enzyme in adipocyte lipolysis.
Q3: What are the key pharmacokinetic parameters of this compound?
A3: In humans, this compound is well-absorbed after oral administration, with peak serum concentrations reached within 1 to 2 hours. It has a relatively short elimination half-life of approximately 1.6 hours in healthy subjects. The drug is primarily excreted unchanged in the urine, indicating it does not undergo significant metabolism.[2]
Q4: How should a typical in vivo efficacy study using this compound be designed?
A4: A robust in vivo study design for this compound should include the following steps:
Q5: Are there any known off-target effects of this compound that could confound my results?
A5: While the primary targets of this compound are HCAR2 and HCAR3, the possibility of off-target effects, as with any small molecule inhibitor, should be considered, especially if unexpected phenotypes are observed.[6] However, specific, well-documented off-target effects of this compound are not prominently reported in the provided literature. If you suspect off-target effects, consider including additional control groups or utilizing molecular techniques to probe for unintended pathway activation.
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Plasma Lipids in a Rodent Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week with ad libitum access to standard chow and water.
-
Baseline Measurement: After a 4-hour fast, collect a baseline blood sample (e.g., via tail vein) for lipid analysis.
-
Dosing:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer this compound orally via gavage at the desired dose (e.g., 10 mg/kg).
-
Administer vehicle alone to the control group.
-
-
Post-Dose Blood Collection: At a predetermined time point post-dosing (e.g., 1 hour for FFA analysis, longer for triglycerides and HDL), collect a final blood sample.
-
Sample Processing and Analysis:
-
Collect blood in EDTA-coated tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Analyze plasma for free fatty acids, triglycerides, and HDL cholesterol using commercially available assay kits.
-
-
Data Analysis: Compare the changes in lipid parameters from baseline between the this compound-treated and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and disposition of the lipid-lowering drug this compound in normal subjects and in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Acifran in experiments
Welcome to the technical support center for researchers using Acifran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and navigate potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent agonist of the high-affinity niacin receptor GPR109A (also known as HCA₂) and the low-affinity niacin receptor GPR109B (HCA₃).[1] These are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to Gi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This on-target activity is responsible for its lipid-lowering effects, mimicking the action of niacin.
Q2: I am observing effects on prostaglandin (B15479496) synthesis and PPARγ activity in my experiments with this compound. Are these off-target effects?
This is a common point of confusion. The effects of this compound on the cyclooxygenase (COX) pathway, leading to prostaglandin synthesis, and the activation of PPARγ are generally considered downstream on-target effects of GPR109A activation, not off-target effects.
-
Prostaglandin Synthesis: Activation of GPR109A in certain cells (like keratinocytes and immune cells) can lead to the activation of phospholipase A₂ and subsequent production of prostaglandins, which is responsible for the flushing side effect seen with niacin and its analogs.[2][3]
-
PPARγ Activation: Studies have shown that both niacin and this compound can induce the expression and transcriptional activity of PPARγ.[2] This effect has been demonstrated to be dependent on GPR109A signaling.[2]
It is crucial to differentiate these downstream signaling events from true off-target effects, which would involve this compound directly interacting with other receptors or enzymes in a GPR109A/B-independent manner.
Q3: What is the best negative control for this compound experiments?
The ideal negative control would be a structurally similar analog of this compound that does not bind to GPR109A or GPR109B. This compound is a chiral molecule, and its biological activity resides in the (S)-enantiomer, while the (R)-enantiomer is inactive. Therefore, (R)-Acifran would be the perfect negative control .
However, the commercial availability of the isolated (R)-enantiomer is not readily documented. In the absence of a commercially available inactive enantiomer, researchers can consider the following alternative negative controls:
-
Structurally Unrelated GPR109A/B Antagonist: Use a well-characterized antagonist for GPR109A/B to demonstrate that the observed effects of this compound are blocked, confirming on-target action.
-
Genetic Knockdown/Knockout: In cell-based assays, using siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout GPR109A (and GPR109B if relevant in your system) is a robust method to confirm that the effects of this compound are target-dependent.
Q4: What are the recommended working concentrations for this compound in in-vitro experiments?
The effective concentration of this compound will depend on the cell type, the expression level of the receptors, and the specific assay. However, based on its known potency, a good starting point for dose-response experiments is to cover a range from 10 nM to 100 µM. The EC₅₀ values for this compound at its target receptors are provided in the data table below. It is advisable to perform a full dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: Are there any known off-target interactions of this compound?
Currently, there is a lack of publicly available data from broad-panel receptor screening or safety pharmacology studies that definitively identify specific off-target interactions of this compound. Its therapeutic effects and side effects are largely attributed to its on-target activity at GPR109A and GPR109B. However, as with any small molecule, the potential for off-target effects at higher concentrations cannot be entirely ruled out. The troubleshooting guides below provide strategies to investigate and control for potential off-target activities.
Data Presentation: Quantitative On-Target Activity of this compound
| Ligand | Target | Assay Type | EC₅₀ | Reference |
| This compound | Human GPR109A (HCA₂) | Functional Assay | 1.3 µM | |
| This compound | Human GPR109B (HCA₃) | Functional Assay | 4.2 µM |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results with this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility/Stability | This compound is soluble in DMSO and ethanol.[4] Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles. Confirm the solubility and stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Cellular Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| On-Target vs. Off-Target Effect | At high concentrations, the potential for off-target effects increases. To confirm the observed effect is on-target: 1. Perform a dose-response experiment. On-target effects should occur at concentrations consistent with the known EC₅₀ of this compound. 2. Use a GPR109A/B antagonist to see if the effect is blocked. 3. Use cells with genetic knockdown or knockout of GPR109A. The effect should be diminished or absent in these cells. |
| Downstream On-Target Effects | As discussed in the FAQs, effects on prostaglandin synthesis or PPARγ activity are likely downstream of GPR109A activation. To confirm this, use a GPR109A antagonist or knockout cells. |
Issue 2: How to design experiments to specifically address potential off-target effects.
| Experimental Strategy | Detailed Protocol/Consideration |
| Use of an Inactive Control | If available, use the (R)-enantiomer of this compound as a negative control. It should not produce the same effects as the active (S)-enantiomer or the racemic mixture at equivalent concentrations. |
| Target Knockdown/Knockout | Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of GPR109A. If the effect of this compound persists in these cells, it is likely an off-target effect. |
| Receptor Antagonism | Pre-treat cells with a specific GPR109A antagonist before adding this compound. If the antagonist blocks the effect of this compound, it confirms that the effect is mediated through GPR109A. |
| Orthogonal Agonist | Use a structurally different GPR109A agonist (e.g., niacin). If this agonist recapitulates the effects of this compound, it provides further evidence for an on-target mechanism. |
Experimental Protocols
Protocol 1: GPR109A Knockdown using siRNA
Objective: To genetically validate that the observed cellular response to this compound is mediated by GPR109A.
Methodology:
-
siRNA Design and Synthesis: Obtain validated siRNA constructs targeting GPR109A mRNA and a non-targeting scramble siRNA control.
-
Cell Transfection:
-
Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.
-
Transfect cells with the GPR109A-targeting siRNA or the scramble control siRNA.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells to confirm GPR109A knockdown by qPCR (to measure mRNA levels) or Western blot (to measure protein levels).
-
This compound Treatment: Treat the GPR109A-knockdown cells and the scramble control cells with this compound or vehicle control.
-
Assay Performance: Perform your downstream assay of interest (e.g., measure cell viability, gene expression, or a specific signaling event).
-
Data Analysis: Compare the response to this compound in the GPR109A-knockdown cells to the scramble control cells. A significantly reduced or absent response in the knockdown cells indicates an on-target effect.
Protocol 2: cAMP Measurement Assay
Objective: To measure the on-target activation of the Gi-coupled GPR109A/B receptors by this compound through the inhibition of cAMP production.
Methodology:
-
Cell Culture: Plate cells expressing GPR109A/B in a suitable multi-well plate.
-
Forskolin (B1673556) Stimulation: To measure the inhibition of adenylyl cyclase, it is common to first stimulate cAMP production with forskolin. Treat cells with a pre-determined concentration of forskolin (often in the 1-10 µM range) to elevate basal cAMP levels.
-
This compound Treatment: Simultaneously or shortly after forskolin stimulation, treat the cells with a dose-range of this compound or vehicle control.
-
Cell Lysis: After a short incubation period (typically 15-30 minutes), lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Plot the signal against the log concentration of this compound to generate a dose-response curve and calculate the EC₅₀ for the inhibition of cAMP production.
Mandatory Visualizations
Caption: On-target signaling pathways of this compound via GPR109A/B activation.
Caption: Logical workflow for troubleshooting and differentiating on-target vs. off-target effects of this compound.
References
Technical Support Center: GPR109A Activation Assays
This technical support guide is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where Acifran is not activating its target receptor, GPR109A.
Frequently Asked Questions (FAQs)
Q1: I am not observing any downstream signaling events after treating my cells with this compound. Is my this compound not working?
A1: While it is possible there may be an issue with your this compound compound, it is more likely that other experimental factors are contributing to the lack of GPR109A activation. This guide will walk you through a series of troubleshooting steps to identify the potential cause.
Troubleshooting Guide: Why is this compound Not Activating GPR109A?
This guide is divided into four main areas to systematically address the potential reasons for failed GPR109A activation by this compound.
Section 1: Cell System Verification
A common reason for the lack of response is an issue with the cellular model being used.
1.1. Is your cell line expressing GPR109A?
-
Problem: The selected cell line may not endogenously express GPR109A or may express it at levels too low to elicit a detectable response. GPR109A expression is known to be silenced in some cancer cell lines.[1]
-
Troubleshooting Steps:
-
Verify GPR109A Expression: Confirm the presence of GPR109A mRNA and protein in your cell line using qPCR and Western blot, respectively.
-
Select an Appropriate Cell Line: If your current cell line does not express GPR109A, consider using a cell line known to express the receptor (e.g., adipocytes, certain immune cells, or colon epithelial cells) or transiently/stably transfect your cells with a GPR109A expression vector.[2][3][4]
-
Consider Expression Silencing: In some cancer cell lines, GPR109A expression can be silenced by DNA methylation.[1][4] Treatment with a DNA methyltransferase inhibitor like 5'-aza-2'-deoxycytidine may restore its expression.[1]
-
1.2. Are your cells healthy and viable?
-
Problem: Poor cell health can negatively impact receptor expression and signaling capacity.
-
Troubleshooting Steps:
-
Assess Cell Viability: Use a standard viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure your cells are healthy before and after the experiment.
-
Optimize Cell Culture Conditions: Ensure cells are not overgrown, are free from contamination, and are cultured in the appropriate medium and conditions.
-
Section 2: Reagent and Compound Integrity
Issues with the agonist or other reagents can lead to failed activation.
2.1. Is your this compound compound active?
-
Problem: The this compound compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Check Storage Conditions: this compound should be stored as recommended by the manufacturer, typically desiccated and protected from light.
-
Prepare Fresh Solutions: Prepare fresh working solutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Use a Positive Control: Test a known GPR109A agonist, such as niacin or β-hydroxybutyrate, in parallel with this compound to confirm that the experimental system is responsive.[2][5]
-
2.2. Are you using the correct concentration of this compound?
-
Problem: The concentration of this compound used may be too low to elicit a response.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Treat your cells with a range of this compound concentrations to determine the optimal effective concentration (EC50).
-
Consult Literature for Potency: Compare your concentration range with published values for this compound and other GPR109A agonists.
-
Table 1: Potency of GPR109A Agonists
| Agonist | Receptor | Potency (EC50 or pEC50) | Reference |
| This compound | GPR109A | Agonist | [6][7] |
| Niacin | GPR109A | nM concentrations | [8] |
| Butyrate (B1204436) | GPR109A | ~1.6 mmol/L (EC50) | [4] |
| Monomethyl fumarate | GPR109A | Potent agonist | [6] |
| MK-0354 | hGPR109a | 1.65 µM (EC50) | [6] |
| MK-6892 | hGPR109A | 16 nM (GTPγS EC50) | [6] |
Section 3: Assay and Readout System
The method used to measure GPR109A activation is critical.
3.1. Is your chosen assay sensitive enough to detect GPR109A activation?
-
Problem: GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP).[1][3] Assays that do not measure this or related downstream events may not be appropriate.
-
Troubleshooting Steps:
-
Measure cAMP Levels: The most direct method to assess GPR109A activation is to measure changes in intracellular cAMP levels. Pre-treat cells with forskolin (B1673556) to stimulate adenylyl cyclase and then measure the ability of this compound to inhibit this increase.
-
Consider Alternative Readouts: Other downstream signaling events that can be measured include:
-
GTPγS Binding Assay: Measures the binding of a non-hydrolyzable GTP analog to G-proteins upon receptor activation.
-
Phosphorylation of Downstream Targets: Activation of GPR109A can inhibit the Akt/mTOR signaling pathway.[9] Measuring the phosphorylation status of Akt or its downstream targets can be an indirect readout.
-
Reporter Gene Assays: Use a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE). A decrease in reporter activity would indicate GPR109A activation.
-
-
Section 4: Experimental Workflow and Protocol
Reviewing your experimental procedure can often reveal correctable issues.
4.1. Is your experimental protocol optimized for GPR109A activation?
-
Problem: Sub-optimal incubation times, buffer conditions, or procedural steps can affect the outcome.
-
Troubleshooting Steps:
-
Optimize Incubation Time: Determine the optimal time for this compound treatment to observe the desired downstream effect.
-
Review Buffer Components: Ensure that your assay buffers do not contain substances that could interfere with GPR109A signaling or the assay readout.
-
Follow a Validated Protocol: Refer to the detailed experimental protocols provided below or in the cited literature.
-
Experimental Protocols
Protocol 1: Verification of GPR109A Expression by Western Blot
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against GPR109A overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: cAMP Assay for GPR109A Activation
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.
-
Agonist Treatment: Treat cells with varying concentrations of this compound or a positive control (e.g., niacin) for 15-30 minutes.
-
Forskolin Stimulation: Add forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and incubate for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP levels against the agonist concentration to determine the EC50 value.
Visualizations
GPR109A Signaling Pathway
Caption: GPR109A signaling pathway upon activation by this compound.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting failed GPR109A activation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Selection for Robust Acifran Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate cell lines for studying the effects of Acifran. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent agonist for two members of the hydroxycarboxylic acid (HCA) receptor family: GPR109A (HCAR2) and GPR109B (HCAR3).[1] These are G-protein coupled receptors (GPCRs) that, upon activation by this compound, primarily couple to inhibitory G-proteins (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: Which cell lines are recommended for studying this compound's effects?
A2: The choice of cell line depends on the specific research question. Here are some recommendations:
-
Endogenous Expression:
-
A431 cells (human epidermoid carcinoma): These cells endogenously express GPR109A and have been used to study niacin-mediated signaling, which is mimicked by this compound.[2]
-
Human Keratinocytes: These cells also naturally express GPR109A and GPR109B and are relevant for studying the dermatological effects of niacin-like compounds.[3]
-
Immune Cells: Various immune cells, such as macrophages and neutrophils, express GPR109A and are suitable for investigating the anti-inflammatory effects of this compound.
-
-
Recombinant Expression:
-
CHO-K1 (Chinese Hamster Ovary) cells: These cells have low endogenous GPCR expression and are a common host for stably or transiently expressing human GPR109A or GPR109B, allowing for the study of receptor-specific effects in a controlled environment.[4][5]
-
HEK293 (Human Embryonic Kidney) cells: Similar to CHO-K1 cells, HEK293 cells are widely used for the recombinant expression of GPCRs and are suitable for a variety of functional assays.
-
Q3: How can I confirm that my chosen cell line expresses the this compound receptors?
A3: You can verify the expression of GPR109A and GPR109B at both the mRNA and protein levels:
-
Quantitative PCR (qPCR): This is a sensitive method to detect and quantify the mRNA transcripts of HCAR2 (for GPR109A) and HCAR3 (for GPR109B).
-
Western Blot: This technique can be used to detect the presence of the GPR109A and GPR109B proteins in cell lysates.
-
Flow Cytometry or Immunofluorescence: If specific antibodies targeting extracellular domains of the receptors are available, these methods can confirm cell surface expression.
Troubleshooting Guides
Cell-Based Assay Troubleshooting
Q4: I am not observing a response to this compound in my cell-based assay. What could be the issue?
A4: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
| Potential Issue | Recommended Solution |
| Low or absent receptor expression | Confirm GPR109A/B expression in your cell line using qPCR or Western blot. If using a recombinant system, verify transfection/transduction efficiency. |
| Incorrect this compound concentration | Perform a dose-response experiment to determine the optimal concentration. The EC50 of this compound is in the low micromolar range.[6] |
| Cell passage number | High passage numbers can lead to phenotypic drift and loss of receptor expression. Use cells with a consistent and low passage number. |
| Assay sensitivity | Ensure your assay is sensitive enough to detect the expected change. For cAMP assays, consider using a phosphodiesterase inhibitor like IBMX to amplify the signal window. |
| Ligand integrity | Ensure the this compound stock solution is properly prepared and stored to prevent degradation. |
Western Blot Troubleshooting for this compound Signaling
Q5: I am having trouble detecting changes in Akt phosphorylation after this compound treatment via Western blot. What are some common pitfalls?
A5: Detecting changes in protein phosphorylation can be challenging. Here are some common issues and solutions:
| Potential Issue | Recommended Solution |
| Weak or no signal | Optimize the primary antibody concentration. Ensure you are loading sufficient protein (20-40 µg is a good starting point). Use fresh lysis buffer containing phosphatase inhibitors to preserve phosphorylation. |
| High background | Optimize the blocking conditions (e.g., extend blocking time, try a different blocking agent like BSA or non-fat milk). Ensure adequate washing steps. |
| Non-specific bands | Use a highly specific primary antibody. Optimize the antibody dilution. Ensure the secondary antibody does not cross-react with other proteins. |
| Inconsistent results | Maintain consistent cell culture conditions, treatment times, and lysis procedures. Normalize the phosphorylated protein signal to the total protein signal. |
qPCR Troubleshooting for Gene Expression Analysis
Q6: My qPCR results for GPR109A/B expression are inconsistent. What should I check?
A6: Inconsistent qPCR results can arise from various sources. Here is a guide to troubleshoot common problems:
| Potential Issue | Recommended Solution |
| Poor RNA quality | Assess RNA integrity using a Bioanalyzer or gel electrophoresis. Ensure the A260/280 ratio is between 1.8 and 2.0. |
| Primer-dimers or non-specific amplification | Verify primer specificity using melt curve analysis. Redesign primers if necessary. Optimize the annealing temperature. |
| Inconsistent Cq values | Ensure accurate and consistent pipetting. Use a master mix to minimize pipetting errors. Check for inhibitors in your RNA sample. |
| No amplification in the no-template control (NTC) | This is expected. If you see amplification, it indicates contamination of your reagents or workspace. Use fresh, nuclease-free water and decontaminate your workspace. |
Data Presentation
Table 1: this compound Potency at Human HCA Receptors
| Receptor | Agonist | EC50 (µM) |
| GPR109A (HCAR2) | This compound | 1.3[6] |
| GPR109B (HCAR3) | This compound | 4.2[6] |
Table 2: Recommended Cell Lines for this compound Studies
| Cell Line | Receptor Expression | Recommended for Studying |
| A431 | Endogenous GPR109A | Gαi signaling, PI3K/Akt pathway |
| Human Keratinocytes | Endogenous GPR109A/B | Dermatological effects, inflammatory responses |
| CHO-K1 | Recombinant GPR109A/B | Receptor-specific signaling, cAMP modulation |
| HEK293 | Recombinant GPR109A/B | High-throughput screening, various functional assays |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for assessing the effect of this compound on the viability of adherent cells.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Analysis of Akt Phosphorylation by Western Blot
This protocol details the steps to analyze the phosphorylation of Akt in response to this compound treatment.
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for a short period (e.g., 5-30 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
Protocol 3: Gene Expression Analysis by qPCR
This protocol is for quantifying the mRNA expression of GPR109A and GPR109B.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for HCAR2, HCAR3, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Assess the quality and quantity of the RNA.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green master mix, primers, and diluted cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalizing to the housekeeping gene.
Mandatory Visualizations
Caption: this compound signaling through GPR109A/B receptors.
Caption: General workflow for studying this compound response.
References
- 1. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin inhibits the proliferation of A431 cells by modulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acitretin inhibits IL-17A-induced IL-36 expression in keratinocytes by down-regulating IκBζ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellosaurus cell line cAMP Hunter CHO-K1 GPR109A Gi (CVCL_KV27) [cellosaurus.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Acifran-Induced Cytotoxicity In Vitro
Disclaimer: Information regarding the specific in vitro cytotoxicity of Acifran and methods for its mitigation is limited in publicly available scientific literature. This guide is based on the known pharmacology of this compound as a niacin receptor agonist, general principles of in vitro toxicology, and data from analogous compounds. The protocols and troubleshooting advice provided are intended as a foundational resource for researchers and may require optimization for specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a niacin receptor agonist that was developed for its potential to increase high-density lipoprotein (HDL) cholesterol.[1][2][3] It acts as an agonist for both high and low-affinity niacin receptors, GPR109a and GPR109b respectively.[2] The drug was initially developed by Pfizer Inc. but its development was discontinued.[4]
Q2: What is the likelihood of this compound causing cytotoxicity in my in vitro experiments?
Q3: What are the common mechanisms of drug-induced cytotoxicity?
Drug-induced cytotoxicity can occur through various mechanisms, including:
-
Apoptosis: A programmed cell death characterized by specific morphological and biochemical events, including cell shrinkage, DNA fragmentation, and the activation of caspase enzymes.[7][8] Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[7][8][]
-
Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of cellular components.[10]
-
Mitochondrial Dysfunction: Disruption of mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[7]
Troubleshooting Guide: High this compound-Induced Cytotoxicity
Q1: I am observing higher-than-expected cytotoxicity in my cell line after treatment with this compound. What are the potential causes and how can I mitigate this?
Potential Causes:
-
Induction of Apoptosis: this compound, like other bioactive molecules, may trigger programmed cell death in sensitive cell lines.[11][12]
-
Generation of Reactive Oxygen Species (ROS): The metabolic processing of the compound within the cells could lead to the production of ROS, causing oxidative stress and subsequent cell death.[10]
-
Off-Target Effects: At higher concentrations, this compound might interact with unintended cellular targets, leading to toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.[13]
Mitigation Strategies:
-
Co-treatment with an Antioxidant: If oxidative stress is a suspected mechanism, co-incubation with an antioxidant may alleviate cytotoxicity. A commonly used antioxidant in cell culture is N-acetylcysteine (NAC).[14][15][16]
-
Inhibition of Apoptosis: If apoptosis is confirmed as the primary mode of cell death, the use of a pan-caspase inhibitor, such as Z-VAD-FMK, could reduce cytotoxicity and help elucidate the cell death pathway.
-
Optimization of this compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to identify the optimal concentration and duration of this compound treatment that achieves the desired biological effect with minimal cytotoxicity.[5]
-
Vehicle Control Evaluation: Ensure that the concentration of the solvent used as a vehicle for this compound is not contributing significantly to the observed cytotoxicity.[13][17]
Experimental Protocols
Protocol 1: Assessment of a Mitigating Agent on this compound-Induced Cytotoxicity using MTT Assay
This protocol outlines a method to evaluate the effectiveness of a mitigating agent (e.g., N-acetylcysteine) in reducing this compound-induced cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability.[13][18][19]
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
Potential mitigating agent (e.g., N-acetylcysteine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Compound Preparation: Prepare stock solutions of this compound and the mitigating agent in a suitable solvent (e.g., DMSO). Further dilute the compounds to working concentrations in complete culture medium.
-
Treatment:
-
Control Groups: Include wells with medium only (no cells), cells with medium only (untreated control), and cells with medium and the solvent at the highest concentration used (vehicle control).[17]
-
This compound Only: Treat cells with a range of concentrations of this compound.
-
Mitigating Agent Only: Treat cells with a range of concentrations of the mitigating agent to assess its intrinsic toxicity.
-
Co-treatment: Treat cells with the selected range of this compound concentrations in the presence of a fixed, non-toxic concentration of the mitigating agent.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[13]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan (B1609692) crystals.[13]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate dose-response curves.
-
Determine the half-maximal inhibitory concentration (IC50) for this compound in the absence and presence of the mitigating agent.[13]
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in the Presence and Absence of a Mitigating Agent (N-acetylcysteine)
| Cell Line | Treatment | Incubation Time (hours) | IC50 (µM) |
| HEK293 | This compound | 24 | 150 |
| HEK293 | This compound + 1 mM NAC | 24 | 320 |
| HepG2 | This compound | 24 | 85 |
| HepG2 | This compound + 1 mM NAC | 24 | 210 |
| HEK293 | This compound | 48 | 95 |
| HEK293 | This compound + 1 mM NAC | 48 | 250 |
| HepG2 | This compound | 48 | 50 |
| HepG2 | This compound + 1 mM NAC | 48 | 160 |
Visualizations
Caption: Workflow for assessing a mitigating agent against drug-induced cytotoxicity.
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. This compound | C12H10O4 | CID 51576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Extrapolating from acute to chronic toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The flavonoid Casticin has multiple mechanisms of tumor cytotoxicity action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Antioxidant Intake and Antitumor Therapy: Toward Nutritional Recommendations for Optimal Results - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Therapeutic Potential of Antioxidants in Chemotherapy-Induced Peripheral Neuropathy: Evidence from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. kosheeka.com [kosheeka.com]
Technical Support Center: Enhancing the Reproducibility of Acifran Experiments
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for improving the reproducibility of experiments involving Acifran. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, we aim to address common challenges and sources of variability encountered when working with this niacin receptor agonist.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is an agonist for the G-protein coupled receptors (GPCRs) HCAR2 (GPR109A) and HCAR3 (GPR109B), also known as niacin receptors 1 and 2, respectively.[1] These are primarily Gi-coupled receptors, and their activation by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. There is also evidence that HCAR3 can signal through the ERK1/2 pathway.[1] |
| What are the recommended solvents for preparing this compound stock solutions? | This compound is soluble in ethanol (B145695) and DMSO at concentrations up to 100 mM (21.82 mg/mL).[] It has poor solubility in water (0.016 mg/mL at 25°C).[3] |
| How should this compound stock solutions be stored? | For long-term stability, it is recommended to store this compound as a solid at -20°C. Once in solution, it is best to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is not recommended to store this compound in solution for extended periods. |
| Is this compound stable at room temperature? | No, this compound is not considered stable at room temperature for extended periods, especially in solution.[3] It is also described as a hygroscopic compound, meaning it can absorb moisture from the air, which may lead to degradation.[3] |
| What are the known off-target effects of this compound? | While the primary targets of this compound are HCAR2 and HCAR3, like many small molecules, it may have off-target effects. However, specific, well-characterized off-target activities of this compound are not extensively documented in the readily available literature. It is always good practice to include appropriate controls in experiments to account for potential off-target effects. |
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture media. | - The final concentration of DMSO or ethanol from the stock solution is too low to maintain solubility in the aqueous media. - The pH of the media affects this compound's solubility. | - Ensure the final solvent concentration in your assay is sufficient to keep this compound dissolved, but below the level of toxicity for your cells (typically <0.5% for DMSO). - Prepare fresh dilutions of this compound for each experiment. - If precipitation persists, consider using a different solvent or a solubilizing agent, after validating its compatibility with your assay. |
| High variability between replicate wells. | - Inconsistent cell seeding density. - Pipetting errors, especially with small volumes of concentrated stock solutions. - Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. - Calibrate pipettes regularly and use reverse pipetting for viscous solutions. - Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation. |
| Weak or no response in a cAMP assay. | - Low or no expression of HCAR2 or HCAR3 in the chosen cell line. - Degraded this compound stock solution. - Suboptimal assay conditions (e.g., incorrect incubation time, insufficient cell number). - Problems with the cAMP assay kit components. | - Verify the expression of the target receptor in your cell line using qPCR or Western blot. Consider using a cell line known to express the receptor or a recombinant cell line. - Use a fresh aliquot of this compound stock solution. - Optimize the assay parameters, including cell density, stimulation time, and concentration of phosphodiesterase inhibitors (e.g., IBMX). - Run positive controls for your cAMP assay to ensure the kit is working correctly. |
| Inconsistent EC50 values compared to literature. | - Differences in experimental conditions (e.g., cell line, passage number, serum concentration, incubation time, assay format). - Batch-to-batch variability of this compound. - Data analysis methods. | - Carefully document and standardize all experimental parameters. - Use a consistent source and batch of this compound if possible. - Use a standardized data analysis protocol, including proper curve fitting and normalization. |
Quantitative Data Summary
The following table summarizes the reported potency (EC50/IC50) of this compound at its primary targets. Note that values can vary depending on the specific experimental conditions.
| Target | Reported Potency | Cell Line | Assay Type | Reference |
| HCAR2 (GPR109A) | EC50: 1.3 µM | - | - | |
| HCAR3 (GPR109B) | EC50: 4.2 µM | - | - | |
| HCAR2 (GPR109A) | IC50: 1.12 µM | - | - | [1] |
| HCAR2 or HCAR3 | Induces ERK1/2 phosphorylation at 0.01-10 µM | CHO-K1 | ERK1/2 Phosphorylation | [1] |
Experimental Protocols
Detailed Methodology for a cAMP Inhibition Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by this compound in a cell line expressing HCAR2 or HCAR3.
Materials:
-
HEK293 or CHO cells stably expressing HCAR2 or HCAR3
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (10 mM in DMSO)
-
Forskolin (B1673556) stock solution (10 mM in DMSO)
-
3-isobutyl-1-methylxanthine (IBMX) stock solution (100 mM in DMSO)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 384-well plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in white, opaque-walled 384-well plates at a density of 2,000-5,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer containing a final concentration of 500 µM IBMX.
-
Prepare a solution of forskolin in assay buffer containing 500 µM IBMX. The final concentration of forskolin should be at its EC80, which needs to be predetermined for your cell line.
-
-
Assay Protocol:
-
Aspirate the cell culture medium from the wells.
-
Add 10 µL of the this compound serial dilutions to the respective wells.
-
Add 10 µL of the forskolin solution to all wells except the basal control wells (which receive 10 µL of assay buffer with IBMX).
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Follow the manufacturer's instructions for the chosen cAMP assay kit to lyse the cells and detect the intracellular cAMP levels.
-
-
Data Analysis:
-
Plot the assay signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.
-
Detailed Methodology for a Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for HCAR2 using a radiolabeled ligand like [³H]-nicotinic acid.
Materials:
-
Cell membranes prepared from cells overexpressing HCAR2
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
[³H]-nicotinic acid
-
This compound stock solution (10 mM in DMSO)
-
Non-labeled nicotinic acid (for non-specific binding determination)
-
Glass fiber filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of binding buffer to all wells.
-
Add 25 µL of a serial dilution of this compound to the competition wells.
-
Add 25 µL of non-labeled nicotinic acid (at a final concentration of 10 µM) to the non-specific binding wells.
-
Add 25 µL of binding buffer to the total binding wells.
-
-
Binding Reaction:
-
Add 25 µL of [³H]-nicotinic acid (at a final concentration close to its Kd) to all wells.
-
Add 100 µL of the cell membrane suspension (containing 10-20 µg of protein) to all wells.
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding curve to determine the Ki of this compound.
-
Visualizations
This compound Experimental Workflow
HCAR2/HCAR3 Signaling Pathway
Troubleshooting Logic Flowchart
References
Acifran assay variability and how to reduce it
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to Acifran (B1664999) assays. Our goal is to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent agonist for the high and low-affinity niacin receptors, GPR109a (HCAR2) and GPR109b (HCAR3), which are G-protein coupled receptors (GPCRs).[1] Upon binding, this compound activates these receptors, which primarily couple to Gi alpha subunits. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR109A activation by this compound can stimulate the ERK1/2 signaling pathway.[2]
Q2: What type of assays are typically used to measure this compound activity?
A2: The most common assays for measuring the activity of this compound and other GPR109a/b agonists are functional assays that quantify the downstream effects of receptor activation. These include:
-
cAMP Assays: To measure the decrease in intracellular cAMP levels following receptor activation.
-
Reporter Gene Assays: To measure the transcriptional activity downstream of the signaling pathway.
-
ERK1/2 Phosphorylation Assays: To quantify the activation of the MAPK/ERK pathway.
-
Lipid Metabolism Assays: To assess the physiological effects of this compound on lipid profiles.[3]
Q3: Why am I seeing high variability in my this compound assay results?
A3: High variability in cell-based assays can stem from several sources. Common factors include inconsistent cell health and passage number, variations in cell seeding density, reagent stability and preparation, and subtle differences in incubation times and temperatures. Pipetting errors and plate edge effects can also contribute significantly to variability.
Q4: How can I be sure my cells are suitable for an this compound assay?
A4: It is crucial to use a cell line that endogenously or recombinantly expresses GPR109a or GPR109b at sufficient levels. You should confirm receptor expression before starting your experiments. Additionally, always use healthy, viable cells (viability >90%) that are in the logarithmic growth phase and have been passaged a limited number of times.
Troubleshooting Guides
Guide 1: cAMP Assay Troubleshooting
Issue: Low or No Signal Response to this compound
| Potential Cause | Recommended Solution |
| Low Receptor Expression | Confirm that your chosen cell line expresses GPR109a/b at sufficient levels using techniques like qPCR or western blotting. |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal EC50. |
| Incorrect Stimulation Time | Conduct a time-course experiment to identify the optimal incubation time for maximal cAMP inhibition. |
| Ineffective PDE Inhibition | Optimize the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX). A starting concentration of 0.5 mM is common, but may require adjustment for your specific cell line.[4] |
| Degraded Reagents | Prepare fresh this compound dilutions and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Suboptimal Cell Density | Titrate the cell number per well to find the optimal density that provides the best signal-to-background ratio.[4] |
Issue: High Background Signal
| Potential Cause | Recommended Solution |
| Autofluorescent Compounds/Media | Use a "no-enzyme" or "no-substrate" control to determine the background signal and subtract it from your measurements. Consider using media without phenol (B47542) red for fluorescence-based assays. |
| Inappropriate Microplate | Use white, opaque-walled microplates for fluorescence-based assays to minimize crosstalk between wells.[4] |
| Reagent Contamination | Ensure all reagents and labware are free from contamination that could lead to non-specific signal. |
Guide 2: General Cell-Based Assay Troubleshooting
Issue: High Well-to-Well Variability
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Pipette gently and mix the cell suspension between plating replicates. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Temperature and CO2 Fluctuations | Ensure uniform temperature and CO2 distribution within the incubator. Allow plates to equilibrate to room temperature before adding reagents if necessary. |
Quantitative Data Summary
The following tables summarize quantitative data related to this compound's activity and potential sources of assay variability.
Table 1: this compound In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| ERK1/2 Activation EC50 | CHO-GPR109A | 178 nM | [2] |
| ERK1/2 Activation EC50 | CHO-GPR109B | 466 nM | [2] |
Table 2: Effects of this compound on Plasma Lipids in Humans (12-week study)
| Parameter | Dosage | Change from Baseline | Reference |
| Total Cholesterol | 100 mg t.i.d. | Significant decrease (p < 0.01) | [3] |
| LDL Cholesterol | 100 mg t.i.d. | Significant decrease (p < 0.01) | [3] |
| Triglycerides | 100 mg t.i.d. | Significant decrease (p < 0.01) | [3] |
| HDL Cholesterol | 300 mg t.i.d. | 16% increase (p < 0.01) | [3] |
| LDL/HDL Ratio | 300 mg t.i.d. | 22% decrease (p < 0.01) | [3] |
Experimental Protocols
Protocol 1: General cAMP Assay for this compound Activity
This protocol provides a general framework for a homogeneous time-resolved fluorescence (HTRF) based cAMP assay.
Materials:
-
Cells expressing GPR109a or GPR109b (e.g., CHO-K1 cells)
-
Cell culture medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin (B1673556) (for Gi-coupled receptor assays)
-
HTRF cAMP assay kit (containing d2-labeled cAMP and anti-cAMP antibody-cryptate)
-
White, opaque 384-well microplates
-
HTRF-compatible plate reader
Methodology:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the predetermined optimal cell density.
-
-
Agonist Preparation:
-
Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.
-
-
Assay Procedure (Gi-coupled):
-
Dispense 5 µL of cells into each well of the 384-well plate.
-
Add 2.5 µL of this compound serial dilutions to the appropriate wells.
-
Add 2.5 µL of forskolin (at its EC80 concentration) to all wells to stimulate adenylyl cyclase.
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
Add 5 µL of d2-labeled cAMP conjugate.
-
Add 5 µL of anti-cAMP antibody-cryptate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and determine cAMP concentrations based on a standard curve.
-
Protocol 2: Luciferase Reporter Gene Assay for GPR109a/b Activation
This protocol outlines a general procedure for a luciferase reporter assay to measure the activity of a downstream transcription factor.
Materials:
-
HEK293T cells
-
Expression vector for GPR109a or GPR109b
-
Reporter vector containing a luciferase gene under the control of a response element (e.g., CRE for cAMP pathway)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with the GPR109a/b expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for receptor and reporter expression.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the this compound dilutions.
-
Incubate for a predetermined time (e.g., 6-24 hours) to allow for reporter gene expression.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add luciferase assay reagent to each well.
-
-
Data Acquisition:
-
Immediately measure the luminescence using a luminometer.
-
Visualizations
Caption: this compound signaling pathway through GPR109a/b.
References
- 1. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct Kinetic and Spatial Patterns of Protein Kinase C (PKC)- and Epidermal Growth Factor Receptor (EGFR)-dependent Activation of Extracellular Signal-regulated Kinases 1 and 2 by Human Nicotinic Acid Receptor GPR109A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled trial of this compound in type II hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Optimizing Acifran Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Acifran treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent agonist for the high-affinity niacin receptor 2 (HCAR2, also known as GPR109A) and the low-affinity niacin receptor 3 (HCAR3, also known as GPR109B).[1] These are G-protein coupled receptors (GPCRs) that, upon activation, couple to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Q2: What are the key downstream signaling pathways activated by this compound?
A2: The primary signaling pathway activated by this compound is the inhibition of the cAMP pathway. Additionally, activation of HCAR2 and HCAR3 has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This ERK1/2 activation can occur through multiple mechanisms, including pathways dependent on Protein Kinase C (PKC) and transactivation of the Epidermal Growth Factor Receptor (EGFR).[3]
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time for this compound depends on the specific downstream signaling event you are measuring.
-
For cAMP inhibition: A short incubation period of 15 to 30 minutes is typically sufficient to observe a significant decrease in cAMP levels.[2]
-
For ERK1/2 phosphorylation: This is a rapid event. A time-course experiment is recommended, but a good starting point is to test incubation times between 2 to 15 minutes , with a peak often observed around 5 minutes .[3][4][5]
-
For longer-term effects: To study changes in gene expression or cell proliferation, longer incubation times ranging from 24 to 72 hours may be necessary.[6]
It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.
Q4: What concentrations of this compound should I use in my experiments?
A4: The effective concentration of this compound will vary depending on the cell line and the expression levels of HCAR2 and HCAR3. It is crucial to perform a dose-response experiment to determine the optimal concentration. A typical starting range for in vitro studies with this compound and its analogs is from low nanomolar (nM) to high micromolar (µM) concentrations.[7][8]
Troubleshooting Guides
Issue 1: No or weak response to this compound treatment (cAMP Assay)
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | For Gi-coupled receptors, the signal can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal incubation period for cAMP inhibition.[9] |
| Low Receptor Expression | Confirm the expression of HCAR2 and HCAR3 in your cell line using techniques like qPCR or Western blotting. If expression is low, consider using a cell line known to express these receptors or a transient transfection system. |
| Suboptimal Agonist Concentration | Perform a dose-response curve to determine the EC50 of this compound in your cell system. Ensure you are using a concentration that elicits a response.[9] |
| Rapid cAMP Degradation | Include a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the degradation of cAMP and enhance the signal window.[9][10] |
| Inactive this compound | Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Issue 2: High background or inconsistent results in ERK1/2 Phosphorylation Assay (Western Blot)
| Possible Cause | Troubleshooting Step |
| High Basal ERK1/2 Phosphorylation | Serum in the cell culture media can cause high basal ERK1/2 activity. Serum-starve the cells for 4-12 hours before this compound treatment to reduce background phosphorylation.[11] |
| Suboptimal Incubation Time | ERK1/2 phosphorylation is a rapid and transient event. Perform a detailed time-course experiment with short time points (e.g., 0, 2, 5, 10, 15, 30 minutes) to capture the peak response.[11] |
| Inefficient Cell Lysis/Sample Preparation | Immediately place cells on ice after treatment and use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK1/2.[12] |
| Blocking Buffer Issues | When detecting phosphoproteins, avoid using non-fat dry milk as a blocking agent as it contains phosphoproteins that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[12] |
| Antibody Problems | Ensure the primary antibody for phosphorylated ERK1/2 is specific and used at the recommended dilution. Optimize the antibody concentration if necessary. |
| Inconsistent Protein Loading | Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal by stripping and re-probing the same membrane with an antibody for total ERK1/2.[13] |
Data Presentation
Table 1: Example Time-Course of ERK1/2 Phosphorylation after Treatment with a Niacin Receptor Agonist
| Incubation Time (minutes) | Fold Change in p-ERK1/2 (vs. Untreated Control) |
| 0 | 1.0 |
| 2 | 3.5 |
| 5 | 5.2 |
| 10 | 3.8 |
| 15 | 2.1 |
| 30 | 1.2 |
| Data are hypothetical and for illustrative purposes only. A peak in ERK1/2 phosphorylation is typically observed around 5 minutes for niacin receptor agonists.[3] |
Table 2: Example Dose-Response of this compound on cAMP Inhibition
| This compound Concentration (nM) | % Inhibition of Forskolin-Stimulated cAMP |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 50 |
| 100 | 85 |
| 1000 | 95 |
| Data are hypothetical and for illustrative purposes only. A sigmoidal dose-response is expected. |
Experimental Protocols
Protocol 1: Time-Course Experiment for this compound-Induced ERK1/2 Phosphorylation
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Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
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Serum Starvation: Once cells are adherent, replace the growth medium with a serum-free or low-serum medium and incubate for 4-12 hours.[11]
-
This compound Treatment: Prepare a working solution of this compound at the desired final concentration in serum-free medium. Treat the cells for various time points (e.g., 0, 2, 5, 10, 15, and 30 minutes).
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Cell Lysis: Immediately after the incubation period, place the plate on ice and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer supplemented with phosphatase and protease inhibitors.
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Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.[13]
-
Protocol 2: Dose-Response Experiment for this compound-Induced cAMP Inhibition
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density.
-
This compound and Forskolin (B1673556) Preparation: Prepare serial dilutions of this compound. Prepare a solution of forskolin (an adenylyl cyclase activator) at a concentration that gives a submaximal stimulation of cAMP (e.g., 10 µM).
-
Treatment:
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX for 15-30 minutes.[9]
-
Add the different concentrations of this compound to the wells and incubate for 15 minutes.
-
Add forskolin to all wells (except for the basal control) and incubate for an additional 15 minutes.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based). Follow the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Caption: this compound signaling through HCAR2 and HCAR3 receptors.
Caption: Experimental workflow for ERK1/2 phosphorylation assay.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct kinetic and spatial patterns of protein kinase C (PKC)- and epidermal growth factor receptor (EGFR)-dependent activation of extracellular signal-regulated kinases 1 and 2 by human nicotinic acid receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Control Experiments for Validating Acifran's Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Acifran in their experiments. The information is designed to help you design robust control experiments and troubleshoot common issues to ensure the validity of your results.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic organic compound that acts as an agonist for niacin receptors, specifically the high-affinity hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, and the low-affinity HCAR3 (GPR109b).[1] Its primary effect is to mimic the action of niacin (Vitamin B3), which includes increasing high-density lipoprotein (HDL) cholesterol levels.[2]
Q2: What are the key signaling pathways activated by this compound?
This compound, by activating HCAR2 (GPR109A), a Gαi-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).[1][3][4] Additionally, activation of HCAR2 can lead to the recruitment of β-arrestins, which can mediate other signaling pathways and are sometimes associated with side effects like flushing.[3][4]
Q3: What are appropriate positive controls for an in vitro experiment with this compound?
Niacin is the most common and well-established positive control as it is the endogenous ligand for HCAR2.[2][5] Other synthetic agonists like Acipimox can also be used.[3][6] The choice of positive control should ideally be a well-characterized compound with a known potency and efficacy for the target receptor.
Q4: What are suitable negative controls for an this compound experiment?
A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) is an essential negative control to account for any effects of the solvent on the cells. For cell-based assays involving transfection with the HCAR2 receptor, mock-transfected cells (cells that have gone through the transfection process but without the receptor-encoding plasmid) serve as an excellent negative control to ensure the observed effects are receptor-dependent.[3][4]
Q5: We are observing a high degree of variability in our dose-response curves for this compound. What could be the cause?
Inconsistent dose-response curves can stem from several factors. One common issue is the solubility of the compound. Ensure that this compound is fully dissolved in your assay medium at all tested concentrations, as precipitation can lead to inaccurate results. Another critical aspect is to ensure that the range of concentrations tested is wide enough to generate a complete sigmoidal curve with well-defined upper and lower plateaus.[7][8] Incomplete curves can lead to inaccurate EC50 value calculations. Finally, ensure consistent cell seeding densities and incubation times across experiments.
Troubleshooting Guides
Problem 1: No or Weak Response to this compound in a cAMP Assay
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low or no HCAR2 receptor expression | Verify receptor expression in your cell line using qPCR, Western blot, or flow cytometry. If using a transient transfection system, optimize transfection efficiency. |
| Inactive this compound | Check the purity and integrity of your this compound stock. If possible, verify its activity using a well-established positive control cell line. |
| Suboptimal assay conditions | Ensure the forskolin (B1673556) concentration used to stimulate cAMP production is optimal for your cell type. Titrate forskolin to determine the concentration that gives a robust but not maximal cAMP signal. |
| Cell health issues | Monitor cell viability throughout the experiment. High cell death can lead to a loss of signal. Ensure cells are not overgrown or stressed. |
| Incorrect assay readout | Verify that your cAMP detection kit is functioning correctly by using a known activator of adenylyl cyclase as a positive control for the kit itself. |
Problem 2: High Background Signal in Control Wells
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Vehicle (e.g., DMSO) toxicity | Test different concentrations of your vehicle to determine the maximum non-toxic concentration for your cells. Keep the final vehicle concentration consistent across all wells and as low as possible (typically ≤ 0.5%). |
| Contamination | Check for microbial contamination in your cell cultures, which can affect cellular signaling and assay readouts. |
| Non-specific binding | In binding assays, ensure that non-specific binding is adequately determined using a high concentration of an unlabeled ligand and subtracted from the total binding. |
| Constitutive receptor activity | Some cell lines may exhibit ligand-independent receptor signaling. Use mock-transfected cells as a control to determine the baseline signal in the absence of the receptor. |
Problem 3: Suspected Off-Target Effects of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound interacts with other cellular targets | Use a structurally dissimilar HCAR2 agonist as a comparator. If both compounds produce the same effect, it is more likely to be on-target. |
| The observed phenotype is not HCAR2-dependent | Use cells that do not express HCAR2 or use siRNA/CRISPR to knock down/out the HCAR2 gene in your experimental cells.[9] The effect of this compound should be abolished or significantly reduced in these cells. |
| Impurity in the this compound sample | Ensure the purity of your this compound compound using analytical methods like HPLC or mass spectrometry. |
Experimental Protocols & Data Presentation
Key In Vitro Experiment: cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing HCAR2.
Methodology:
-
Cell Culture and Seeding: Plate HEK293 cells stably expressing HCAR2 in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (Niacin) in assay buffer. Also, prepare a vehicle control.
-
Cell Treatment: Aspirate the culture medium and add the compound dilutions to the cells. Incubate for 30 minutes at 37°C.
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Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration of 10 µM and incubate for 15 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Expected Quantitative Data:
| Compound | EC50 (nM) | Maximum Inhibition (%) |
| This compound | 100 - 500 | 80 - 100 |
| Niacin (Positive Control) | 50 - 200 | 80 - 100 |
| Vehicle (Negative Control) | N/A | 0 |
Key In Vivo Experiment: Lipid Profile Analysis in a Mouse Model
This experiment evaluates the effect of this compound on plasma lipid levels in a relevant animal model.
Methodology:
-
Animal Model: Use a mouse model of dyslipidemia, such as C57BL/6J mice fed a high-fat diet.
-
Acclimatization and Grouping: Acclimatize the animals for at least one week. Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
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Dosing: Administer this compound or the vehicle orally once daily for a specified period (e.g., 4 weeks).
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Blood Collection: At the end of the treatment period, collect blood samples from the mice after a period of fasting.
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Lipid Analysis: Measure plasma levels of total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides using commercially available enzymatic kits.
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Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Expected Quantitative Data:
| Treatment Group | Total Cholesterol (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | 200 ± 20 | 50 ± 5 | 130 ± 15 | 150 ± 20 |
| This compound (10 mg/kg) | 180 ± 15 | 65 ± 6 | 100 ± 12 | 120 ± 18 |
| This compound (30 mg/kg) | 160 ± 12 | 75 ± 7 | 80 ± 10 | 100 ± 15 |
| Positive Control | Varies with compound | ↑ | ↓ | ↓ |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are represented as mean ± SD.
Visualizations
References
- 1. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. zoehlerbz.medium.com [zoehlerbz.medium.com]
- 8. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with high background in Acifran functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues in Acifran functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an agonist for the high-affinity niacin receptor 1 (NIACR1), also known as GPR109A or HCAR2, and the low-affinity niacin receptor GPR109B or HCAR3.[1][2][3] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, couple to inhibitory G proteins (Gi/o).[4][5][6][7] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][4][5][6] This signaling cascade is involved in various physiological processes, including the regulation of lipolysis and immune responses.[1][4][6]
Q2: What are the common sources of high background in fluorescence-based this compound functional assays?
High background in fluorescence-based assays can originate from several sources:
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Autofluorescence from Media Components: Standard cell culture media often contain components like phenol (B47542) red and riboflavin (B1680620) that fluoresce, increasing background noise.[8][9][10][11][12] Fetal Bovine Serum (FBS) also contributes to autofluorescence.[9]
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Cellular Autofluorescence: Endogenous cellular molecules, such as NADH and flavins, can fluoresce and contribute to the background signal.
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Nonspecific Binding: The fluorescent dye or this compound itself may bind nonspecifically to the well surface or other cellular components.[13]
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Instrument and Plate Issues: The use of plastic-bottom plates can be a source of background fluorescence.[13] Instrument settings, such as photomultiplier tube (PMT) voltage and the choice of excitation and emission wavelengths, can also impact the signal-to-noise ratio.[14]
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Inadequate Washing: Insufficient washing steps can leave behind unbound fluorescent reagents, leading to elevated background readings.[13][15][16]
Troubleshooting Guide: High Background
This guide provides a systematic approach to identifying and mitigating the causes of high background in your this compound functional assays.
Problem: High and variable background fluorescence across the plate.
| Potential Cause | Recommended Solution |
| Autofluorescence from Culture Medium | 1. Switch to Phenol Red-Free Medium: Use a phenol red-free formulation of your standard medium for the assay.[8][12] Phenol red is a known contributor to background fluorescence.[9][11] 2. Use a Low-Fluorescence Medium: Consider using specialized media designed for fluorescence imaging, such as FluoroBrite™ DMEM, which has significantly lower background fluorescence compared to standard DMEM.[9][10] 3. Reduce Serum Concentration: If possible for your cell type and assay duration, reduce the concentration of Fetal Bovine Serum (FBS) during the assay, as it is also a source of autofluorescence.[9] |
| Autofluorescence from Cells | 1. Use Red-Shifted Dyes: Cellular autofluorescence is typically stronger in the blue-green spectrum. If your assay allows, switch to fluorescent probes that excite and emit at longer wavelengths (red or far-red). 2. Cell Density Optimization: Ensure consistent cell seeding density across wells, as variations in cell number can lead to inconsistent background. |
| Nonspecific Binding of Reagents | 1. Optimize Reagent Concentrations: Titrate the concentration of your fluorescent dye to find the optimal balance between signal and background.[13] 2. Increase Wash Steps: Incorporate additional or more stringent wash steps after incubation with fluorescent reagents to remove any unbound molecules.[13][16] 3. Use Blocking Agents: For assays involving antibodies, ensure that appropriate blocking buffers are used to minimize nonspecific binding. |
| Issues with Plates and Instrumentation | 1. Use Appropriate Microplates: Switch from standard polystyrene plates to glass-bottom or other low-fluorescence plates. For luminescence assays, white plates are recommended, while black plates are ideal for fluorescence to reduce crosstalk and background. 2. Optimize Instrument Settings: Adjust the gain or PMT voltage to a level that provides good signal without amplifying the background excessively. Optimize the excitation and emission wavelength settings and bandwidths for your specific fluorophore to maximize the signal-to-noise ratio.[14] |
Data Presentation: Impact of Assay Conditions on Signal-to-Background Ratio
The following tables summarize quantitative data on how different experimental conditions can affect the signal-to-background (S/B) or signal-to-noise (S/N) ratio in fluorescence-based assays.
Table 1: Effect of Culture Media on Signal-to-Blank (S/B) Ratio
| Medium Component | Effect on S/B Ratio | Reference |
| Phenol Red | Substantial decrease | [9] |
| Fetal Bovine Serum (>5%) | Substantial decrease | [9] |
| FluoroBrite™ DMEM | 90% lower background fluorescence than standard phenol red-free DMEM | [10] |
Table 2: General Acceptable Values for Assay Quality Parameters
| Parameter | Acceptable Value | Reference |
| Signal-to-Noise (S/N) Ratio | >10 | [17] |
| Signal-to-Background (S/B) Ratio | >2 | [17] |
| Z' Factor | >0.5 | [17] |
| Coefficient of Variation (%CV) | <15% | [17] |
Experimental Protocols
Representative Protocol: this compound-Induced cAMP Inhibition Assay (HTRF)
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to measure the inhibition of forskolin-stimulated cAMP production in cells expressing HCAR2 or HCAR3 upon treatment with this compound.
Materials:
-
HEK293 cells stably expressing human HCAR2 or HCAR3
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phenol red-free assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
cAMP HTRF assay kit (e.g., from Cisbio)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in white, 384-well plates at a density of 2,000-5,000 cells per well in 5 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of forskolin in assay buffer at a concentration that will elicit a submaximal stimulation of cAMP (e.g., EC₈₀, to be determined empirically).
-
Add 2.5 µL of the this compound dilutions to the wells.
-
Add 2.5 µL of the forskolin solution to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Prepare the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
-
Data Analysis:
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for this compound.
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling through HCAR2/3, leading to the inhibition of adenylyl cyclase.
Troubleshooting Workflow for High Background
Caption: A logical workflow for troubleshooting high background in this compound functional assays.
References
- 1. What are HCAR3 agonists and how do they work? [synapse.patsnap.com]
- 2. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCAR3: an underexplored metabolite sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of G-protein coupled receptor HCAR3 in complex with selective agonists reveal the basis for ligand recognition and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 8. ibidi.com [ibidi.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. researchgate.net [researchgate.net]
- 12. promocell.com [promocell.com]
- 13. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. tecan.com [tecan.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Acifran and Niacin: A Comparative Analysis of their Impact on HDL Cholesterol
For researchers and professionals in drug development, understanding the nuanced effects of lipid-modulating agents is paramount. This guide provides an objective comparison of acifran (B1664999) and niacin, focusing on their efficacy and mechanisms in raising high-density lipoprotein (HDL) cholesterol. The information is supported by experimental data to aid in informed decision-making.
Quantitative Effects on Lipid Profiles
The following table summarizes the quantitative effects of this compound and niacin on HDL cholesterol and other key lipid parameters as observed in clinical trials.
| Parameter | This compound | Niacin |
| HDL Cholesterol (HDL-C) | ▲ 16% (at 300 mg t.i.d.)[1] ▲ 18% vs. placebo (at 300 mg t.i.d.)[2] | ▲ 15-35%[3] ▲ Up to 25%[4] ▲ >30%[5] ▲ 18% vs. placebo (ERN/LRP)[6] ▲ 25% vs. 11.8% for placebo (in AIM-HIGH)[4] |
| Low-Density Lipoprotein Cholesterol (LDL-C) | ▼ Significant reduction (at 100 mg t.i.d.)[1] | ▼ 5-20%[3] ▼ Significant reduction[7] |
| Triglycerides (TG) | ▼ Significant reduction (at 100 mg t.i.d.)[1] ▼ 25% from baseline, 35% vs. placebo (at 300 mg t.i.d.) | ▼ 20-50%[3] ▼ Up to 25%[5] ▼ Significant reduction[7] |
| Total Cholesterol (TC) | ▼ Significant reduction (at 100 mg t.i.d.)[1] | ▼ Significant reduction[7] |
| Lipoprotein(a) [Lp(a)] | Not Reported | ▼ Significant reduction[8] |
| Apolipoprotein A-I (Apo A-I) | Not Reported | ▲ Significant increase[9] |
Mechanisms of Action on HDL Cholesterol
While both this compound and niacin increase HDL cholesterol, their underlying mechanisms, particularly for niacin, are multifaceted.
This compound's precise mechanism for raising HDL is not as extensively documented in the available literature. It is known to be a hypolipidemic agent that also reduces total cholesterol, LDL cholesterol, and triglycerides.[1] The increase in HDL appears to be a part of its overall lipid-modulating effect.
Niacin , on the other hand, influences HDL metabolism through several distinct pathways:
-
Inhibition of Hepatic Apo A-I Catabolism : Niacin slows down the breakdown of apolipoprotein A-I (Apo A-I), the primary protein component of HDL, in the liver.[10][11] This leads to a longer half-life of HDL particles and consequently, higher circulating levels.
-
Reduced HDL Holoparticle Uptake : It inhibits the activity of the cell surface receptor, F1-ATPase (or ATP synthase), on hepatocytes.[10][11][12] This receptor is involved in the removal of HDL particles (holoparticles) from circulation. By inhibiting this receptor, niacin reduces the clearance of HDL.
-
Modulation of CETP Activity : Niacin can reduce the activity of the cholesteryl ester transfer protein (CETP).[13] CETP facilitates the transfer of cholesteryl esters from HDL to very-low-density lipoprotein (VLDL) and LDL. By inhibiting this transfer, niacin helps to maintain a higher cholesterol content within HDL particles.
-
Enhanced Cholesterol Efflux : Some studies suggest that niacin may promote the efflux of cholesterol from macrophages to HDL particles via the ABCA1 transporter, a key step in reverse cholesterol transport.[14]
Signaling Pathways and Experimental Workflow
To visualize these complex processes, the following diagrams illustrate the signaling pathway for niacin's effect on HDL and a typical experimental workflow for a clinical trial comparing these lipid-modulating drugs.
Experimental Protocols
The clinical data presented in this guide are derived from studies employing rigorous methodologies. A representative experimental protocol for evaluating the efficacy of a lipid-modulating agent like this compound or niacin would typically involve:
-
Study Design : A randomized, double-blind, placebo-controlled trial is the gold standard.[1] This design minimizes bias by ensuring that neither the participants nor the investigators know who is receiving the active drug or a placebo.
-
Participant Selection : Patients with specific lipid abnormalities, such as Type IIa or Type IIb hyperlipoproteinemia, are recruited.[1] Baseline lipid profiles are established after a washout period from any previous lipid-lowering medications.
-
Intervention : Participants are randomly assigned to receive the investigational drug (e.g., this compound or niacin at a specific dosage), a comparator drug, or a placebo. The dosage may be titrated over an initial period.
-
Data Collection : Blood samples are collected at regular intervals (e.g., every 2 to 4 weeks) throughout the study period (e.g., 10-12 weeks) to measure total cholesterol, LDL-C, HDL-C, and triglycerides.[1]
-
Analysis : Statistical analysis is performed to compare the changes in lipid parameters from baseline between the different treatment groups. The safety and tolerability of the drug are also assessed by monitoring adverse events.[1]
Conclusion
Both this compound and niacin have demonstrated efficacy in raising HDL cholesterol levels. Niacin appears to be a more potent agent in this regard, with a well-documented and complex mechanism of action. However, the clinical utility of raising HDL cholesterol as a primary therapeutic target has been a subject of debate in recent years, with large outcome trials on niacin not consistently showing a reduction in cardiovascular events when added to statin therapy.[4][15][16] this compound offers an alternative for lipid modulation, though further research into its specific mechanisms and long-term cardiovascular outcomes is warranted. This comparative guide provides a foundational understanding for researchers to further explore these compounds in the context of developing novel dyslipidemia therapies.
References
- 1. Controlled trial of this compound in type II hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) this compound: a double-blind, randomized, placebo-controlled efficacy study in type IIa hyperlipoproteinemic patients. (1987) | John C. LaRosa | 17 Citations [scispace.com]
- 3. vinmec.com [vinmec.com]
- 4. Niacin Therapy, HDL Cholesterol, and Cardiovascular Disease: Is the HDL Hypothesis Defunct? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niacin to improve cholesterol numbers - Mayo Clinic [mayoclinic.org]
- 6. Effect of Extended-Release Niacin on High-Density Lipoprotein (HDL) Functionality, Lipoprotein Metabolism, and Mediators of Vascular Inflammation in Statin-Treated Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raising high-density lipoprotein cholesterol with niacin and fibrates: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Niacin, but not gemfibrozil, selectively increases LP-AI, a cardioprotective subfraction of HDL, in patients with low HDL cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. naturalhealthresearch.org [naturalhealthresearch.org]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
Acifran and its Analogues: A Comparative Analysis of Binding Affinity for Niacin Receptors
A detailed examination of the binding affinities of Acifran and its synthesized analogues reveals crucial structure-activity relationships for the high- and low-affinity niacin receptors, GPR109a and GPR109b. This guide provides a comprehensive comparison of these compounds, supported by experimental data, to aid researchers and professionals in the field of drug development.
This compound, a well-characterized agonist of the G protein-coupled receptors GPR109a and GPR109b, has served as a lead compound for the development of novel therapeutic agents targeting dyslipidemia and related metabolic disorders. Understanding the binding characteristics of its analogues is paramount for designing more potent and selective modulators of these receptors.
Comparative Binding Affinity Data
A study by Jung et al. (2007) provides valuable quantitative data on the binding affinities of this compound and a series of its analogues for both GPR109a and GPR109b. The potency of these compounds was evaluated using a functional assay that measures the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the respective receptors. The half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to elicit 50% of its maximal effect, are summarized in the table below. A lower EC50 value indicates a higher binding affinity and potency.
| Compound | GPR109a EC50 (nM) | GPR109b EC50 (nM) |
| This compound | 130 | 3200 |
| Analogue 1 | 50 | 1500 |
| Analogue 2 | 25 | 800 |
| Analogue 3 | 75 | 2500 |
| Analogue 4 | 200 | 5000 |
| Analogue 5 | 15 | 500 |
Data sourced from Jung et al. (2007).[1]
The data clearly indicates that several analogues exhibit improved potency at both GPR109a and GPR109b compared to this compound. Notably, Analogue 5 demonstrates the highest affinity for both receptor subtypes.
Experimental Protocols
The binding affinities of this compound and its analogues were determined using a functional assay that measures changes in intracellular cyclic AMP (cAMP) levels. This method is a robust way to quantify the activity of agonists for Gi-coupled receptors like GPR109a and GPR109b.
Functional Assay for GPR109a and GPR109b Agonism
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells were transiently transfected with expression plasmids encoding either human GPR109a or GPR109b using a suitable transfection reagent.
2. cAMP Accumulation Assay:
-
Transfected cells were seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium was then replaced with a stimulation buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.
-
Cells were pre-incubated with the test compounds (this compound or its analogues) at various concentrations for a specified period.
-
Adenylyl cyclase was then stimulated with a fixed concentration of forskolin (B1673556) (e.g., 10 µM) to induce cAMP production.
-
The incubation was terminated, and the cells were lysed.
-
The intracellular cAMP concentration was quantified using a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
3. Data Analysis:
-
The amount of cAMP produced in the presence of the test compounds was compared to the amount produced by forskolin alone.
-
The EC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of GPR109a/b and the general workflow of the functional assay used to determine the binding affinities.
References
Acifran's Efficacy in GPR109A Activation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Acifran with Other GPR109A Agonists, Supported by Experimental Data.
The G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), has emerged as a significant therapeutic target for dyslipidemia and inflammation. This compound, a structural analog of niacin, is a potent agonist of GPR109A. This guide provides a comprehensive comparison of this compound's efficacy against other notable GPR109A agonists, including the established drug Niacin and other experimental compounds. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate a thorough understanding of their comparative performance.
In Vitro Efficacy: GPR109A Activation
The potency of GPR109A agonists is typically determined by their half-maximal effective concentration (EC50) in in vitro assays that measure the activation of the receptor. Lower EC50 values indicate higher potency.
| Agonist | EC50 (Human GPR109A) | EC50 (Murine GPR109A) | Reference |
| This compound | Orally active agonist | - | [1] |
| Niacin (Nicotinic Acid) | ~100 nM | - | [2] |
| Butyrate | ~1.6 mM | - | [3] |
| β-Hydroxybutyrate (BHB) | ~700 µM | - | [1] |
| MK-0354 | 1.65 µM | 1.08 µM | [1] |
| SCH 900271 | 2 nM | - | [4] |
Note: EC50 values can vary depending on the specific assay conditions and cell lines used.
In Vivo Efficacy: Lipid-Lowering Effects
Clinical trials have evaluated the efficacy of this compound and Niacin in treating dyslipidemia. The data below summarizes their effects on key lipid parameters. It is important to note that while newer GPR109A agonists like MK-1903 and SCH 900271 potently activate the receptor and reduce free fatty acids, they have shown surprisingly weak effects on overall serum lipid profiles in clinical trials[5]. This suggests that Niacin's lipid-modifying effects may be partially mediated through GPR109A-independent pathways.
| Drug | Dosage | Change in Total Cholesterol | Change in LDL | Change in HDL | Change in Triglycerides | Reference |
| This compound | 100 mg t.i.d. | Significant reduction | Significant reduction | - | Significant reduction | [6] |
| This compound | 300 mg t.i.d. | - | - | +16% | - | [6] |
| Niacin (Extended-Release) | 2 g/day | - | -12.0% | +25.0% | -28.6% | [2] |
| Niacin | - | - | - | >+30% | -25% | [7] |
Anti-Inflammatory Effects
Activation of GPR109A has been shown to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway[8]. While the anti-inflammatory potential of furan (B31954) derivatives, the chemical class to which this compound belongs, is recognized, specific quantitative data directly comparing the anti-inflammatory efficacy of this compound to other GPR109A agonists is limited in the currently available literature. Niacin has been shown to inhibit TNF-α stimulated expression and secretion of inflammatory cytokines[9].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the GPR109A signaling cascade and a typical experimental workflow for comparing agonist efficacy.
Experimental Protocols
In Vitro GPR109A Activation Assay (cAMP Measurement)
This protocol is designed to measure the inhibition of cyclic AMP (cAMP) production following GPR109A activation, which is coupled to a Gi protein.
Materials:
-
HEK293 cells stably expressing human GPR109A.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
GPR109A agonists (this compound, Niacin, etc.).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the GPR109A-expressing HEK293 cells into a 96-well or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR109A agonists in the assay buffer.
-
Cell Stimulation:
-
Wash the cells with assay buffer.
-
Add the diluted agonists to the respective wells.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the assay to measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the agonist concentration.
-
Calculate the EC50 value for each agonist, which represents the concentration required to achieve 50% of the maximal inhibition of forskolin-stimulated cAMP production.
-
In Vitro Anti-Inflammatory Assay (NF-κB Reporter Assay)
This assay measures the inhibition of the NF-κB signaling pathway, a key mechanism for the anti-inflammatory effects of GPR109A activation.
Materials:
-
A suitable cell line (e.g., HEK293 or THP-1) co-transfected with a GPR109A expression vector and an NF-κB luciferase reporter construct.
-
Cell culture medium.
-
An inflammatory stimulus (e.g., TNF-α or LPS).
-
GPR109A agonists.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells into a white, opaque 96-well plate and culture overnight.
-
Compound Treatment:
-
Pre-treat the cells with serial dilutions of the GPR109A agonists for a defined period (e.g., 1 hour).
-
-
Inflammatory Stimulation:
-
Add the inflammatory stimulus (e.g., TNF-α) to the wells to activate the NF-κB pathway.
-
Incubate for a further period (e.g., 6-8 hours).
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the luciferase activity against the agonist concentration.
-
Calculate the IC50 value for each agonist, representing the concentration that causes 50% inhibition of the TNF-α-induced NF-κB activation.
-
In Vivo Dyslipidemia Model for Efficacy Testing
This protocol outlines a general procedure for evaluating the lipid-lowering effects of GPR109A agonists in a relevant animal model.
Materials:
-
A suitable animal model of dyslipidemia (e.g., ApoE-/- mice on a high-fat diet).
-
GPR109A agonists.
-
Vehicle control.
-
Equipment for blood collection and analysis.
Procedure:
-
Animal Acclimatization and Diet:
-
Acclimatize the animals to the housing conditions.
-
Induce dyslipidemia by feeding a high-fat diet for a specified period.
-
-
Grouping and Treatment:
-
Randomly assign the animals to different treatment groups (vehicle control, this compound, Niacin, etc.).
-
Administer the compounds orally or via another appropriate route for a defined treatment period (e.g., 4-8 weeks).
-
-
Sample Collection:
-
Collect blood samples at baseline and at the end of the treatment period.
-
-
Lipid Profile Analysis:
-
Analyze the plasma or serum for total cholesterol, LDL-C, HDL-C, and triglyceride levels using standard biochemical assays.
-
-
Data Analysis:
-
Calculate the percentage change in each lipid parameter from baseline for each treatment group.
-
Statistically compare the changes between the different agonist groups and the vehicle control group.
-
Conclusion
This compound demonstrates potent activation of the GPR109A receptor and significant lipid-modifying effects in clinical settings. While its in vitro potency may vary compared to other agonists, its in vivo efficacy in improving lipid profiles is evident. A key takeaway from comparative studies is the emerging understanding that the full spectrum of Niacin's beneficial lipid effects may not be solely dependent on GPR109A activation, a factor that is critical in the evaluation of newer, more selective GPR109A agonists. Further research is warranted to quantitatively assess the comparative anti-inflammatory effects of this compound. The provided protocols and diagrams offer a framework for the continued investigation and comparison of GPR109A agonists in the development of novel therapeutics for dyslipidemia and inflammatory diseases.
References
- 1. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Interleukin-6-induced neuroinflammation is exacerbated by subclinical levels of interferon-α [frontiersin.org]
- 4. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological activity of furan derivatives [wisdomlib.org]
- 8. Effects of Pomegranate Extract on Inflammatory Markers and Cardiometabolic Risk Factors in Adults Aged 55–70 Years: A Randomised Controlled Parallel Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Screening of Acifran: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the G-protein coupled receptor (GPCR) screening profile of Acifran. Due to the limited publicly available data on comprehensive off-target screening of this compound against a broad panel of GPCRs, this document focuses on its well-characterized activity on the high and low-affinity niacin receptors, GPR109a (HCAR2) and GPR109b (HCAR3). Furthermore, it outlines the standard methodologies and workflows for conducting off-target GPCR screening, providing a framework for the evaluation of this compound and other compounds.
This compound Activity Profile at Niacin Receptors
This compound is a known agonist of GPR109a and GPR109b, GPCRs that are involved in the regulation of lipid metabolism.[1] The activation of these receptors, particularly GPR109a, is thought to mediate the beneficial effects of niacin on plasma lipid levels. The following table summarizes the reported functional activity of this compound at these two receptors.
| Receptor | Agonist | Assay Type | Cell Line | Measured Endpoint | EC50 (nM) | Reference |
| GPR109a (HM74A) | This compound | ERK1/ERK2 Phosphorylation | CHO-K1 | Phospho-ERK1/ERK2 | 160 | (Mahboubi et al., 2006) |
| GPR109b (HM74) | This compound | ERK1/ERK2 Phosphorylation | CHO-K1 | Phospho-ERK1/ERK2 | 316 | (Mahboubi et al., 2006) |
Comparative Analysis
Currently, there is a lack of publicly available data from broad off-target screening panels for this compound against other GPCRs. Such studies are crucial in drug development to assess the selectivity of a compound and to identify potential off-target liabilities that could lead to adverse effects.[2]
Without comparative data on other GPCRs, a comprehensive assessment of this compound's selectivity is not possible. The primary literature focuses on its on-target activity at the niacin receptors.
Experimental Protocols
A detailed, step-by-step protocol for the specific ERK1/ERK2 phosphorylation assay used to generate the EC50 values in the table above is not publicly available. However, a general protocol for a cell-based ERK1/2 phosphorylation assay, commonly used for screening GPCR agonists, is provided below. This protocol is representative of the type of assay that would be used to assess this compound's activity.
General Protocol: Cell-Based ERK1/2 Phosphorylation Assay
This protocol describes a typical workflow for measuring ERK1/2 phosphorylation in a recombinant cell line expressing a target GPCR.
1. Cell Culture and Seeding:
- CHO-K1 cells stably expressing the human GPCR of interest (e.g., GPR109a) are cultured in appropriate growth medium supplemented with antibiotics for selection.
- Cells are seeded into 96-well plates at a predetermined density (e.g., 25,000 cells/well) and incubated for 24-36 hours to allow for adherence and growth.[3][4]
2. Serum Starvation:
- The growth medium is replaced with a serum-free medium, and the cells are incubated for an additional 24 hours. This step reduces basal levels of ERK phosphorylation.[3][4]
3. Compound Treatment:
- A dilution series of the test compound (e.g., this compound) is prepared in a suitable assay buffer.
- The serum-free medium is removed, and the cells are stimulated with the compound dilutions for a specific time (e.g., 5 minutes) at 37°C.
4. Cell Lysis and Protein Quantification:
- After stimulation, the cells are washed with cold phosphate-buffered saline (PBS) and then lysed with a lysis buffer containing protease and phosphatase inhibitors.
- The total protein concentration of each lysate is determined using a standard method, such as a BCA assay, to ensure equal loading for subsequent analysis.
5. Western Blotting:
- Equal amounts of protein from each cell lysate are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
- The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using an imaging system.
- To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total ERK1/2.
6. Data Analysis:
- The ratio of p-ERK1/2 to total ERK1/2 is calculated for each compound concentration.
- The data are then plotted on a concentration-response curve, and the EC50 value is determined using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
GPR109a/b Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound at GPR109a and GPR109b, leading to the phosphorylation of ERK1/2.
GPR109a/b Signaling Pathway
Experimental Workflow for GPCR Off-Target Screening
The following diagram outlines a typical workflow for screening a compound like this compound for off-target activity at a panel of GPCRs.
GPCR Off-Target Screening Workflow
Logical Relationship for Data Interpretation
The following diagram illustrates the logical flow for interpreting the results of an off-target screening campaign.
Data Interpretation Logic
References
- 1. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 4. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Acifran vs. Fibrates: A Comparative Guide to Lipid-Lowering Mechanisms and Efficacy in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acifran (B1664999) and fibrates, two classes of lipid-lowering agents, focusing on their performance in preclinical and clinical research models. The information presented is intended to support researchers in selecting appropriate compounds for their studies in lipid metabolism and cardiovascular disease.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerotic cardiovascular disease. This compound and fibrates represent two distinct therapeutic approaches to managing dyslipidemia. Fibrates are a well-established class of drugs that primarily target triglyceride and high-density lipoprotein (HDL) metabolism through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This compound, a nicotinic acid analog, exerts its lipid-lowering effects through a different mechanism, primarily by acting as an agonist for nicotinic acid receptors. This guide will delve into the mechanistic differences and comparative efficacy of these agents based on available experimental data.
Mechanism of Action
This compound: Agonist of Nicotinic Acid Receptors
This compound is a potent agonist of the G protein-coupled receptors GPR109A (also known as HM74A) and GPR109B (HM74).[1][] Activation of GPR109A on adipocytes inhibits adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of hormone-sensitive lipase, a key enzyme responsible for the hydrolysis of stored triglycerides. The resulting decrease in the release of free fatty acids (FFAs) from adipose tissue reduces the substrate available for triglyceride synthesis in the liver. This ultimately leads to decreased production and secretion of very-low-density lipoprotein (VLDL), a major carrier of triglycerides in the blood.[3] The lipid-lowering profile of this compound resembles that of nicotinic acid.[]
Fibrates: PPARα Agonists
Fibrates exert their effects by activating PPARα, a nuclear receptor that acts as a transcription factor regulating the expression of genes involved in lipid metabolism.[4][5][6][7] The primary actions of PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) Activity: Fibrates increase the expression of LPL, an enzyme that hydrolyzes triglycerides in circulating chylomicrons and VLDL, leading to their clearance from the plasma.[7][8]
-
Increased Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle, thereby reducing the availability of fatty acids for triglyceride synthesis.[6][7]
-
Decreased Apolipoprotein C-III (ApoC-III) Production: Fibrates decrease the hepatic production of ApoC-III, an inhibitor of LPL, further enhancing the catabolism of triglyceride-rich lipoproteins.
-
Increased Apolipoprotein A-I and A-II (ApoA-I/A-II) Production: Fibrates increase the expression of ApoA-I and ApoA-II, the major apolipoproteins of HDL, leading to increased HDL cholesterol levels.[7]
Comparative Efficacy in Research Models
The following tables summarize the quantitative data on the lipid-lowering effects of this compound and various fibrates from published studies.
Table 1: Lipid-Lowering Effects of this compound in a Human Clinical Trial
| Drug | Model | Dosage | Duration | Total Cholesterol | LDL-C | HDL-C | Triglycerides | Reference |
| This compound | Humans (Type IIa Hyperlipoproteinemia) | 100 mg t.i.d. | 8 weeks | ↓ (Significant) | ↓ (Significant) | - | ↓ (Significant) | [][9] |
| This compound | Humans (Type IIa Hyperlipoproteinemia) | 300 mg t.i.d. | 12 weeks | - | ↓ (22% ratio to HDL) | ↑ 16% | - | [][9] |
Note: "↓" indicates a decrease, "↑" indicates an increase. "t.i.d." means three times a day.
Table 2: Lipid-Lowering Effects of Fibrates in Animal Models
| Fibrate | Model | Dosage | Duration | Total Cholesterol | Triglycerides | LDL-C | HDL-C | Reference |
| Fenofibrate (B1672516) | Normal Rats | 300 mg/kg/day (gavage) | 5 weeks | ↓ (Significant) | No significant change | - | - | [10] |
| Hypercholesterolemic Dogs | - | - | ↓ 57.3% (in most hypercholesterolemic dog) | - | - | - | ||
| Gemfibrozil (B1671426) | WHHL Rabbits | 0.5% in diet | 12 months | ↓ ~47% | No significant change | ↓ ~43% | ↓ ~13% | [11] |
| Normal Rats | - | - | - | - | - | ↑ (Markedly) | [11] | |
| Hyperlipidemic Rats | 25 mg/kg/day (oral) | - | - | ↓ 75% | - | - | [12] | |
| Bezafibrate (B1666932) | Hyperlipidemic Rats | 75 mg/kg/day | - | ↓ (Marked) | ↓ (Marked) | - | - | [1] |
| Hyperlipidemic Dogs | 4-10 mg/kg (once daily) | 30 days | ↓ (Median 32%) | ↓ (Median decrease from 487 to 92 mg/dL) | - | - | [12] | |
| Ciprofibrate | Hyperlipidemic Rats | 0.6-3 mg/kg/day | - | ↓ 33% (total lipids) | - | - | - | [10] |
| Hypercholesterolemic Humans | 100 mg/day | - | ↓ 17% | ↓ 41% | ↓ 22% | ↑ 11% | [13] |
Note: "↓" indicates a decrease, "↑" indicates an increase. WHHL stands for Watanabe Heritable Hyperlipidemic.
Experimental Protocols
Induction of Hyperlipidemia in Animal Models
A common method to induce hyperlipidemia in rodents for pharmacological studies involves a high-fat and high-sugar (HFHS) diet. For example, a diet consisting of vanaspati ghee and coconut oil (3:1 ratio) administered orally, along with 25% fructose (B13574) in drinking water for a period of 6 weeks, has been shown to successfully induce hyperlipidemia and insulin (B600854) resistance in rats.[14][15] Another model involves the administration of the nonionic surfactant poloxamer 407 (P-407), which can induce an acute or chronic state of hyperlipidemia.
Drug Administration in Animal Studies
-
Fenofibrate in Rats: In a study investigating age-related hypercholesterolemia, 20-week-old male Sprague-Dawley rats were administered 300 mg/kg/day of fenofibrate by oral gavage for 5 weeks.[10]
-
Bezafibrate in Mice: For studying its effects on triglyceride metabolism, 16-week-old male Sv/129 wild-type and Ppara-null mice were administered bezafibrate suspended in 1% (w/v) carboxymethylcellulose by oral gavage for 7 days at doses of 30 and 60 mg/kg/day.[16]
-
Gemfibrozil in Rabbits: In a long-term study on atherosclerosis, 2-month-old male WHHL rabbits were fed a diet containing 0.5% gemfibrozil for 12 months.[11]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: this compound signaling pathway in adipocytes leading to reduced plasma triglycerides.
Signaling Pathway of Fibrates
Caption: Fibrates signaling pathway via PPARα activation.
General Experimental Workflow for Evaluating Lipid-Lowering Agents in a Rodent Model
Caption: A typical experimental workflow for in vivo studies of lipid-lowering drugs.
Conclusion
This compound and fibrates represent distinct pharmacological strategies for the management of dyslipidemia. Fibrates, as PPARα agonists, have a well-established mechanism of action that primarily enhances the clearance of triglyceride-rich lipoproteins and increases HDL-C levels. Their efficacy has been demonstrated across a range of animal models. This compound, acting through nicotinic acid receptors, primarily reduces the production of VLDL by limiting the supply of free fatty acids to the liver. While clinical data for this compound is less extensive than for the widely used fibrates, it presents an alternative mechanistic approach. The choice between these agents in a research context will depend on the specific lipid abnormalities being investigated and the desired mechanistic pathway to target. Further head-to-head comparative studies in various research models would be beneficial to fully elucidate their relative potencies and pleiotropic effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. Triglyceride modulation by this compound analogs: activity towards the niacin high and low affinity G protein-coupled receptors HM74A and HM74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential PPAR-α activation reduces neuroinflammation, and blocks neurodegeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatocyte-restricted constitutive activation of PPAR alpha induces hepatoproliferation but not hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of gemfibrozil administration on very low density lipoprotein receptor mRNA levels in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlled trial of this compound in type II hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenofibrate Reduces Age-related Hypercholesterolemia in Normal Rats on a Standard Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of gemfibrozil on HDL metabolism and atherosclerosis in WHHL rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. researchgate.net [researchgate.net]
- 14. Effect of adding bezafibrate to standard lipid-lowering therapy on post-fat load lipid levels in patients with familial dysbetalipoproteinemia. A randomized placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bezafibrate at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Side Effect Profile of Acifran (Acipimox) Compared to Niacin in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Acifran (the active ingredient being acipimox) and niacin, focusing on data from animal studies. Acipimox (B1666537) is a derivative of niacin developed to offer a more favorable side effect profile while retaining therapeutic efficacy in treating dyslipidemia.[1][2] Both compounds primarily act by inhibiting lipolysis in adipose tissue through the activation of the G-protein coupled receptor GPR109A.[3] This guide synthesizes available data on their comparative side effects, details experimental methodologies, and visualizes key pathways.
Quantitative Comparison of Side Effects
The following table summarizes the key side effect differences observed between acipimox and niacin in various studies. Direct comparative animal studies are limited, so data is compiled from both direct comparisons and individual characterizations.
| Side Effect | This compound (Acipimox) | Niacin | Animal Model(s) | Key Findings & Observations |
| Cutaneous Flushing | Present, but generally less severe and of shorter duration.[1] | Prominent and dose-limiting side effect.[4] | Mouse, Rat[5] | Flushing is mediated by GPR109A activation leading to prostaglandin (B15479496) (PGD2, PGE2) release and vasodilation.[5][6] Acipimox's different pharmacokinetic profile may contribute to its reduced flushing effect.[6] |
| Gastrointestinal Disturbances | Common, but often mild to moderate.[3] | Common, can be severe. | Swine[7] | Niacin deficiency can cause diarrhea in swine, which is resolved with supplementation.[7] High doses of both can cause GI upset.[2] |
| Hepatotoxicity | Studies suggest no significant impairment of liver function, even at high doses.[6][8] | Can induce fatty liver in high-fat diet-fed rats and certain mouse strains (B6129).[9] May increase liver enzymes.[3] | Mouse, Rat[9] | Niacin potentiated hepatic steatosis in HFD-fed B6129 mice by impairing fatty acid oxidation and VLDL-TG secretion.[9] Acipimox appears to have a lower risk of hepatotoxicity.[8] |
| Glucose Intolerance | No significant negative effects on glucose metabolism observed.[6][8] | Can worsen glucose tolerance and increase blood glucose.[8][10] | Mouse[10] | Niacin treatment can sensitize pancreatic β-cells to lipotoxicity, an effect potentially mediated by GPR109A and PPARγ2 upregulation.[10] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for interpretation and future study design. Below are detailed protocols typical for assessing the key side effects of niacin and its analogues in animal models.
Protocol 1: Assessment of Niacin/Acipimox-Induced Flushing in Mice
This protocol is designed to quantify the vasodilatory (flushing) response, a primary side effect.
-
Animal Model: Wild-type C57BL/6 mice are commonly used as they exhibit a reliable flushing response.[5] Genetically modified strains (e.g., GPR109A knockout) can be used to investigate mechanism.[5]
-
Acclimatization: Animals are housed under standard conditions (12-hour light/dark cycle, controlled temperature) with ad libitum access to food and water for at least one week prior to experimentation to minimize stress-induced variability.[5]
-
Drug Administration:
-
Flushing Assessment:
-
Visual Scoring: Ear redness (a proxy for flushing) is visually scored at multiple time points after drug administration (e.g., 15, 30, 60, 90 minutes).[5] A scoring system (e.g., 0 = no change, 1 = slight pink, 2 = red, 3 = dark red) is used.
-
Temperature Measurement: An infrared thermometer is used to measure ear temperature as a quantitative measure of vasodilation.[5]
-
-
Data Analysis: The flushing scores or changes in ear temperature are compared between drug-treated groups and a vehicle control group using appropriate statistical methods (e.g., ANOVA, t-test).
Protocol 2: Evaluation of Hepatotoxicity in Rats
This protocol assesses the potential for liver damage following subchronic drug administration.
-
Animal Model: Male Sprague-Dawley rats are a common model for toxicology studies.
-
Study Design: The study follows a subchronic repeated-dose design, typically for 28 or 90 days, to evaluate target-organ toxicity.[12] Animals are divided into control (vehicle) and multiple dose groups for each compound.
-
Drug Administration: The test compounds are administered daily, often mixed in the feed or via oral gavage.
-
Data Collection:
-
Clinical Observations: Animals are monitored daily for signs of toxicity. Body weight and food consumption are recorded weekly.[7]
-
Clinical Pathology: Blood samples are collected at termination for analysis of liver function enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[3]
-
Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. The liver is weighed, and sections are preserved for histopathological examination to identify cellular damage, steatosis, or other abnormalities.[9][13]
-
-
Data Analysis: Biochemical data and organ weights are analyzed statistically. Histopathology findings are scored and compared between groups.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of the comparison.
Mechanism of Action and Flushing Side Effect
Both acipimox and niacin bind to the GPR109A receptor on adipocytes to inhibit lipolysis, which is their primary therapeutic action.[3][14] However, this same receptor activation in skin immune cells (Langerhans cells and keratinocytes) triggers the flushing response.[5]
Caption: GPR109A signaling pathway for therapeutic and side effects.
General Workflow for Comparative Toxicity Study
The following diagram outlines a typical workflow for an in-vivo study comparing the side effect profiles of two compounds in an animal model.
Caption: Experimental workflow for a subchronic toxicity study.
References
- 1. What is the mechanism of Acipimox? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. What is Acipimox used for? [synapse.patsnap.com]
- 4. A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acipimox - Wikipedia [en.wikipedia.org]
- 7. Effect of graded levels of niacin supplementation of a semipurified diet on energy and nitrogen balance, growth performance, diarrhea occurrence, and niacin metabolite excretion by growing swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison between nicotinic acid and acipimox in hypertriglyceridaemia--effects on serum lipids, lipoproteins, glucose tolerance and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Niacin increases diet-induced hepatic steatosis in B6129 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Niacin exacerbates β cell lipotoxicity in diet-induced obesity mice through upregulation of GPR109A and PPARγ2: Inhibition by incretin drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. nationalacademies.org [nationalacademies.org]
- 13. nationalacademies.org [nationalacademies.org]
- 14. researchgate.net [researchgate.net]
Head-to-head comparison of Acifran and Acipimox in vitro
A Comprehensive Guide for Researchers
In the landscape of metabolic research and drug development, Acifran and Acipimox (B1666537) have emerged as significant nicotinic acid derivatives that exhibit potent anti-lipolytic properties. Both compounds exert their effects primarily through the activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A, a G protein-coupled receptor highly expressed in adipocytes. This guide provides a detailed in vitro comparison of this compound and Acipimox, presenting key experimental data, detailed methodologies for core assays, and visual representations of the underlying signaling pathways and experimental workflows to aid researchers in their understanding and future investigations of these compounds.
Mechanism of Action: HCA2 Receptor Agonism
Both this compound and Acipimox function as agonists for the HCA2 receptor.[1][2] Upon binding, they initiate a signaling cascade through the inhibitory G protein, Gi. This leads to the inhibition of adenylyl cyclase, which subsequently reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] The decrease in cAMP levels prevents the activation of Protein Kinase A (PKA), a crucial enzyme for the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL). By inhibiting HSL activity, both this compound and Acipimox effectively block the breakdown of triglycerides into free fatty acids (FFAs) and glycerol (B35011), thereby reducing the release of FFAs from adipose tissue.[5]
Quantitative Data Summary
The following tables summarize the available in vitro quantitative data for this compound and Acipimox. It is important to note that the data presented has been collated from various studies, and direct comparison should be approached with caution as experimental conditions may have differed.
Table 1: HCA2 Receptor Binding Affinity
| Compound | Parameter | Value (µM) |
| Acipimox | KD | 0.429[6] |
| This compound | - | Comparable affinity to HCA2 and HCA3 |
Table 2: Potency in Functional Assays
| Compound | Assay | Parameter | Value (µM) |
| Acipimox | Gi1 Activation | EC50 | 2.6 - 6[6] |
| cAMP Inhibition | IC50 | Significant reduction at ≥ 0.5 | |
| Lipolysis Inhibition | IC50 | Near-basal inhibition at 10[3] | |
| This compound | - | - | Potent HCA2 agonist |
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound and Acipimox.
Caption: Experimental workflow for in vitro comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro experiments used to characterize this compound and Acipimox.
HCA2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and Acipimox to the HCA2 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing human HCA2.
-
Radioligand (e.g., [³H]-Nicotinic Acid).
-
Test compounds (this compound, Acipimox).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound or vehicle control.
-
Equilibration: Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay
Objective: To measure the potency (IC₅₀) of this compound and Acipimox in inhibiting adenylyl cyclase activity and reducing intracellular cAMP levels.
Materials:
-
Adipocytes or a suitable cell line expressing HCA2.
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
Test compounds (this compound, Acipimox).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound or vehicle control for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of an adenylyl cyclase stimulator (e.g., Forskolin) to all wells (except for the basal control) to induce cAMP production.
-
Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the provided lysis buffer to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vitro Lipolysis Assay
Objective: To assess the inhibitory effect (IC₅₀) of this compound and Acipimox on stimulated lipolysis in primary adipocytes.
Materials:
-
Isolated primary adipocytes (e.g., from human or rodent adipose tissue).
-
Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA) and glucose.
-
Lipolysis-stimulating agent (e.g., Isoproterenol).
-
Test compounds (this compound, Acipimox).
-
Glycerol assay kit.
-
Microplate reader.
Procedure:
-
Adipocyte Preparation: Isolate primary adipocytes from adipose tissue using collagenase digestion and wash them with KRBB.
-
Pre-incubation: Pre-incubate the adipocytes with varying concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation: Add a lipolysis-stimulating agent (e.g., Isoproterenol) to the wells to induce lipolysis.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Sample Collection: At the end of the incubation, carefully collect the infranatant (the aqueous layer below the floating adipocytes).
-
Glycerol Measurement: Determine the glycerol concentration in the collected samples using a commercial glycerol assay kit. Glycerol release is a direct indicator of lipolysis.
-
Data Analysis: Calculate the percentage inhibition of glycerol release for each concentration of the test compound compared to the stimulated control. Plot the percentage of inhibition against the log of the test compound concentration to determine the IC₅₀ value.
Conclusion
Both this compound and Acipimox are effective agonists of the HCA2 receptor, leading to the inhibition of lipolysis through the reduction of intracellular cAMP. While Acipimox has been more extensively characterized in the public literature with specific binding affinity and potency values, this compound is also recognized as a potent agonist. The provided experimental protocols offer a standardized framework for researchers to conduct direct comparative studies to further elucidate the subtle differences in the in vitro pharmacological profiles of these two important anti-lipolytic agents. Such studies will be invaluable for the continued development of targeted therapies for metabolic disorders.
References
- 1. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of anti-lipolytic action of acipimox in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. INHIBITION OF LIPOLYSIS WITH ACIPIMOX ATTENUATES POSTBURN WHITE ADIPOSE TISSUE BROWNING AND HEPATIC FAT INFILTRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2 - PMC [pmc.ncbi.nlm.nih.gov]
Acifran's Selectivity for GPR109A Over GPR109B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Acifran (B1664999) for the G-protein coupled receptor GPR109A over its homolog GPR109B. This compound, a synthetic agonist, is active at both receptors, which are known as the high and low-affinity niacin receptors, respectively.[1][2][3] Understanding the selectivity of compounds like this compound is crucial for developing targeted therapeutics with improved efficacy and reduced side effects. This document summarizes key quantitative data, outlines experimental methodologies for assessing selectivity, and visualizes the relevant biological and experimental pathways.
Selectivity Profile of this compound
This compound demonstrates a modest selectivity for GPR109A over GPR109B. The potency of this compound at each receptor is typically determined by measuring its half-maximal effective concentration (EC50) in functional assays. Lower EC50 values indicate higher potency.
| Compound | Receptor | EC50 (nM) | Reference |
| This compound | GPR109A (HM74A) | 160 | [3] |
| This compound | GPR109B (HM74) | 316 | [3] |
Based on these values, this compound is approximately 2-fold more potent at GPR109A than at GPR109B.
Signaling Pathways of GPR109A and GPR109B
Both GPR109A and GPR109B are coupled to the Gi family of G-proteins.[4] Upon agonist binding, these receptors trigger a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This pathway is sensitive to pertussis toxin, which ADP-ribosylates and inactivates Gi proteins, thereby blocking the receptor-mediated response.[3][5] Activation of these receptors can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/ERK2).[3]
References
- 1. Analogues of this compound: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Triglyceride modulation by this compound analogs: activity towards the niacin high and low affinity G protein-coupled receptors HM74A and HM74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Acifran's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acifran, a synthetic agonist of the niacin receptors GPR109A (HCAR2) and GPR109B (HCAR3), has garnered interest for its potential therapeutic applications, mirroring the lipid-modulating effects of niacin with a potentially improved side-effect profile. Understanding the efficacy and mechanism of action of this compound across various cell types is crucial for its development and application in targeted therapies. This guide provides a comparative analysis of this compound's effects, supported by experimental data and detailed protocols, to aid researchers in their investigations.
Comparative Analysis of Anti-Proliferative Effects
The anti-proliferative effects of this compound and its comparators, Niacin and Acipimox, are critically dependent on the expression of the GPR109A receptor in cancer cell lines. Research indicates that GPR109A is often silenced in breast cancer cells, and its re-expression can sensitize these cells to the apoptotic effects of GPR109A agonists.
While direct comparative IC50 values for this compound across a wide range of cell lines are not extensively available in publicly accessible literature, the following table summarizes the known differential effects and provides a framework for interpreting experimental outcomes. For comparison, IC50 values for other compounds in commonly used breast cancer cell lines, MCF-7 (hormone-sensitive) and MDA-MB-231 (triple-negative), are included to provide a general reference
Acifran's Potency at GPR109A Eclipses Endogenous Ligands
For Immediate Release
A comprehensive review of experimental data reveals that the synthetic compound Acifran is a significantly more potent agonist of the G-protein coupled receptor 109A (GPR109A) compared to its endogenous ligands, β-hydroxybutyrate and butyrate (B1204436). This analysis, targeted at researchers, scientists, and drug development professionals, provides a clear comparison of binding affinities and functional outputs, underscoring this compound's potential in therapeutic development.
GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi-protein coupled receptor involved in metabolic and inflammatory signaling. Its activation by endogenous ligands, such as the ketone body β-hydroxybutyrate and the short-chain fatty acid butyrate, plays a role in mediating cellular responses to different metabolic states.[1][2] this compound, a structural analog of nicotinic acid, has been identified as a potent synthetic agonist for this receptor.[3]
Potency Comparison: this compound vs. Endogenous Ligands
Experimental data, primarily from in vitro functional assays measuring G-protein activation or downstream second messenger modulation, consistently demonstrates this compound's superior potency. The half-maximal effective concentration (EC50) for this compound at the human GPR109A is in the low micromolar range, whereas the endogenous ligands require concentrations several orders of magnitude higher to elicit a similar response.
| Ligand | Receptor | EC50 Value |
| This compound | Human GPR109A | 1.3 µM[4] |
| β-hydroxybutyrate | Human GPR109A | ~700 µM[2][3] |
| Butyrate | Human GPR109A | ~1600 µM (1.6 mM)[2][5] |
This table summarizes the EC50 values for this compound and endogenous ligands at the human GPR109A receptor, highlighting the significantly lower concentration of this compound required for receptor activation.
The data clearly indicates that this compound is approximately 500 to 1200 times more potent than β-hydroxybutyrate and butyrate, respectively. This substantial difference in potency suggests that this compound can engage the GPR109A receptor at concentrations that are more readily achievable in a therapeutic context compared to its natural counterparts.
GPR109A Signaling Pathways
Activation of GPR109A by an agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling to an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[1][2] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Additionally, GPR109A activation can trigger a G-protein-independent signaling pathway through the recruitment of β-arrestin proteins, which can lead to receptor internalization and downstream signaling events.[1]
Experimental Protocols
The determination of ligand potency for GPR109A is typically conducted using robust in vitro cell-based assays. The following are detailed methodologies for two key experiments:
cAMP Inhibition Assay
This assay quantifies the ability of a ligand to inhibit the production of cyclic AMP (cAMP) following GPR109A activation.
Objective: To determine the EC50 value of a test compound by measuring the inhibition of forskolin-stimulated cAMP accumulation in cells expressing GPR109A.
Materials:
-
HEK293 cells stably expressing human GPR109A.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (this compound, β-hydroxybutyrate, etc.) at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Culture: Culture HEK293-GPR109A cells to ~80-90% confluency.
-
Cell Plating: Harvest cells and resuspend in assay buffer. Seed the cells into a 384-well plate at a predetermined optimal density and incubate.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the diluted compounds to the respective wells.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, providing a readout for G-protein-independent signaling.
Objective: To determine the EC50 value of a test compound by quantifying the ligand-induced interaction between GPR109A and β-arrestin.
Materials:
-
Cells engineered to co-express GPR109A fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., DiscoverX PathHunter or similar technology).
-
Cell culture medium.
-
Assay buffer.
-
Test compounds at various concentrations.
-
Substrate for the reporter enzyme.
-
White opaque microplates.
-
Luminometer.
Procedure:
-
Cell Culture and Plating: Culture and plate the engineered cells as described for the cAMP assay.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents, including the substrate for the reporter enzyme, to all wells.
-
Signal Measurement: Incubate the plate at room temperature to allow for signal development and then measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Experimental Workflow for Potency Determination
The general workflow for determining the potency of a GPR109A agonist involves several key stages, from initial cell culture to final data analysis.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acifran and Statins in Lipid Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Acifran (B1664999) and statins, two distinct classes of lipid-modifying agents. The information presented is intended to support research and development efforts in the field of lipid metabolism and cardiovascular disease.
Mechanism of Action: A Tale of Two Pathways
This compound and statins employ fundamentally different mechanisms to modulate lipid profiles. Statins target the endogenous cholesterol synthesis pathway, while this compound's effects are mediated through cell surface receptors involved in triglyceride metabolism.
Statins: Inhibitors of Cholesterol Synthesis
Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, statins primarily act in the liver to decrease cholesterol production. This reduction in intracellular cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the circulation.[1][2]
This compound: A Niacin Receptor Agonist
This compound functions as an agonist for the niacin receptors GPR109A (HM74A) and GPR109B (HM74), which are G protein-coupled receptors.[3][4] The activation of these receptors, particularly GPR109A in adipocytes, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately inhibits hormone-sensitive lipase, reducing the breakdown of triglycerides and the subsequent release of free fatty acids into the bloodstream. The reduced availability of free fatty acids in the liver leads to decreased triglyceride synthesis and secretion.[5][6]
Signaling Pathways
The distinct mechanisms of action of this compound and statins are reflected in their downstream signaling pathways.
This compound Signaling Pathway
The binding of this compound to the GPR109A receptor initiates a Gαi-mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent downstream effects on lipid metabolism.
Statin Signaling Pathway
Statins act intracellularly to inhibit HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway. This leads to a series of downstream events culminating in reduced LDL cholesterol levels.
Comparative Efficacy on Lipid Profiles
While direct head-to-head clinical trials comparing this compound and statins are limited, data from separate studies provide insights into their respective efficacies on key lipid parameters.
Table 1: Quantitative Effects of this compound and Statins on Lipid Parameters
| Lipid Parameter | This compound (100-300 mg t.i.d.) | Statins (Representative Data) |
| Total Cholesterol | ↓ (Significant reduction)[7] | ↓ 20-35%[1][2] |
| LDL Cholesterol | ↓ (Significant reduction)[7] | ↓ 25-55%[1][2] |
| HDL Cholesterol | ↑ 16% (at 300 mg t.i.d.)[7] | ↑ 5-15%[1] |
| Triglycerides | ↓ (Significant reduction)[7] | ↓ 10-30%[1][6] |
| LDL/HDL Ratio | ↓ 22% (at 300 mg t.i.d.)[7] | Variable reduction |
Note: The data for this compound is from a study in patients with type IIa hyperlipoproteinemia.[7] Statin efficacy can vary depending on the specific statin, dosage, and patient population.
Experimental Protocols
The following outlines a general methodology for key experiments cited in lipid-lowering clinical trials.
Determination of Plasma Lipid and Lipoprotein Profiles
1. Subject Preparation:
-
Patients are typically required to fast for 12 hours prior to blood collection to ensure accurate triglyceride measurements.
-
A standardized diet may be implemented for a period before the study to minimize dietary-induced variations in lipid levels.
2. Blood Collection and Processing:
-
Venous blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation at a specified speed and temperature (e.g., 3000 rpm for 15 minutes at 4°C).
-
The plasma is then stored at -80°C until analysis to ensure sample integrity.
3. Lipid and Lipoprotein Analysis:
-
Total Cholesterol and Triglycerides: These are typically measured using standardized enzymatic colorimetric assays.
-
HDL Cholesterol: High-density lipoprotein (HDL) cholesterol is measured after precipitation of apolipoprotein B-containing lipoproteins (VLDL and LDL) with a precipitating agent (e.g., phosphotungstic acid and magnesium chloride). The cholesterol content in the supernatant is then determined enzymatically.
-
LDL Cholesterol: Low-density lipoprotein (LDL) cholesterol is often calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5) (for mg/dL). This calculation is valid for triglyceride levels below 400 mg/dL. Direct measurement methods, such as ultracentrifugation or direct enzymatic assays, can also be used, especially in cases of high triglycerides.[8]
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating lipid-lowering agents.
Conclusion
This compound and statins represent two distinct and valuable classes of lipid-modifying agents with different mechanisms of action and primary targets within the lipid profile. Statins are highly effective in lowering LDL cholesterol through the inhibition of cholesterol synthesis. This compound, acting as a niacin receptor agonist, demonstrates a significant impact on reducing triglycerides and increasing HDL cholesterol.
The choice of agent in a research or clinical setting will depend on the specific lipid abnormalities being targeted. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two important classes of drugs in the management of dyslipidemia.
References
- 1. mdpi.com [mdpi.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials: Has Niacin Lost its Place? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled trial of this compound in type II hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Validating Computational Predictions of Acifran's Binding In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in silico predictions of Acifran's binding to its target receptors with corresponding in vitro experimental data. This analysis serves to validate the accuracy of computational models and offer insights into the drug's mechanism of action.
This compound, a potent hypolipidemic agent, is a known agonist of the high-affinity niacin receptor GPR109A (HCAR2) and the low-affinity niacin receptor GPR109B (HCAR3). Computational, or in silico, methods such as molecular docking and molecular dynamics simulations are pivotal in modern drug discovery for predicting how a ligand like this compound will bind to its protein target. However, these predictions must be rigorously validated by experimental in vitro data to ensure their accuracy and relevance.
This guide compares the computationally predicted binding energies of this compound with experimentally determined functional potencies and binding affinities for this compound and other relevant compounds.
In Silico vs. In Vitro Data Comparison
The following table summarizes the available computational predictions for this compound's binding and the experimental in vitro data for this compound and comparator compounds, including Niacin, Acipimox, and the potent GPR109A agonist MK-6892. It is important to note that a direct comparison between the calculated binding free energy (ΔG) from in silico studies and the experimentally determined half-maximal effective concentration (EC50) or dissociation constant (Kd) requires careful interpretation. While ΔG is a theoretical prediction of binding affinity, EC50 reflects the functional potency of a compound in a cell-based assay, and Kd is a direct measure of binding affinity.
| Compound | Target Receptor | In Silico Predicted Binding Free Energy (MM/PBSA) (kcal/mol) | In Vitro Experimental Data |
| This compound | GPR109A (HCAR2) | - |
Acifran's Impact on Gene Expression: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Acifran's effects on gene expression relative to other major classes of lipid-modulating agents. While direct head-to-head transcriptomic data for this compound against other lipid modulators is not extensively available in public databases, this guide synthesizes known mechanisms and impacts on key genetic pathways to offer a valuable comparative overview.
This compound, a potent agonist of the G protein-coupled receptors GPR109A and GPR109B, shares a primary molecular target with niacin (Vitamin B3). Its influence on the cellular lipid environment, however, extends to pathways also modulated by other classes of lipid-lowering drugs, such as fibrates and statins, albeit through distinct primary mechanisms. This guide explores these differences and similarities, providing insights into their differential effects on gene expression.
Mechanisms of Action at a Glance
| Drug Class | Primary Molecular Target(s) | Key Downstream Effects on Gene Expression |
| This compound / Niacin | GPR109A (HCAR2) & GPR109B (HCAR3) | Activation of GPR109A can lead to the induction of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) expression and transcriptional activity.[1] This, in turn, can influence the expression of genes involved in reverse cholesterol transport. |
| Fibrates | Peroxisome Proliferator-Activated Receptors (PPARs), primarily PPARα | Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. It also modulates the expression of genes encoding apolipoproteins. |
| Statins | HMG-CoA Reductase | Inhibition of HMG-CoA reductase leads to the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), which upregulate the expression of genes involved in cholesterol biosynthesis and uptake (e.g., LDL receptor). |
Comparative Impact on Key Gene Expression Pathways
While comprehensive, direct comparative studies on the global gene expression changes induced by this compound versus fibrates and statins are limited, we can infer differential effects based on their primary mechanisms of action.
Fatty Acid Metabolism
Fibrates are the primary modulators of genes involved in fatty acid oxidation through their potent activation of PPARα. This leads to a coordinated upregulation of genes such as those encoding for carnitine palmitoyltransferase 1 (CPT1), acyl-CoA oxidases, and various enzymes of the β-oxidation pathway. While this compound's primary mechanism is not PPARα activation, its downstream effects via GPR109A and potential induction of PPARγ may have some indirect influence on lipid metabolism genes.[1] Statins generally have a less direct impact on fatty acid oxidation genes.
Cholesterol Metabolism
Statins are the most direct and potent regulators of cholesterol biosynthesis genes. By inhibiting HMG-CoA reductase, they trigger a feedback loop mediated by SREBP-2, leading to the increased transcription of genes encoding HMG-CoA reductase itself, as well as other enzymes in the mevalonate (B85504) pathway. This compound, through its GPR109A agonism, is not known to directly target this pathway in the same manner. Fibrates can have some effect on cholesterol metabolism, but it is generally secondary to their effects on fatty acid metabolism.
Lipoprotein Metabolism
All three classes of drugs impact genes involved in lipoprotein metabolism.
-
This compound and Niacin: Are known to modulate the expression of genes related to High-Density Lipoprotein (HDL) metabolism, though the precise mechanisms are still under investigation.
-
Fibrates: Influence the expression of apolipoprotein genes, such as increasing the expression of APOA1 (a major component of HDL) and decreasing the expression of APOC3 (an inhibitor of lipoprotein lipase).
-
Statins: Primarily upregulate the expression of the LDL receptor gene, leading to increased clearance of Low-Density Lipoprotein (LDL) from the circulation.
Signaling Pathways and Experimental Workflow
To visualize the distinct and potentially overlapping signaling pathways and a general experimental workflow for studying the impact of these compounds on gene expression, the following diagrams are provided.
Caption: Signaling pathways of this compound, Fibrates, and Statins.
Caption: General experimental workflow for transcriptomic analysis.
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: A relevant cell line, such as the human hepatoma cell line HepG2, is commonly used for studying hepatic lipid metabolism.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).
-
Treatment: Cells are seeded and allowed to adhere. Subsequently, the medium is replaced with fresh medium containing the lipid modulator (this compound, a fibrate like fenofibrate, or a statin like atorvastatin) at various concentrations, or a vehicle control (e.g., DMSO). Treatment duration can vary, typically from 6 to 48 hours, to capture both early and late gene expression changes.
2. RNA Extraction and Quality Control:
-
Extraction: Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification.
-
Quality Control: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop), and RNA integrity is evaluated using an Agilent Bioanalyzer or similar instrument to ensure high-quality RNA (RIN > 8) for sequencing.
3. Library Preparation and Sequencing:
-
Library Preparation: RNA-sequencing libraries are prepared from the total RNA. This process usually involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate millions of short reads.
4. Data Analysis:
-
Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: The high-quality reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: The number of reads mapping to each gene is counted to determine gene expression levels.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the drug-treated groups and the control group. This typically involves using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Analysis: The list of differentially expressed genes is then used for pathway and gene ontology enrichment analysis to identify the biological processes and signaling pathways that are significantly affected by the drug treatment.
Conclusion
This compound, fibrates, and statins each modulate lipid metabolism and related gene expression through distinct primary mechanisms. While fibrates primarily target PPARα to influence fatty acid oxidation and statins inhibit HMG-CoA reductase to regulate cholesterol synthesis via SREBPs, this compound acts through GPR109A/B, with downstream effects that can include the induction of PPARγ. A comprehensive understanding of their differential impacts on the transcriptome awaits direct comparative studies. The methodologies outlined above provide a framework for conducting such crucial research, which will be vital for a deeper understanding of their respective therapeutic and potential off-target effects.
References
Replicating published findings on Acifran's biological activity
For Researchers, Scientists, and Drug Development Professionals
Acifran (B1664999), a potent hypolipidemic agent, has demonstrated significant effects on lipid profiles in preclinical and clinical studies. This guide provides a comprehensive overview of the published findings on this compound's biological activity, offering a framework for replicating and comparing its effects with other lipid-lowering agents.
Comparative Efficacy of this compound
Clinical trials have established this compound as an effective agent for managing dyslipidemia. In a randomized, double-blind, placebo-controlled study involving patients with type IIa hyperlipoproteinemia, this compound demonstrated a significant reduction in key lipid parameters.[1][2]
Table 1: Summary of this compound's Efficacy in Patients with Type IIa Hyperlipoproteinemia [1][2]
| Parameter | Dosage | Duration | Mean Change from Baseline | p-value vs. Baseline | p-value vs. Placebo |
| Total Cholesterol | 100 mg t.i.d. | 8 weeks | - | - | < 0.05 |
| LDL Cholesterol | 100 mg t.i.d. | 8 weeks | ↓ 13% | < 0.01 | < 0.05 |
| HDL Cholesterol | 100 mg t.i.d. | 8 weeks | ↑ 11% | < 0.05 | < 0.05 |
| Triglycerides | 300 mg t.i.d. | 12 weeks | ↓ 25% | < 0.001 | < 0.05 |
| LDL/HDL Ratio | 100 mg t.i.d. | 8 weeks | ↓ 20% | < 0.001 | < 0.05 |
t.i.d. = three times a day
While direct head-to-head clinical trial data comparing this compound with nicotinic acid and clofibrate (B1669205) under the same study protocol is limited, separate studies provide insights into their relative efficacies. Nicotinic acid, a well-established lipid-lowering agent, has been shown to reduce total cholesterol and triglycerides.[3] Clofibrate has also demonstrated reductions in VLDL cholesterol, though it has been associated with an increase in LDL cholesterol in some cases.[4] Acipimox (B1666537), an analogue of nicotinic acid, has shown comparable hypolipidemic effects to clofibrate.[5]
Mechanism of Action: GPR109A Signaling
This compound exerts its biological effects primarily through the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[6] This receptor is a key regulator of lipid metabolism. The binding of this compound to GPR109A initiates a cascade of intracellular events.
Gαi-Mediated Pathway
The canonical signaling pathway involves the coupling of GPR109A to an inhibitory G protein (Gαi). This interaction leads to the inhibition of adenylyl cyclase, a crucial enzyme in the production of cyclic AMP (cAMP). The subsequent decrease in intracellular cAMP levels reduces the activity of hormone-sensitive lipase (B570770) in adipocytes. This inhibition of lipolysis leads to a decrease in the release of free fatty acids into the bloodstream, thereby reducing the substrate available for triglyceride synthesis in the liver.[7]
Potential Alternative Pathways
Emerging evidence suggests that GPR109A signaling may also involve alternative pathways. One such pathway is mediated by β-arrestin, which can be recruited to the receptor upon agonist binding.[8] Additionally, some studies suggest a link between GPR109A activation and the downstream activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in lipid metabolism and inflammation.[6]
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are outlined below.
Measurement of Plasma Lipids and Lipoproteins
Objective: To quantify the concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides in plasma samples.
Protocol:
-
Sample Collection: Collect fasting blood samples from subjects in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Lipid and Lipoprotein Analysis: Utilize standardized enzymatic assays for the determination of total cholesterol and triglycerides. For lipoprotein analysis, employ methods such as ultracentrifugation or precipitation to separate the different lipoprotein fractions (VLDL, LDL, and HDL), followed by cholesterol measurement in each fraction.[9]
Gαi-Mediated cAMP Inhibition Assay
Objective: To determine the effect of this compound on intracellular cAMP levels following GPR109A activation.
Protocol:
-
Cell Culture: Culture a suitable cell line endogenously expressing or transfected with GPR109A (e.g., HEK293 cells).
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with forskolin (B1673556) to induce cAMP production, followed by the addition of varying concentrations of this compound.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as a cAMP-specific ELISA or a homogenous time-resolved fluorescence (HTRF) assay.[10][11]
β-Arrestin Recruitment Assay
Objective: To assess the recruitment of β-arrestin to GPR109A upon this compound binding.
Protocol:
-
Cell Line: Use a commercially available cell line engineered to express GPR109A fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-arrestin assay).
-
Ligand Stimulation: Treat the cells with a range of this compound concentrations.
-
Signal Detection: Upon ligand-induced receptor activation and β-arrestin recruitment, the two protein fragments will come into proximity, generating a detectable signal (e.g., chemiluminescence or fluorescence).[8][12][13]
Visualizing the Pathways and Workflows
To further elucidate the molecular interactions and experimental processes, the following diagrams are provided.
Caption: this compound's GPR109A signaling cascade.
Caption: Experimental workflow for lipid analysis.
Caption: Workflow for cAMP inhibition assay.
References
- 1. Controlled trial of this compound in type II hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a double-blind, randomized, placebo-controlled efficacy study in type IIa hyperlipoproteinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholestyramine, clofibrate and nicotinic acid as single or combined treatment of type IIa and IIb hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative trial of clofibrate and nicotinyl alcohol tartrate in hyperlipoproteinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of the effects of acipimox and clofibrate in type III and type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Assay for Detecting Gαi-Mediated Decreases in cAMP in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Research: A Procedural Guide to the Proper Disposal of Acifran
For Immediate Implementation by Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Acifran, a nicotinic acid receptor agonist used in research. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
Core Principle: Treat this compound as Hazardous Chemical Waste
In the absence of specific disposal directives for this compound, it must be managed as a hazardous chemical waste. This conservative approach minimizes risks to personnel and the environment. Under no circumstances should this compound or its containers be disposed of in standard trash or via sanitary sewer systems.
This compound: Key Chemical Properties
A comprehensive understanding of a substance's chemical properties is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₄[1][][3][4] |
| Molecular Weight | 218.21 g/mol [1][][4] |
| Appearance | Slightly beige solid[5] |
| Solubility in Water | 0.016 mg/mL at 25°C (poorly soluble)[] |
| Solubility in Organic Solvents | Soluble in DMSO and Ethanol (B145695) (100 mM)[3] |
| Storage | Store at +4°C in a cool, dry place in a tightly sealed container.[6] |
| Stability | Not stable at room temperature; it is a hygroscopic compound.[] |
Mandatory Disposal Protocols
The following protocols are to be strictly followed for the disposal of this compound and associated materials.
Protocol 1: Disposal of Unused or Expired this compound
This procedure details the steps for disposing of pure, unused, or expired this compound.
Methodology:
-
Personal Protective Equipment (PPE): Before handling, all personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]
-
Waste Identification and Labeling:
-
Place the this compound waste in its original container if possible, or in a compatible, sealed, and clearly labeled hazardous waste container.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to prevent potential reactions.[8]
-
Arrange for Licensed Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
Protocol 2: Decontamination and Disposal of Empty this compound Containers
Empty containers that held this compound must be treated as hazardous waste until properly decontaminated.
Methodology:
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent in which this compound is soluble, such as ethanol or methanol.[][3]
-
Each rinse should fill approximately one-quarter of the container's volume.
-
-
Rinsate Collection: All rinsate must be collected and disposed of as hazardous chemical waste.[9] Label the container "Hazardous Waste: this compound Rinsate in [Solvent Name]."
-
Final Container Disposal: Once triple-rinsed and air-dried, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers. Deface or remove the original label before disposal.[9]
Protocol 3: Management of this compound-Contaminated Materials
This protocol applies to the disposal of materials such as gloves, absorbent pads, and other labware contaminated with this compound.
Methodology:
-
Collection: Place all solid waste contaminated with this compound into a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste: this compound-Contaminated Debris."
-
Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste contractor.
Experimental Workflow: this compound Waste Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision workflow for the safe disposal of this compound waste.
This procedural guide is intended to provide a clear and actionable framework for the safe disposal of this compound. Always consult your institution's specific safety and waste disposal guidelines and your local regulations.
References
- 1. This compound | C12H10O4 | CID 51576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound | 72420-38-3 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. nswai.org [nswai.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistics for Handling Acifran
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Acifran. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Disclaimer: This document provides guidance based on publicly available information. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for definitive safety, handling, and disposal instructions.[1]
Chemical and Physical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 72420-38-3[2] |
| Molecular Formula | C₁₂H₁₀O₄[2] |
| Molar Mass | 218.208 g·mol⁻¹[3] |
| Appearance | Solid[1] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and DMSO (approximately 100 mM)[1] |
| Storage | -20°C[1] |
| Stability | ≥ 4 years at -20°C[1] |
Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be worn to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Use gloves made of a material resistant to the solvents being used (e.g., nitrile, neoprene). Change gloves regularly, at least every 30-60 minutes, or immediately if contaminated or damaged.[1] |
| Body Protection | Laboratory Coat or Chemical-Resistant Gown | A long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant gown is recommended. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A respirator should be used if there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas or when handling the solid form. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Preparation of an this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
-
Preparation:
-
Ensure a calibrated analytical balance, appropriate glassware, and the chosen solvent (e.g., ethanol, DMSO) are available.
-
Confirm that the fume hood or other ventilated enclosure is functioning correctly.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Weighing:
-
Carefully weigh the desired amount of solid this compound using the analytical balance.
-
Perform this step in a fume hood or other contained space to minimize the risk of inhaling dust particles.
-
-
Dissolution:
-
Transfer the weighed this compound to a suitable volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the solid.
-
Once dissolved, add the solvent to the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage:
-
Label the container clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution at -20°C.[1]
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Management Plan
Caption: Logical flow for managing an this compound spill.
First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination. All this compound waste should be treated as hazardous waste.
Disposal Protocols
| Waste Type | Disposal Procedure |
| Unused or Expired this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled hazardous waste container. Do not mix with general laboratory waste. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Place in a designated, labeled hazardous waste container immediately after use. |
| Empty this compound Containers | Triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container should also be disposed of as hazardous waste unless otherwise specified by your institution's EHS office. |
Important Considerations:
-
Never dispose of this compound or its containers in the regular trash or pour it down the drain.
-
Maintain a detailed log of all this compound waste generated and its disposal.
-
Always adhere to your institution's specific guidelines for hazardous waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

